Technical Documentation Center

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate
  • CAS: 898757-65-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Abstract This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a molecule of interest for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a molecule of interest for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The described methodology is grounded in well-established organic chemistry principles, focusing on a logical and efficient three-stage approach. This document offers not just a series of steps, but a detailed exploration of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. All protocols are designed as self-validating systems, supported by in-text citations to authoritative sources.

Introduction and Strategic Overview

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an aromatic ketone derivative characterized by an ethyl ester functional group and a p-substituted propoxybenzene moiety. Such structures are often valuable intermediates in the synthesis of more complex molecules with potential biological activity. The strategic disconnection of this target molecule logically suggests a convergent synthesis, focusing on the formation of the key carbon-carbon bond between the aromatic ring and the heptanoate chain via a Friedel-Crafts acylation reaction.

This guide details a robust three-stage synthetic sequence:

  • Stage 1: Synthesis of n-Propoxybenzene. This stage involves the preparation of the aromatic component of the target molecule through a Williamson ether synthesis.

  • Stage 2: Synthesis of the Acylating Agent: 7-Ethoxy-7-oxoheptanoyl Chloride. This stage focuses on the preparation of the seven-carbon aliphatic chain with the necessary reactive functionalities for the subsequent acylation.

  • Stage 3: Friedel-Crafts Acylation. The final stage brings together the aromatic and aliphatic components to construct the target molecule.

The following sections will provide in-depth protocols, mechanistic insights, and data presentation for each of these stages.

Stage 1: Synthesis of n-Propoxybenzene via Williamson Ether Synthesis

The initial stage of this synthetic pathway focuses on the preparation of n-propoxybenzene. The Williamson ether synthesis is a reliable and high-yielding method for this transformation, proceeding via an S(_N)2 mechanism.[1]

Mechanistic Rationale

The reaction involves the deprotonation of phenol with a strong base to form the nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an n-propyl halide, leading to the formation of the desired ether and a salt byproduct. The choice of a primary alkyl halide (n-propyl bromide) is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions.[2]

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Sodium Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Sodium Ethoxide (Base) Base->Phenoxide nPropoxybenzene n-Propoxybenzene Phenoxide->nPropoxybenzene SN2 Attack nPropylBromide n-Propyl Bromide nPropylBromide->nPropoxybenzene NaBr Sodium Bromide

Caption: Williamson Ether Synthesis of n-Propoxybenzene.

Experimental Protocol: n-Propoxybenzene

Materials:

  • Phenol

  • Sodium ethoxide

  • n-Propyl bromide

  • Absolute ethanol

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in absolute ethanol.

  • To this solution, carefully add sodium ethoxide (1.1 eq) in portions.

  • Add n-propyl bromide (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 5% sodium hydroxide solution and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude n-propoxybenzene.

  • Purify the product by fractional distillation under reduced pressure.

Stage 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride

This stage involves a two-step process starting from pimelic acid: mono-esterification followed by conversion to the acyl chloride.

Step 2a: Mono-esterification of Pimelic Acid

The selective formation of the monoester, ethyl hydrogen pimelate, is achieved by controlling the stoichiometry of the reactants and the reaction conditions to minimize the formation of the diester.[3]

3.1.1. Experimental Protocol: Ethyl Hydrogen Pimelate

Materials:

  • Pimelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve pimelic acid (1.0 eq) in a minimal amount of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to a gentle reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove unreacted pimelic acid and the sulfuric acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl hydrogen pimelate.

  • The product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 2b: Formation of the Acyl Chloride

The carboxylic acid functionality of ethyl hydrogen pimelate is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

3.2.1. Experimental Protocol: 7-Ethoxy-7-oxoheptanoyl Chloride

Materials:

  • Ethyl hydrogen pimelate

  • Oxalyl chloride (or thionyl chloride)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl hydrogen pimelate (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which is typically used immediately in the next step without further purification.

Stage 3: Friedel-Crafts Acylation for the Synthesis of the Final Product

The final stage involves the electrophilic aromatic substitution of n-propoxybenzene with the prepared 7-ethoxy-7-oxoheptanoyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4]

Mechanistic Considerations

The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich n-propoxybenzene ring. The propoxy group is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is expected to be the major isomer. A final workup with water decomposes the aluminum chloride complex.[5]

Friedel_Crafts_Acylation AcylChloride 7-Ethoxy-7-oxoheptanoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon AlCl3 AlCl3 (Lewis Acid) AlCl3->AcyliumIon Intermediate Sigma Complex (Intermediate) AcyliumIon->Intermediate Electrophilic Attack nPropoxybenzene n-Propoxybenzene nPropoxybenzene->Intermediate FinalProduct Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Intermediate->FinalProduct Deprotonation HCl HCl

Caption: Friedel-Crafts Acylation Pathway.

Experimental Protocol: Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Materials:

  • 7-Ethoxy-7-oxoheptanoyl chloride

  • n-Propoxybenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.3 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes.

  • In the same dropping funnel, prepare a solution of n-propoxybenzene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation and Characterization

The successful synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate and its intermediates should be confirmed by standard analytical techniques.

Expected Yields and Physical Properties
Stage/ProductStarting MaterialsExpected Yield (%)Physical State
Stage 1
n-PropoxybenzenePhenol, n-Propyl bromide70-80Liquid
Stage 2
Ethyl Hydrogen PimelatePimelic acid, Ethanol60-70Oily Liquid
7-Ethoxy-7-oxoheptanoyl ChlorideEthyl Hydrogen Pimelate, Oxalyl chloride>95 (crude)Oily Liquid
Stage 3
Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate7-Ethoxy-7-oxoheptanoyl Chloride, n-Propoxybenzene65-75Oily Liquid
Spectroscopic Data

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.90 (d, 2H, Ar-H ortho to C=O), 6.90 (d, 2H, Ar-H meta to C=O), 4.10 (q, 2H, -OCH₂CH₃), 3.95 (t, 2H, -OCH₂CH₂CH₃), 2.90 (t, 2H, -CH₂C=O), 2.30 (t, 2H, -CH₂CO₂Et), 1.80-1.60 (m, 6H, aliphatic -CH₂-), 1.25 (t, 3H, -OCH₂CH₃), 1.00 (t, 3H, -OCH₂CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~ 200.0 (C=O, ketone), 173.5 (C=O, ester), 163.0 (Ar-C-O), 130.5 (Ar-C ortho to C=O), 129.5 (Ar-C ipso to C=O), 114.0 (Ar-C meta to C=O), 70.0 (-OCH₂CH₂CH₃), 60.5 (-OCH₂CH₃), 38.0 (-CH₂C=O), 34.0 (-CH₂CO₂Et), 29.0, 25.0, 24.5 (aliphatic -CH₂-), 22.5 (-OCH₂CH₂CH₃), 14.2 (-OCH₂CH₃), 10.5 (-OCH₂CH₂CH₃).

  • IR (neat, cm⁻¹): ~ 2960 (C-H, aliphatic), 1730 (C=O, ester), 1680 (C=O, ketone), 1600, 1510 (C=C, aromatic), 1250 (C-O, ether).

  • MS (EI): m/z (%) = 292 (M⁺), 247, 163, 121.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic pathway for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. By breaking down the synthesis into three manageable stages, this document provides researchers with the necessary information to successfully prepare this molecule. The emphasis on mechanistic understanding and detailed experimental protocols is intended to empower scientists to not only replicate this synthesis but also to adapt it for the preparation of related compounds.

References

  • PrepChem.com. (n.d.). Preparation of propoxybenzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pimelic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Google Patents. (n.d.). US5436365A - Process for the preparation of pimelic esters.
  • PubChem. (n.d.). Ethyl Heptanoate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL 7-OXOHEPTANOATE. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Exploratory

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" chemical properties

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Executive Summary This technical guide provides a comprehensive overview of Ethyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a long-chain aryl keto-ester with significant potential as a scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This document delves into the molecule's structural properties, outlines a robust and logical synthetic pathway via Friedel-Crafts acylation, and presents a detailed predicted spectroscopic profile for its characterization. Furthermore, we explore its potential applications in drug discovery, drawing parallels with structurally related compounds possessing demonstrated biological activity. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction: The Strategic Value of Long-Chain Aryl Keto-Esters

Long-chain keto-esters are a class of organic compounds that have gained prominence as pivotal intermediates in modern organic synthesis.[1] Their unique architecture, which combines a ketone, an ester, and a lipophilic aliphatic chain, offers a rich platform for constructing complex molecules, from bioactive natural products to novel pharmaceuticals.[1] The presence of multiple functional groups provides diverse handles for chemical modification, while the aliphatic chain imparts lipophilicity, a critical factor for modulating pharmacokinetic properties in drug candidates.

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a prime example of this molecular class. Its structure can be deconstructed into four key components:

  • Ethyl Ester: A reactive site for hydrolysis or transesterification, and a common feature in prodrug strategies.

  • Heptanoate Linker: A seven-carbon aliphatic chain that provides flexibility and significant lipophilicity, potentially influencing membrane permeability and protein binding.

  • Aryl Ketone: A rigid, polar group that can participate in hydrogen bonding and serves as a key structural anchor. The carbonyl group is a common pharmacophoric element.

  • 4-n-propoxyphenyl Group: A substituted aromatic ring that allows for π-stacking interactions and provides a site for further functionalization to explore Structure-Activity Relationships (SAR). The propoxy group further enhances lipophilicity and can influence metabolic stability.

This combination of features makes Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate and its derivatives compelling targets for synthesis and evaluation in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of the target molecule are derived from its constituent parts. A summary of its core attributes is presented below.

PropertyValueSource
IUPAC Name ethyl 7-(4-propoxyphenyl)-7-oxoheptanoateGenerated
CAS Number 898757-65-8[2]
Molecular Formula C₁₈H₂₆O₄[2]
Molecular Weight 306.40 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solidInferred
Chemical Structure Diagram

Caption: Chemical structure of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Synthesis and Purification

The structure of the target molecule strongly suggests that the most logical and efficient synthetic approach is a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is ideal for forming the aryl ketone bond.[3]

Retrosynthetic Analysis

The retrosynthetic analysis involves disconnecting the bond between the aromatic ring and the ketone carbonyl. This reveals the two key starting materials: propoxybenzene and a suitable seven-carbon acylating agent.

Target Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate Disconnect C-C Bond Formation (Friedel-Crafts Acylation) Target->Disconnect Intermediates Propxybenzene + 7-ethoxy-7-oxoheptanoyl chloride Disconnect->Intermediates

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a general laboratory procedure for the synthesis. The core of this method is the generation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid catalyst, which then attacks the electron-rich propoxybenzene ring.[4]

Causality of Experimental Choices:

  • Lewis Acid (AlCl₃): Aluminum chloride is a strong and common Lewis acid for this reaction. It effectively coordinates with the acyl chloride to generate the reactive acylium ion.[3] Anhydrous conditions are critical as AlCl₃ reacts violently with water.

  • Solvent (DCM): Dichloromethane is a suitable inert solvent that dissolves the reactants but does not react with the Lewis acid. Its low boiling point facilitates removal post-reaction.

  • Inert Atmosphere (N₂ or Ar): Prevents moisture from entering the reaction, which would quench the catalyst and hydrolyze the acyl chloride.

  • Temperature Control (0 °C): The initial formation of the acylium ion complex is exothermic. Cooling to 0 °C helps to control the reaction rate, prevent side reactions, and minimize potential charring. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) followed by anhydrous dichloromethane (DCM). Stir the suspension and cool the flask to 0 °C using an ice-water bath.

  • Reactant Addition: In a separate dry flask, dissolve propoxybenzene (1.0 equivalent) and 7-ethoxy-7-oxoheptanoyl chloride (1.1 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30-45 minutes. A color change and evolution of HCl gas (which should be vented through a scrubber) will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material (propoxybenzene).

Work-up and Purification

Causality of Experimental Choices:

  • Quenching with Ice/HCl: The reaction is quenched by slowly pouring it onto crushed ice and concentrated HCl. This serves two purposes: it hydrolyzes and deactivates the aluminum chloride catalyst, and the acid ensures the product remains in the organic layer. The process is highly exothermic and must be done cautiously.

  • Extraction: Dichloromethane is used to extract the product from the aqueous layer. Multiple extractions ensure quantitative recovery.

  • Washing: The combined organic layers are washed with dilute HCl (to remove any remaining aluminum salts), water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally brine (to remove bulk water before drying).

  • Drying and Concentration: Anhydrous sodium sulfate or magnesium sulfate is used to remove trace water from the organic solution. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A solvent gradient (e.g., starting with hexane/ethyl acetate 95:5 and gradually increasing the polarity) is used. The less polar starting materials and byproducts will elute first, followed by the more polar keto-ester product.

Analytical and Spectroscopic Characterization (Predicted Profile)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predictionδ (ppm)MultiplicityIntegrationAssignment
Aromatic~7.9d2HAr-H (ortho to C=O)
Aromatic~6.9d2HAr-H (ortho to O-Pr)
Ester Methylene~4.1q2H-O-CH₂ -CH₃
Ether Methylene~4.0t2HAr-O-CH₂ -CH₂-CH₃
Ketone α-Methylene~2.9t2H-CH₂ -C(=O)-Ar
Ester α-Methylene~2.3t2H-CH₂ -C(=O)-O-Et
Aliphatic Chain~1.8-1.6m6H-CH₂-CH₂ -CH₂-CH₂ -CH₂ -C(=O)-
Ester Methyl~1.2t3H-O-CH₂-CH₃
Ether Propyl~1.0t3H-O-CH₂-CH₂-CH₃
¹³C NMR Predictionδ (ppm)Assignment
Ketone Carbonyl~198Ar-C =O
Ester Carbonyl~173O-C =O
Aromatic (C-O)~163C -OPr
Aromatic (C-C=O)~130C -C=O
Aromatic (CH)~130C H (ortho to C=O)
Aromatic (CH)~114C H (ortho to OPr)
Ether Methylene~70Ar-O-C H₂-
Ester Methylene~61-O-C H₂-CH₃
Aliphatic Chain~24-40Aliphatic C H₂
Ester Methyl~14-O-CH₂-C H₃
Ether Methyl~10-O-CH₂-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~2950-2850C-H (sp³) stretch
~1735C=O (Ester) stretch
~1680C=O (Aryl Ketone) stretch
~1600, ~1510C=C (Aromatic) stretch
~1250C-O (Aryl Ether) stretch
~1180C-O (Ester) stretch
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Predicted at m/z = 306.

  • Key Fragmentation Pathways: The primary fragmentation patterns would involve cleavage alpha to the carbonyl groups.

cluster_0 Predicted ESI-MS Fragmentation mol [C₁₈H₂₆O₄]⁺˙ m/z = 306 frag1 [C₉H₉O₂]⁺ m/z = 149 (Propoxybenzoyl cation) mol->frag1 α-cleavage frag2 [C₉H₁₇O₂]⁺ m/z = 157 (Acylium ion) mol->frag2 α-cleavage

Caption: Predicted key fragment ions in mass spectrometry.

Potential Applications in Drug Discovery and Research

While specific biological data for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is not publicly documented, its structure is highly suggestive of potential applications in medicinal chemistry.

  • Scaffold for GPR40 Agonists: Phenylpropanoic acid derivatives are known to be potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes.[6] The subject molecule shares the core features of an acidic terminus (or a precursor ester) connected by a linker to a substituted biphenyl or phenyl ether system. It could serve as a valuable starting point for developing novel GPR40 modulators.

  • Anticancer Agent Development: Many anticancer candidates incorporate hydroxyphenyl or substituted phenyl moieties.[7] The 4-propoxyphenyl group, combined with the flexible linker, could be explored for interactions with various enzymatic targets implicated in cancer. The ketone functionality could also be a target for derivatization into more complex heterocyclic systems.

  • Probes for Neurological Targets: The combination of a lipophilic chain and an aromatic system is common in ligands for central nervous system (CNS) receptors. For instance, morphan derivatives with hydroxyphenyl groups are potent opioid receptor ligands.[8] While structurally distinct, the general pharmacophoric features suggest that libraries built around this scaffold could be screened against neurological targets.

  • Synthetic Intermediate: Beyond direct biological applications, this molecule is a valuable intermediate. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines to form amides, a common functional group in pharmaceuticals.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. Therefore, safety precautions must be based on general principles for handling laboratory chemicals and data from similar compounds.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid contact with skin and eyes and prevent inhalation of any vapors.[9]

  • Synthesis Hazards: The proposed synthesis involves hazardous reagents. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive. The reaction generates HCl gas, which is toxic and corrosive. All manipulations should be performed in a fume hood by trained personnel.[3]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

References

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • PubMed. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. [Link]

Sources

Foundational

Spectroscopic Characterization of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate: A Technical Guide

This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a molecule of interest in chemical research and drug development. The structural elucidatio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a molecule of interest in chemical research and drug development. The structural elucidation of such compounds is fundamentally reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers an in-depth, predictive analysis of the spectral characteristics of this molecule, grounded in established principles of spectroscopy and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers engaged in the synthesis and characterization of similar chemical entities.

Molecular Structure and Functional Groups

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate possesses a molecular weight of 306.4 g/mol and a molecular formula of C₁₈H₂₆O₄. Its structure incorporates several key functional groups that will dictate its spectroscopic signature: an ethyl ester, a ketone, an aromatic ring with para-substitution, and an n-propoxy ether group. Understanding the interplay of these groups is crucial for the accurate interpretation of the spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate in a common deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for each unique proton environment.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition : Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.95Doublet2HAromatic protons ortho to the carbonyl group
b6.95Doublet2HAromatic protons meta to the carbonyl group
c4.12Quartet2H-O-CH₂ -CH₃ (ethyl ester)
d3.98Triplet2H-O-CH₂ -CH₂-CH₃ (propoxy group)
e2.92Triplet2H-CH₂ -C=O (ketone)
f2.29Triplet2H-CH₂ -C=O (ester)
g1.81Quintet2H-O-CH₂-CH₂ -CH₃ (propoxy group)
h1.73Quintet2H-CH₂-CH₂ -CH₂-C=O (ketone)
i1.42Sextet2H-CH₂-CH₂ -CH₂-C=O (ester)
j1.25Triplet3H-O-CH₂-CH₃ (ethyl ester)
k1.04Triplet3H-O-CH₂-CH₂-CH₃ (propoxy group)

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.[1][2][3]

Interpretation of the ¹H NMR Spectrum

The aromatic protons are split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (a) are expected to be significantly deshielded and appear at a lower field compared to the protons meta to the carbonyl group (b), which are adjacent to the electron-donating propoxy group.[4] The methylene protons of the ethyl ester (c) and the propoxy group (d) are deshielded by the adjacent oxygen atoms. The protons alpha to the two carbonyl groups (e and f) will also be deshielded. The remaining methylene and methyl groups of the aliphatic chains will appear in the more shielded upfield region of the spectrum. The splitting patterns (multiplicity) are predicted based on the n+1 rule.[1]

Caption: Predicted ¹H NMR environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. As spin-spin coupling between adjacent carbon atoms is rare, the spectrum is typically proton-decoupled, resulting in a single peak for each unique carbon atom.[5]

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation : A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition : Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to TMS at 0.00 ppm.

Predicted ¹³C NMR Data
SignalPredicted Chemical Shift (δ, ppm)Assignment
1200.1C =O (ketone)
2173.5C =O (ester)
3163.2Aromatic C -O
4130.5Aromatic C -H (ortho to C=O)
5129.8Aromatic C -C=O
6114.2Aromatic C -H (meta to C=O)
769.8-O-C H₂- (propoxy)
860.3-O-C H₂- (ester)
938.6-C H₂-C=O (ketone)
1034.2-C H₂-C=O (ester)
1129.0-CH₂-C H₂-CH₂- (heptanoate chain)
1224.6-CH₂-C H₂-CH₂- (heptanoate chain)
1324.1-CH₂-C H₂-C=O (ketone)
1422.5-O-CH₂-C H₂- (propoxy)
1514.4-O-CH₂-C H₃ (ester)
1610.5-O-CH₂-CH₂-C H₃ (propoxy)

Note: These are predicted values and may vary slightly.[5][6]

Interpretation of the ¹³C NMR Spectrum

The two carbonyl carbons are the most deshielded and will appear at the lowest field, with the ketone carbonyl typically being more deshielded than the ester carbonyl.[6] The aromatic carbons will appear in the 110-165 ppm range. The carbon attached to the oxygen of the propoxy group will be the most downfield among the aromatic carbons. The aliphatic carbons of the heptanoate chain, ethyl group, and propoxy group will appear in the upfield region (10-70 ppm).

Carbon_Environments cluster_carbonyl Carbonyl Region (170-210 ppm) cluster_aromatic Aromatic Region (110-165 ppm) cluster_aliphatic Aliphatic Region (10-70 ppm) C_ketone C=O (ketone) ~200.1 ppm C_ester C=O (ester) ~173.5 ppm C_Ar_O Ar C-O ~163.2 ppm C_Ar_CH Ar C-H ~130.5, 114.2 ppm C_Ar_C Ar C-C=O ~129.8 ppm C_O_propoxy -O-CH2- (propoxy) ~69.8 ppm C_O_ester -O-CH2- (ester) ~60.3 ppm C_alpha_ketone α-CH2 (ketone) ~38.6 ppm C_alpha_ester α-CH2 (ester) ~34.2 ppm C_chain Alkyl Chain CH2 ~22-30 ppm C_methyls Methyl groups ~10-15 ppm

Caption: Predicted ¹³C NMR chemical shift regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Experimental Protocol for IR Data Acquisition
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3000-2850Medium-StrongC-H stretchAliphatic (CH₂, CH₃)
1735StrongC=O stretchEthyl Ester
1685StrongC=O stretchAromatic Ketone
1605, 1580, 1510MediumC=C stretchAromatic Ring
1250StrongC-O stretchAryl Ether & Ester
1170StrongC-O stretchEster

Note: These are predicted values.[7][8][9]

Interpretation of the IR Spectrum

The most prominent features in the IR spectrum will be the two strong carbonyl (C=O) stretching absorptions. The ester carbonyl is expected at a higher wavenumber (~1735 cm⁻¹) than the aromatic ketone carbonyl (~1685 cm⁻¹). The conjugation of the ketone with the aromatic ring lowers its stretching frequency.[8] The spectrum will also show characteristic C-H stretching bands for the aliphatic parts of the molecule just below 3000 cm⁻¹, and strong C-O stretching bands in the fingerprint region (1300-1100 cm⁻¹).

IR_Workflow start Sample ftir FTIR-ATR Spectrometer start->ftir acquisition Data Acquisition (16 scans, 4 cm⁻¹ resolution) ftir->acquisition spectrum IR Spectrum (%T vs. Wavenumber) acquisition->spectrum analysis Spectral Analysis spectrum->analysis carbonyl Identify C=O stretches (~1735 & ~1685 cm⁻¹) analysis->carbonyl ch_stretch Identify C-H stretches (~2850-3000 cm⁻¹) analysis->ch_stretch fingerprint Analyze Fingerprint Region (C-O, C-C stretches) analysis->fingerprint end Functional Group Identification carbonyl->end ch_stretch->end fingerprint->end Fragmentation_Pathways M Molecular Ion (M⁺˙) m/z = 306 frag1 [M - OC₂H₅]⁺ m/z = 261 M->frag1 - •OC₂H₅ frag2 Acylium Ion [C₃H₇O-Ar-CO]⁺ m/z = 163 M->frag2 α-cleavage frag3 [HO-Ar-CO]⁺ m/z = 135 frag2->frag3 - C₃H₆ frag4 [C₆H₅]⁺ m/z = 77 frag2->frag4 - CO, - C₃H₇O

Sources

Exploratory

An In-depth Technical Guide to Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

CAS Number: 898757-65-8 Molecular Formula: C₁₈H₂₆O₄ This technical guide provides a comprehensive overview of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a long-chain aromatic keto-ester of interest in synthetic chemist...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 898757-65-8 Molecular Formula: C₁₈H₂₆O₄

This technical guide provides a comprehensive overview of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a long-chain aromatic keto-ester of interest in synthetic chemistry and potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and prospective utility.

Introduction and Molecular Overview

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a bifunctional molecule incorporating a para-substituted aromatic ketone and a terminal ethyl ester linked by a six-carbon aliphatic chain. The presence of both a lipophilic alkyl chain and a polar aromatic ketone moiety imparts amphiphilic character to the molecule, suggesting potential for its use as an intermediate in the synthesis of more complex molecular architectures. Long-chain keto-esters are recognized as valuable building blocks in organic synthesis.[1]

Molecular Structure:

G target Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate disconnect C-C bond formation (Friedel-Crafts Acylation) target->disconnect precursors n-Propoxybenzene + Ethyl 6-(chloroformyl)hexanoate disconnect->precursors

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Workflow:

The synthesis can be envisioned as a two-step process:

  • Preparation of Ethyl 6-(chloroformyl)hexanoate: This acyl chloride can be synthesized from monoethyl adipate by reaction with a chlorinating agent such as thionyl chloride or bis(trichloromethyl) carbonate. [2]2. Friedel-Crafts Acylation: The reaction of n-propoxybenzene with ethyl 6-(chloroformyl)hexanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), will yield the final product.

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation a Monoethyl adipate b Ethyl 6-(chloroformyl)hexanoate a->b SOCl₂ or (Cl₃CO)₂CO d Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate b->d c n-Propoxybenzene c->d AlCl₃

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

Synthesis of Ethyl 6-(chloroformyl)hexanoate

Materials:

  • Monoethyl adipate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve monoethyl adipate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude ethyl 6-(chloroformyl)hexanoate is a colorless to pale yellow liquid and can be used in the next step without further purification.

Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Materials:

  • n-Propoxybenzene

  • Ethyl 6-(chloroformyl)hexanoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 6-(chloroformyl)hexanoate (1 equivalent) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add n-propoxybenzene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic extracts and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties

PropertyValue
CAS Number 898757-65-8
Molecular Formula C₁₈H₂₆O₄
Molecular Weight 306.40 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid

Spectroscopic Analysis:

Infrared (IR) Spectroscopy:

  • ~1735 cm⁻¹ (strong): C=O stretch of the ethyl ester. Ester carbonyl stretches typically appear at higher wavenumbers than ketone carbonyls. [3]* ~1680 cm⁻¹ (strong): C=O stretch of the aromatic ketone, conjugated with the benzene ring. [4][5]* ~1600, ~1510 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

  • ~1250, ~1170 cm⁻¹ (strong): C-O stretching vibrations of the ester and the aryl ether.

  • ~2950-2850 cm⁻¹ (medium): C-H stretching of the aliphatic chains.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃, 400 MHz):

  • δ 7.90 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group.

  • δ 6.90 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the carbonyl group.

  • δ 4.12 (q, J = 7.1 Hz, 2H): -OCH₂- of the ethyl ester.

  • δ 3.98 (t, J = 6.6 Hz, 2H): -OCH₂- of the n-propoxy group.

  • δ 2.95 (t, J = 7.4 Hz, 2H): -CH₂- adjacent to the aromatic ketone.

  • δ 2.30 (t, J = 7.4 Hz, 2H): -CH₂- adjacent to the ester carbonyl.

  • δ 1.80-1.70 (m, 4H): -CH₂- protons of the aliphatic chain.

  • δ 1.45-1.35 (m, 2H): -CH₂- proton of the aliphatic chain.

  • δ 1.25 (t, J = 7.1 Hz, 3H): -CH₃ of the ethyl ester.

  • δ 1.03 (t, J = 7.4 Hz, 3H): -CH₃ of the n-propoxy group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃, 100 MHz):

  • δ 199.0: C=O of the aromatic ketone. [5]* δ 173.5: C=O of the ethyl ester.

  • δ 163.0: Aromatic carbon attached to the propoxy group.

  • δ 130.5: Aromatic carbons ortho to the carbonyl group.

  • δ 129.5: Aromatic carbon attached to the carbonyl group.

  • δ 114.0: Aromatic carbons meta to the carbonyl group.

  • δ 69.5: -OCH₂- of the n-propoxy group.

  • δ 60.5: -OCH₂- of the ethyl ester.

  • δ 38.5, 34.0, 29.0, 24.5, 22.5: Aliphatic -CH₂- carbons.

  • δ 14.0: -CH₃ of the ethyl ester.

  • δ 10.5: -CH₃ of the n-propoxy group.

Potential Applications in Research and Development

While specific applications for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate have not been extensively documented, its structure suggests potential utility in several areas of chemical and pharmaceutical research.

  • Intermediate in Pharmaceutical Synthesis: The ketone and ester functionalities can be further modified to introduce new pharmacophores. The long aliphatic chain can modulate the lipophilicity of a potential drug candidate, which is a critical parameter for its pharmacokinetic profile. Aromatic ketones are versatile intermediates in the synthesis of a wide range of valuable compounds. [6][7]* Pro-drug Design: The ester group could be designed to be hydrolyzed in vivo, releasing an active carboxylic acid derivative.

  • Liquid Crystal Research: The rigid aromatic core combined with a flexible aliphatic chain is a common structural motif in liquid crystalline materials.

  • Polymer Chemistry: The molecule could serve as a monomer or a chain-terminating agent in the synthesis of specialty polymers.

Conclusion

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a versatile chemical entity with potential for a variety of synthetic transformations. This guide has outlined a practical and efficient synthetic route via Friedel-Crafts acylation, along with predicted characterization data to aid in its identification and purification. The exploration of its potential applications opens avenues for further research in medicinal chemistry and materials science.

References

  • Spectroscopy Tutorial: Esters. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide. (2025). BenchChem.
  • CH 336: Ketone Spectroscopy. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Ethyl 7-oxoheptanoate. (2025, August 25). ChemSrc. Retrieved from [Link]

  • A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved from [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube. Retrieved from [Link]

  • Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. (n.d.). PubChem. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl 6-(Chloroformyl)hexanoate. (n.d.). PubChem. Retrieved from [Link]

  • A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (n.d.). Google Patents.
  • Grignard Reagents Convert Esters into Tertiary Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. (2021, March 4). YouTube. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

  • Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. (2024, August 21). AZoM. Retrieved from [Link]

  • A new reaction to enhance aromatic ketone use in chemical synthesis. (2024, August 20). ScienceDaily. Retrieved from [Link]

  • Grignard reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of ethyl 6-acetoxy-hexanoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • ETHYL 7-OXOHEPTANOATE. (n.d.). gsrs. Retrieved from [Link]

  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 18.2d EAS Friedel Crafts Alkylation and Acylation. (2018, September 20). YouTube. Retrieved from [Link]

  • ethyl heptanoate, 106-30-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. (2020, August). ResearchGate. Retrieved from [Link]

  • Ethyl 7-cyano-7-oxoheptanoate. (n.d.). PubChem. Retrieved from [Link]

  • n-Propylmagnesium bromide. (n.d.). Wikipedia. Retrieved from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Catalysitic synthesis of ethyl 7-hydroxy-4-methyl coumarin-3-acid by MF-H2SO4. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Process for making grignard reagents. (n.d.). Google Patents.
  • Synthesis of 4-Aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarins in Water. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Foundational

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 7-oxo-7-(4-n-propoxyph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a molecule of interest in medicinal chemistry and materials science, characterized by a flexible heptanoate chain, a central ketone, and a substituted phenyl ring. Understanding its three-dimensional structure and conformational dynamics is paramount for predicting its physicochemical properties, biological activity, and interaction with molecular targets. This guide provides a comprehensive analysis of the molecule's structural features, explores its likely conformational preferences based on established principles of physical organic chemistry, and details the experimental and computational methodologies required for its empirical study. We delve into the interplay of steric and electronic effects that govern the orientation of the aryl ketone moiety and the flexibility of the alkyl ester chain, offering a robust framework for researchers engaged in its synthesis, analysis, or application.

Introduction: Unveiling the Molecular Architecture

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, with the chemical formula C18H26O4, belongs to the class of aryl alkyl ketones.[1] Its structure is a composite of three key functional domains: a para-substituted aromatic ring, a ketone carbonyl group, and a long-chain ethyl ester. This unique combination imparts a balance of rigidity and flexibility, making its conformational landscape both complex and intriguing. The propoxy group on the phenyl ring and the ethyl ester at the terminus of the C7 chain introduce additional degrees of freedom that influence the molecule's overall shape and polarity. A thorough understanding of its structure is the foundational step in elucidating its function and potential applications.

Table 1: Molecular Identifiers and Properties

PropertyValueSource
CAS Number 898757-65-8[1]
Linear Formula C18H26O4[1]
Molecular Weight 306.40 g/mol Calculated
InChIKey (Not available)N/A
SMILES CCC(=O)OCCCCCC(=O)c1ccc(OCCC)cc1N/A

Structural Elucidation: A Multi-faceted Approach

The definitive determination of the molecular structure of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate relies on a combination of spectroscopic techniques and chemical synthesis.

Synthesis Pathway

synthesis_pathway propoxybenzene n-Propoxybenzene reaction Friedel-Crafts Acylation propoxybenzene->reaction acyl_chloride 7-Chloro-7-oxoheptanoic acid ethyl ester acyl_chloride->reaction lewis_acid AlCl3 (Lewis Acid) lewis_acid->reaction Catalyst product Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate hcl HCl reaction->product reaction->hcl

Caption: Plausible synthesis via Friedel-Crafts acylation.

Spectroscopic Characterization

The verification of the synthesized structure would involve a suite of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal distinct signals for the aromatic protons, the protons of the propoxy and ethyl groups, and the aliphatic protons of the heptanoate chain. The chemical shifts and coupling patterns would confirm the connectivity.

    • ¹³C NMR would show characteristic peaks for the ketone and ester carbonyls, the aromatic carbons (including the ipso, ortho, meta, and para positions), and the aliphatic carbons of the two alkyl chains.[2]

  • Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically ~1685 cm⁻¹) and the ester (typically ~1735 cm⁻¹) would be prominent. C-O stretching and aromatic C-H and C=C vibrations would also be observable.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight. Fragmentation patterns, such as the cleavage of the acyl group or within the heptanoate chain, would provide further structural evidence.

Conformational Analysis: The Molecule in Three Dimensions

The biological activity and material properties of a molecule are dictated by its three-dimensional shape. For a flexible molecule like ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, it is more accurate to speak of a distribution of low-energy conformations rather than a single static structure.

The Aryl Ketone Moiety: A Torsional Balance

A critical conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. In aryl alkyl ketones, there is a delicate balance between steric hindrance and electronic effects (conjugation).

  • Coplanar Conformation: A fully coplanar arrangement would maximize π-orbital overlap between the carbonyl group and the aromatic ring, leading to electronic stabilization.

  • Orthogonal Conformation: Steric hindrance between the ortho-hydrogens of the phenyl ring and the methylene group adjacent to the carbonyl can force the two planes to twist relative to each other.[3]

For this molecule, the absence of bulky ortho substituents suggests that the energy barrier to rotation is relatively low, and a significantly twisted, near-orthogonal conformation is likely to be the most stable, minimizing steric repulsion.[3]

aryl_ketone_conformation cluster_0 Governing Factors cluster_1 Resulting Conformation Steric Hindrance Steric Hindrance Twisted/Orthogonal Geometry Twisted/Orthogonal Geometry Steric Hindrance->Twisted/Orthogonal Geometry Favors Electronic Conjugation Electronic Conjugation Electronic Conjugation->Twisted/Orthogonal Geometry Opposes (but is overcome)

Caption: Factors influencing aryl ketone conformation.

The Heptanoate Chain: A Flexible Tail

The seven-carbon chain provides significant conformational flexibility. The rotational barriers around the C-C single bonds are low, allowing the chain to adopt numerous conformations in solution. The lowest energy conformations will generally be those that minimize gauche interactions, leading to a preference for extended, anti-periplanar arrangements of the carbon backbone.

The Ester Group: Planarity and Orientation

The ester functional group itself has a strong preference for a planar conformation to maximize resonance stabilization. The orientation of the ethyl group relative to the carbonyl can exist in s-cis and s-trans forms, with the s-trans being significantly more stable.

Methodologies for Conformational Study

A combination of computational and experimental methods is essential for a comprehensive understanding of the conformational landscape.

Computational Modeling Protocol

Computational chemistry provides a powerful tool for exploring the potential energy surface of a molecule.

Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3D structure of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a diverse set of low-energy conformers.

  • Geometry Optimization: Subject the identified low-energy conformers to geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will refine the structures and their relative energies.

  • Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Analysis: Analyze the resulting low-energy conformers, paying close attention to the key dihedral angles (aryl-carbonyl, chain torsions) and intramolecular interactions.

Experimental Verification

Experimental techniques can provide data to validate and refine computational models.

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides the most definitive information about the molecule's conformation in the solid state.[4] However, it is important to note that crystal packing forces can influence the observed conformation, which may not be the lowest energy conformation in solution.

  • NMR Spectroscopy (NOE): Nuclear Overhauser Effect (NOE) experiments in solution can provide information about through-space distances between protons. The presence or absence of specific NOE correlations can help to distinguish between different possible solution-phase conformations.

Conclusion and Future Directions

The molecular structure of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate presents a fascinating case study in conformational analysis. The interplay between the rigid aromatic core and the flexible aliphatic chain, modulated by the electronic character of the ketone and ester groups, results in a complex conformational landscape. While theoretical principles suggest a twisted aryl-ketone geometry and an extended alkyl chain as dominant features, empirical validation is crucial.

For drug development professionals, understanding these conformational preferences is key to designing molecules that can adopt the specific bioactive conformation required for target binding. For materials scientists, controlling the molecular shape can influence bulk properties such as crystallinity and melting point. Future work should focus on the single-crystal X-ray diffraction of this molecule and detailed solution-phase NMR studies to provide a definitive picture of its structural dynamics.

References

  • Casarini, D., Lunazzi, L., & Verbeek, R. (1996). Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketones Investigated by Dynamic and Solid State NMR. Tetrahedron, 52(7), 2471-2480. Available at: [Link]

  • PubChem. Ethyl Heptanoate. National Center for Biotechnology Information. Available at: [Link]

  • MacLean, J. R., et al. (2014). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. The Journal of Organic Chemistry, 79(18), 8536-8550. Available at: [Link]

  • Allinger, N. L., & Freiberg, L. A. (1962). Conformational Analysis. XXVIII. The 3-Alkylketone Effect. Journal of the American Chemical Society, 84(12), 2201–2206. Available at: [Link]

  • Agarkov, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules, 27(19), 6598. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Introduction Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an aromatic keto-ester with a structure amenable to further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an aromatic keto-ester with a structure amenable to further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. Its architecture, featuring a flexible alkyl chain, an ester moiety, and a substituted aromatic ring, is characteristic of building blocks used in the development of liquid crystals, polymers, and pharmaceutical agents. This guide provides an in-depth examination of the primary synthetic pathway for this molecule, focusing on the selection of starting materials, mechanistic principles, and detailed experimental protocols. The core of the synthesis relies on a classic Friedel-Crafts acylation, a robust and widely utilized carbon-carbon bond-forming reaction.[1][2]

Part 1: Retrosynthetic Analysis and Strategy

A retrosynthetic approach to ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate logically disconnects the bond between the aromatic ring and the adjacent carbonyl group. This is the key disconnection in a Friedel-Crafts acylation. This strategy reveals two primary synthons: a nucleophilic 4-n-propoxybenzene moiety and an electrophilic seven-carbon acyl chain bearing an ethyl ester.

This analysis leads to a convergent synthesis plan starting from two key precursors:

  • Propoxybenzene : The electron-rich aromatic component.

  • Ethyl 7-chloro-7-oxoheptanoate : The activated acylating agent, which is itself derived from suberic acid (octanedioic acid).

The overall synthetic workflow is visualized below.

G suberic_acid Suberic Acid monoester Ethyl Hydrogen Suberate (Monoester) suberic_acid->monoester  Partial  Esterification acyl_chloride Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride) monoester->acyl_chloride  Chlorination  (SOCl₂) fc_reaction Friedel-Crafts Acylation acyl_chloride->fc_reaction propoxybenzene Propoxybenzene propoxybenzene->fc_reaction final_product Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate fc_reaction->final_product

Caption: Synthetic workflow for the target molecule.

Part 2: Synthesis of Key Precursors

The success of the final convergent step depends on the efficient and pure preparation of the starting materials. While propoxybenzene is commercially available, its synthesis is straightforward. The preparation of the acylating agent requires a two-step sequence from suberic acid.

Precursor I: Ethyl 7-chloro-7-oxoheptanoate

This key intermediate is synthesized in two stages from the commercially available dicarboxylic acid, suberic acid.

Stage 1: Monoesterification of Suberic Acid

Selective monoesterification of a symmetric dicarboxylic acid can be challenging, as the formation of the diester is statistically favored once the monoester is formed. One common laboratory method involves the controlled partial hydrolysis of the corresponding dimethyl or diethyl ester.[3] A methanolic solution of potassium hydroxide can be added dropwise to dimethyl suberate, followed by an acidic workup to yield the monomethyl ester.[3] For the ethyl ester, an analogous procedure using diethyl suberate and ethanolic KOH would be employed.

Alternatively, methods using solid adsorbents like alumina have been shown to achieve selective monoesterification by aligning the dicarboxylic acids on the surface, making one carboxylic acid group more accessible to the reagent.[4]

Protocol: Synthesis of Ethyl Hydrogen Suberate (Conceptual)

  • Reaction Setup : To a solution of diethyl suberate (1.0 eq) in ethanol, a solution of potassium hydroxide (0.95 eq) in ethanol is added dropwise at 0°C with vigorous stirring.

  • Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until the starting diester is consumed.

  • Workup : The solvent is removed under reduced pressure. The residue is dissolved in water and extracted with diethyl ether to remove any remaining diester.

  • Isolation : The aqueous layer is acidified to pH 2-3 with cold dilute hydrochloric acid, leading to the precipitation of the monoester.

  • Purification : The crude product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl hydrogen suberate.

Stage 2: Conversion to Acyl Chloride

The terminal carboxylic acid of the monoester is activated by conversion to an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.[5]

Protocol: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

  • Safety Note : This procedure must be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gases.

  • Reaction Setup : Ethyl hydrogen suberate (1.0 eq) is dissolved in an excess of thionyl chloride (SOCl₂, ~5.0 eq). A catalytic amount of DMF (2-3 drops) is carefully added.

  • Reaction : The mixture is stirred at room temperature for 1 hour and then gently refluxed for 2-3 hours until gas evolution ceases.

  • Isolation : Excess thionyl chloride is removed by distillation under reduced pressure. The crude oily residue, ethyl 7-chloro-7-oxoheptanoate, is typically used in the next step without further purification.

Reagent/Product NameMolar Mass ( g/mol )Key Properties
Suberic Acid174.19White crystalline solid
Ethyl Hydrogen Suberate202.25Properties similar to monomethyl suberate (liquid)[6]
Thionyl Chloride118.97Corrosive, fuming liquid; reacts violently with water
Ethyl 7-chloro-7-oxoheptanoate220.69Highly reactive; moisture-sensitive

Part 3: The Convergent Step: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution that forms the core C-C bond in the target molecule.[1][2] The reaction involves the activation of the acyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.

Mechanism and Regioselectivity

The propoxy group (-OCH₂CH₂CH₃) on the benzene ring is an activating, ortho, para-directing group due to the resonance-donating effect of the oxygen lone pairs. The incoming acylium ion will be directed to the positions ortho and para to the propoxy group. Due to the steric bulk of the acylating agent, substitution at the para position is strongly favored, leading to the desired product with high regioselectivity.

A critical aspect of this reaction is stoichiometry. Friedel-Crafts acylations require slightly more than one equivalent of the AlCl₃ catalyst because the Lewis acid complexes with the carbonyl oxygen of the product ketone, deactivating it and preventing further reactions.[1][7]

G start Mix Propoxybenzene and Anhydrous AlCl₃ in inert solvent (e.g., DCM) cool Cool mixture to 0-5 °C start->cool add_acyl Add Acyl Chloride (Ethyl 7-chloro-7-oxoheptanoate) dropwise cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench by pouring into ice/HCl mixture react->quench extract Extract with Organic Solvent quench->extract wash Wash organic layer (H₂O, NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol
  • Safety Note : Anhydrous aluminum chloride is highly corrosive and reacts violently with moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup : A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM).

  • Reagent Addition : The slurry is cooled to 0°C in an ice bath. Propoxybenzene (1.0 eq) is added, followed by the dropwise addition of crude ethyl 7-chloro-7-oxoheptanoate (1.1 eq) dissolved in a small amount of dry DCM via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 4-6 hours, with progress monitored by TLC.

  • Workup (Quenching) : The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8] This hydrolyzes the aluminum complexes.

  • Extraction : The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

  • Washing : The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification : The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Part 4: Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other methods can be considered, particularly if starting materials are different or if functional group tolerance is an issue.

  • Grignard-based Synthesis : An alternative involves the reaction of a Grignard reagent with a nitrile. For instance, 4-propoxybenzonitrile could be reacted with a Grignard reagent derived from ethyl 6-bromohexanoate. This approach, however, requires careful control to avoid side reactions with the ester group. A more robust variant would use a Weinreb amide instead of a nitrile.[9] Grignard reagents are powerful nucleophiles and bases, widely used for C-C bond formation.[10][11][12]

References

  • PrepChem. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. Retrieved from [Link]

  • Google Patents. (2010). CN102351691A - Method for synthesizing adipic acid monoethyl ester.
  • Ogawa, H., Chihara, T., & Taya, K. (1988). Selective Monoesterification of a Dicarboxylic Acid with Longer Carbon Chains by Diazomethane in a Mixture of Dicarboxylic Acids. Bulletin of the Chemical Society of Japan, 61(7), 2383–2386. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

  • Grokipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

Sources

Foundational

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" discovery and history

An In-Depth Technical Guide to Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate: Synthesis, Characterization, and Applications Foreword In the landscape of chemical synthesis and materials science, the exploration of novel mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate: Synthesis, Characterization, and Applications

Foreword

In the landscape of chemical synthesis and materials science, the exploration of novel molecular scaffolds is a continuous endeavor. While some molecules gain widespread recognition for their direct applications, others serve as critical building blocks, enabling the creation of more complex and functional materials. Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate falls into the latter category. This guide provides a comprehensive technical overview of this specific keto-ester, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, characterization, and established applications, offering insights grounded in established chemical principles.

Introduction to the Molecular Architecture

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a bifunctional molecule characterized by a central seven-carbon aliphatic chain. One terminus of this chain is functionalized as an ethyl ester, while the other is attached to a 4-n-propoxyphenyl ketone. This structure is of particular interest due to the combination of a flexible alkyl chain and a rigid aromatic core, a common motif in the design of liquid crystals and other advanced materials. The presence of the propoxy group on the phenyl ring and the terminal ethyl ester allows for fine-tuning of the molecule's physical properties, such as its melting point and solubility.

The primary significance of this compound lies in its role as a versatile intermediate. The ketone and ester functionalities offer reactive sites for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate: A Mechanistic Approach

The most direct and widely employed method for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a reliable route to forming the carbon-carbon bond between the aromatic ring and the acyl group.

Underlying Principles of the Friedel-Crafts Acylation

The reaction proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring. In the case of our target molecule, the starting materials are phenoxypropane (n-propoxybenzene) and a suitable seven-carbon acylating agent. The propoxy group is an ortho-, para-directing activator, meaning it increases the nucleophilicity of the benzene ring and directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance from the propoxy group, the para-substituted product is generally favored.

Detailed Experimental Protocol

Materials:

  • n-Propoxybenzene

  • Ethyl 6-(chloroformyl)hexanoate (or a similar acylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). The suspension is cooled to 0°C in an ice bath.

  • Formation of the Acylium Ion: A solution of ethyl 6-(chloroformyl)hexanoate in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: A solution of n-propoxybenzene in anhydrous DCM is then added dropwise to the reaction mixture at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching the Reaction: The reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Workup and Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are then washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Materials: - n-Propoxybenzene - Ethyl 6-(chloroformyl)hexanoate - AlCl3 in DCM Reaction_Setup Reaction Setup: - Anhydrous conditions - Cool to 0°C Start->Reaction_Setup Acylium_Formation Acylium Ion Formation: - Add acyl chloride to AlCl3/DCM - Stir for 30 min at 0°C Reaction_Setup->Acylium_Formation Friedel_Crafts Friedel-Crafts Acylation: - Add n-propoxybenzene - Warm to RT, stir 2-4h Acylium_Formation->Friedel_Crafts Quench Quenching: - Pour into ice/HCl Friedel_Crafts->Quench Workup Aqueous Workup: - Separate layers - Wash with HCl, NaHCO3, brine Quench->Workup Drying Drying & Concentration: - Dry with Na2SO4 - Remove solvent Workup->Drying Purification Purification: - Column Chromatography Drying->Purification Final_Product Final Product: Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Purification->Final_Product

Caption: Friedel-Crafts acylation workflow for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Characterization and Physicochemical Data

Confirmation of the successful synthesis and purity of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is achieved through standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 1,4-disubstituted benzene ring, the ethyl ester protons (triplet and quartet), the methylene protons of the propoxy group, and the methylene protons of the heptanoate chain. The protons alpha to the ketone and the ester will be deshielded.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the propoxy and heptanoate chains.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₁₈H₂₆O₄).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching, and aromatic C-H stretching.

Applications as a Synthetic Intermediate

The primary utility of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is as an intermediate in the synthesis of more complex molecules, particularly in the field of liquid crystals.

Synthesis of Calamitic Liquid Crystals

The molecular structure of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, with its rigid aromatic core and flexible aliphatic chain, is a classic template for the synthesis of calamitic (rod-shaped) liquid crystals. The terminal ester and the ketone functionality can be further modified to introduce other functional groups or to link to other molecular fragments, thereby modulating the liquid crystalline properties of the final molecule.

Logical Relationship Diagram

Logical_Relationship Core_Molecule Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Ketone Ketone Functionality Core_Molecule->Ketone offers Ester Ester Functionality Core_Molecule->Ester offers Aromatic_Core 4-n-propoxyphenyl (Rigid Core) Core_Molecule->Aromatic_Core contains Alkyl_Chain Heptanoate Chain (Flexible Spacer) Core_Molecule->Alkyl_Chain contains Intermediate Versatile Synthetic Intermediate Ketone->Intermediate enables modification Ester->Intermediate enables modification LC_Properties Liquid Crystalline Properties Aromatic_Core->LC_Properties contributes to Alkyl_Chain->LC_Properties contributes to Intermediate->LC_Properties leads to tailored

Caption: The role of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate's structural components.

Future Research Directions

While the primary application of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate has been in materials science, its structure also holds potential for exploration in other areas.

  • Drug Discovery: The keto-ester motif is present in various biologically active molecules. The lipophilic nature of the 4-n-propoxyphenyl group could be explored for its potential to interact with biological membranes or hydrophobic pockets of proteins.

  • Polymer Chemistry: The molecule could serve as a monomer or a chain-modifying agent in the synthesis of novel polymers with tailored thermal or optical properties.

Conclusion

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a valuable, albeit not widely known, chemical compound. Its significance lies not in a storied history of discovery as a final product, but in its utility as a versatile synthetic intermediate. The reliable and scalable synthesis via Friedel-Crafts acylation, combined with its bifunctional nature, makes it an attractive building block for the creation of complex molecules, particularly in the realm of liquid crystal research. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working with this and similar molecular architectures.

References

Due to the specific and non-commercial nature of this compound, there are no dedicated review articles. The synthesis and characterization principles are based on fundamental organic chemistry knowledge and may be found in advanced organic chemistry textbooks. Specific instances of its use as an intermediate would be located within specialized research articles in materials science and liquid crystal journals. For the purpose of this guide, we refer to foundational and representative works in the relevant fields.

  • Title: Friedel-Crafts and Related Reactions Source: Olah, G. A. (Ed.). (2008). John Wiley & Sons. URL: [Link]

  • Title: The Chemistry of Liquid Crystals Source: Goodby, J. W., Collings, P. J., Kato, T., Tschierske, C., Gleeson, H. F., & Raynes, P. (Eds.). (2011). John Wiley & Sons. URL: [Link]

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Carey, F. A., & Sundberg, R. J. (2007). Springer. URL: [Link]

Exploratory

A-Z Guide to Theoretical and Computational Analysis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate in Drug Discovery

This technical guide provides a comprehensive framework for the theoretical and computational characterization of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. While experimental data provides a foundational understanding...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational characterization of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. While experimental data provides a foundational understanding, computational chemistry offers a predictive lens, enabling researchers to anticipate molecular behavior, rationalize spectroscopic findings, and guide the synthesis of more potent and specific analogues. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for in-silico analysis.

Strategic Imperative: Why Model Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate?

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a chalcone-like molecule, a class of compounds renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Often, such molecules serve as intermediates in the synthesis of more complex heterocyclic systems, such as pyrazolines, which also exhibit significant pharmacological potential.[1][4][5]

The core rationale for applying theoretical and computational methods to this specific molecule is threefold:

  • Mechanistic Insight: To understand the intrinsic electronic and structural properties that dictate its reactivity and potential interactions with biological targets.

  • Predictive Power: To forecast its behavior in biological systems, thereby guiding the design of derivatives with enhanced activity and optimized pharmacokinetic profiles.

  • Data Corroboration: To validate and interpret experimental data, such as NMR and IR spectra, ensuring the correct structural assignment.

Quantum Chemical Deep Dive: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust balance between accuracy and computational cost for studying organic molecules.

Foundational Step: Geometry Optimization

The initial and most critical step is to determine the most stable 3D conformation of the molecule. This is not a trivial pursuit; the molecule's flexible heptanoate chain allows for numerous conformers.

Causality: The geometry of a molecule dictates its properties. An inaccurate structure will lead to erroneous predictions of electronic properties, spectroscopic data, and interaction energies. The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a widely accepted and validated starting point for such organic molecules, offering a good compromise between accuracy and computational demand.[1]

Protocol 1: Geometry Optimization using Gaussian

  • Input File Creation: Construct a .gjf file with the initial molecular coordinates (e.g., from a 2D sketch converted to 3D in GaussView).

  • Route Section: Specify the calculation type.

    • #p: Requests detailed output.

    • B3LYP/6-31G(d,p): The chosen level of theory.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a frequency calculation on the optimized geometry. This is crucial to confirm the structure is a true energy minimum (no imaginary frequencies).

  • Execution: Run the calculation using the Gaussian software package.

  • Validation: Open the resulting .log or .chk file. Verify the optimization converged and that the frequency calculation shows zero imaginary frequencies.

Unveiling Reactivity: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Causality: For a molecule like Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, which is a precursor to pyrazolines, understanding its electrophilic and nucleophilic sites is paramount for predicting how it will react in cyclization reactions.[4][5] The HOMO-LUMO gap provides a quantitative measure of its kinetic stability.[1][6]

Mapping Charge: Molecular Electrostatic Potential (MEP)

The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies regions of positive and negative charge.

  • Red/Yellow regions: Electron-rich, negative potential (nucleophilic sites).

  • Blue regions: Electron-poor, positive potential (electrophilic sites).

Causality: The MEP surface provides an intuitive guide to intermolecular interactions. It highlights where the molecule is likely to engage in hydrogen bonding or electrostatic interactions with a receptor or another reactant, which is fundamental for drug-receptor binding.[1]

Workflow: DFT Analysis

dft_workflow cluster_input Input Preparation cluster_calc Gaussian Calculation cluster_analysis Post-Processing & Analysis mol_build Build Initial 3D Structure geom_opt Geometry Optimization & Frequency Calculation (B3LYP/6-31G(d,p)) mol_build->geom_opt Input File verify Verify Minimum Energy (No Imaginary Frequencies) geom_opt->verify Output Log File fmo Analyze HOMO/LUMO (Energy Gap, Localization) verify->fmo mep Generate MEP Surface (Identify Reactive Sites) verify->mep

Caption: Workflow for DFT-based molecular property prediction.

Bridging Theory and Experiment: Spectroscopic Simulation

Computational methods can predict NMR and IR spectra with remarkable accuracy, serving as a powerful tool for structural verification.

Predicting NMR Spectra

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7]

Causality: While 1D and 2D NMR experiments are the gold standard for structure elucidation, ambiguities can arise, especially in complex molecules. A computationally predicted spectrum provides an independent line of evidence.[8][9] By comparing the calculated chemical shifts (relative to a reference like TMS, which must also be calculated at the same level of theory) with experimental data, one can confirm assignments or even distinguish between possible isomers.[10]

Parameter Significance Typical DFT Functional/Basis Set
Chemical Shifts (δ) Correlate to the chemical environment of each nucleus (¹H, ¹³C).mPW1PW91/6-311+G(2d,p) or B3LYP/cc-pVTZ
Spin-Spin Coupling (J) Provides information on through-bond connectivity.B3LYP/cc-pVTZ

Table 1: Key Parameters and Methods for NMR Prediction.[7][8]

Protocol 2: GIAO NMR Calculation

  • Optimized Geometry: Use the previously optimized molecular geometry as the input.

  • Route Section: Modify the route section for an NMR calculation.

  • Reference Calculation: Perform the same calculation for Tetramethylsilane (TMS) to obtain its absolute shielding value (σ_ref).

  • Data Conversion: Calculate the chemical shift (δ) for each nucleus using the formula: δ = σ_ref - σ_calculated.[10]

  • Comparison: Compare the calculated δ values with the experimental spectrum. Accuracies of <1 ppm for ¹H and 3-10 ppm for ¹³C are common.[10]

Simulating Biological Interactions: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is a foundational technique in structure-based drug design.

Causality: Since chalcones and their pyrazoline derivatives are known to exhibit a wide range of biological activities, a docking study can generate hypotheses about their mechanism of action.[11][12] For instance, pyrazoline derivatives have been investigated as inhibitors of enzymes like Phosphatidylinositol 3-kinases (PI3Ks), which are implicated in cancer.[4][5] A docking study can reveal potential binding modes and key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

Workflow: Molecular Docking

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_post Analysis Phase ligand_prep Ligand Preparation (DFT Optimized Structure, Add Charges) grid_gen Define Binding Site (Grid Box Generation) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Remove Water, Add Hydrogens) receptor_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Analyze Binding Poses (Clustering, Scoring) docking_run->pose_analysis interaction_analysis Visualize Key Interactions (Hydrogen Bonds, etc.) pose_analysis->interaction_analysis

Caption: Standard workflow for a molecular docking study.

Protocol 3: Hypothetical Docking against PI3K

  • Receptor Preparation:

    • Download the crystal structure of a PI3K isoform from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

    • Assign partial charges using a method like Gasteiger.

  • Grid Generation: Define the search space (a "grid box") for the docking simulation, typically centered on the known active site of the enzyme.[4]

  • Docking Execution: Run the docking simulation using software like AutoDock Vina. The program will generate multiple possible binding poses.

  • Analysis:

    • Analyze the results based on the binding energy (scoring function). Lower binding energies suggest more favorable interactions.[13]

    • Visualize the top-ranked pose in the active site to identify key amino acid interactions.

Predicting Activity from Structure: QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structures with biological activity.

Causality: If a series of analogues of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized compounds.[6][14] This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.[2][15] The model identifies key molecular descriptors (e.g., electronic, topological, quantum chemical) that are crucial for activity.[6]

Descriptor Type Example Significance
Electronic HOMO/LUMO energy, Dipole MomentRelates to reactivity and polar interactions.
Steric/Topological Molecular Weight, Surface AreaRelates to the size and shape of the molecule.
Hydrophobic LogPRelates to membrane permeability and hydrophobic interactions.
Quantum Chemical Atomic Charges (from DFT)Provides detailed information on charge distribution.

Table 2: Common Descriptors Used in QSAR Modeling.[6][16]

A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, offering direct guidance for molecular design.[2]

Conclusion: An Integrated Approach

The true power of computational chemistry lies not in any single method, but in their integrated application. A robust theoretical analysis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate begins with DFT to establish its fundamental properties and validate its experimental characterization. This knowledge then fuels hypothesis-driven studies like molecular docking to explore potential biological targets. Finally, should a lead series emerge, QSAR modeling can rationalize observed activities and guide the next generation of drug candidates. This multi-faceted in-silico approach is an indispensable component of modern, efficient drug discovery and development.

References

  • Roy, K., Kar, S., & Das, R. N. (2015). QSAR of Chalcones Utilizing Theoretical Molecular Descriptors. PubMed. Available at: [Link]

  • Monga, J. (2014). Computational Analysis Studies On Chalcone Derivatives As Anticonvulsant Agent. International Journal of Pharmaceutics and Drug Analysis, 2(5), 487-498. Available at: [Link]

  • Mary, Y. S., et al. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(2), 2495-2510. Available at: [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(13), 2886–2891. Available at: [Link]

  • Monga, J. (2014). Computational Analysis Studies on Chalcone Derivatives as Anticonvulsant Agent. Neliti. Available at: [Link]

  • Jiang, Y., Yang, Q., & Zhang, S. (2019). Computation of Structure Activity and Design of Chalcone Derivatives. Computational Chemistry, 7, 51-58. Available at: [Link]

  • Tiwari, P., et al. (2025). Synthesis, Computational Studies of New Chalcone Derivatives as Anxiolytics and Skeletal Muscle Relaxants. Central Nervous System Agents in Medicinal Chemistry. Available at: [Link]

  • Kumar, L., et al. (2021). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 24(10), 1731-1743. Available at: [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Modeling NMR Spectra. UCSB Chemistry. Available at: [Link]

  • The new design of chalcone derivatives and its predicted antimalarial activity calculated using the best QSAR model. (n.d.). ResearchGate. Available at: [Link]

  • de Souza, C. R., et al. (2017). QSAR-driven Design, Synthesis and Discovery of Potent Chalcone Derivatives With Antitubercular Activity. Journal of Medicinal Chemistry, 60(17), 7434-7448. Available at: [Link]

  • Khan, I., et al. (2014). Synthesis, biological evaluation and 3D-QSAR studies of new chalcone derivatives as inhibitors of human P-glycoprotein. Bioorganic & Medicinal Chemistry, 22(7), 2217-2228. Available at: [Link]

  • Kumar, L., et al. (2021). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Calculations of Parameters of the NMR Spectroscopy. Available at: [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Annual Reports in Computational Chemistry, 8, 205-229. Available at: [Link]

  • Zhang, Y., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(15), 3539–3550. Available at: [Link]

  • Salman, G. A., et al. (2025). Synthesis, DFT investigation, molecular docking, drug-likeness and molecular dynamic analysis of new quinoxaline-based pyrazoline derivatives. Journal of Molecular Structure, 1339. Available at: [Link]

  • Balachandran, V., et al. (2025). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences, 24(4). Available at: [Link]

  • Basyouni, W. M., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9), e23135. Available at: [Link]

  • Lee, S., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e93202. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate: A Versatile Intermediate in Research and Development

Introduction: Unlocking the Potential of a Bifunctional Building Block In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Ethyl 7-oxo-7-(4-n-propoxyph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a seemingly unassuming keto-ester, represents a potent and versatile research intermediate. Its structure, characterized by a terminal ethyl ester, a seven-carbon aliphatic chain, a central ketone, and a para-substituted propoxybenzene ring, offers a rich tapestry of chemical handles for synthetic elaboration. This bifunctionality allows for orthogonal chemical modifications, enabling the generation of diverse molecular libraries for screening and optimization in drug discovery and the development of novel materials.

The presence of the 4-propoxyphenyl moiety is of particular interest. The alkoxy substitution on the aromatic ring can influence the electronic properties of the molecule and provide a site for potential metabolic activity or specific interactions with biological targets. The heptanoate chain offers a flexible linker, crucial for positioning functional groups in three-dimensional space to interact with binding pockets of proteins or to tune the physical properties of materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this valuable research intermediate, complete with detailed protocols to empower researchers in their scientific endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and spectral properties of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

PropertyValueSource
CAS Number 898757-65-8[1]
Molecular Formula C₁₈H₂₆O₄[1]
Molecular Weight 306.4 g/mol [2]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)Inferred from structure
Boiling Point Not explicitly reported; estimated to be >300 °C at atmospheric pressureInferred from similar compounds
Melting Point Not explicitly reported

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), 4.1 (q, 2H, -OCH₂CH₃), 4.0 (t, 2H, Ar-OCH₂CH₂CH₃), 2.9 (t, 2H, -CH₂C(=O)Ar), 2.3 (t, 2H, -CH₂C(=O)O-), 1.8 (m, 4H, alkyl chain), 1.6 (m, 2H, alkyl chain), 1.2 (t, 3H, -OCH₂CH₃), 1.0 (t, 3H, Ar-OCH₂CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~200 (C=O, ketone), ~173 (C=O, ester), ~163 (Ar-C-O), ~130 (Ar-CH), ~130 (Ar-C, quat.), ~114 (Ar-CH), ~70 (Ar-O-CH₂), ~60 (-O-CH₂), ~40-20 (alkyl chain carbons), ~14 (-OCH₂CH₃), ~10 (Ar-O...CH₃).

  • IR (neat, cm⁻¹): ~2960 (C-H, alkyl), ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1250 (C-O, ether), ~1170 (C-O, ester).

  • Mass Spectrometry (ESI+): m/z 307.19 [M+H]⁺, 329.17 [M+Na]⁺.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is the Friedel-Crafts acylation of propoxybenzene.[3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme

Friedel_Crafts_Acylation propoxybenzene Propoxybenzene reaction_center + propoxybenzene->reaction_center acyl_chloride Pimelic acid monoethyl ester chloride acylium_ion Acylium Ion Intermediate acyl_chloride->acylium_ion Forms acyl_chloride->reaction_center lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acyl_chloride Activates acylium_ion->reaction_center product Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate reaction_center->product Friedel-Crafts Acylation Derivatization_Strategies start Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate ester_mod Ester Modification (Hydrolysis, Amidation, Reduction) start->ester_mod ketone_mod Ketone Modification (Reduction, Reductive Amination, Grignard Addition) start->ketone_mod aromatic_mod Aromatic Ring Modification (Electrophilic Substitution, e.g., Nitration, Halogenation) start->aromatic_mod prod1 Carboxylic Acids, Amides, Alcohols ester_mod->prod1 prod2 Secondary Alcohols, Amines, Tertiary Alcohols ketone_mod->prod2 prod3 Further Functionalized Aromatic Derivatives aromatic_mod->prod3 Kinase_Inhibition_Pathway derivative Derivative of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate kinase Target Kinase derivative->kinase Binds to ATP pocket substrate Substrate Protein kinase->substrate Phosphorylates inhibition Inhibition atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Downstream Cellular Response (e.g., Proliferation, Survival) phosphorylated_substrate->cellular_response inhibition->kinase inhibition->cellular_response Prevents no_response Blocked Response

Sources

Application

Application Notes &amp; Protocols: Laboratory Preparation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Abstract: This document provides a comprehensive, technically detailed guide for the laboratory synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. The synthesis is based on a robust two-step process commencing wit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the laboratory synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. The synthesis is based on a robust two-step process commencing with the preparation of the requisite acylating agent, Ethyl 7-chloro-7-oxoheptanoate, from pimelic acid monoethyl ester, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of 4-n-propoxybenzene. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of procedural choices, safety protocols, and methods for purification and characterization.

Introduction and Synthetic Strategy

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an aromatic keto-ester, a class of compounds that serve as valuable intermediates in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. The molecular architecture, featuring a flexible heptanoate chain coupled with a rigid propoxy-substituted phenyl ring, imparts unique physicochemical properties that are desirable in advanced material applications.

The synthetic approach detailed herein is centered around the classic Friedel-Crafts acylation reaction , a powerful and widely used method for forming carbon-carbon bonds to an aromatic ring.[1][2] The overall strategy involves two primary stages:

  • Preparation of the Acylating Agent: Synthesis of Ethyl 7-chloro-7-oxoheptanoate from a suitable precursor, pimelic acid monoethyl ester.

  • Aromatic Acylation: The electrophilic substitution reaction between 4-n-propoxybenzene and the synthesized acyl chloride, catalyzed by aluminum chloride (AlCl₃), to yield the target ketone.

This method is selected for its reliability and high efficiency in forming aryl ketones, with the acylation step ensuring mono-substitution and preventing the polyalkylation issues often associated with Friedel-Crafts alkylations.[3]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Step 1: Acyl Chloride Formation

HOOC-(CH₂)₅-COOEt + SOCl₂ → ClOC-(CH₂)₅-COOEt + SO₂ + HCl

(Pimelic acid monoethyl ester) → (Ethyl 7-chloro-7-oxoheptanoate)

Step 2: Friedel-Crafts Acylation

CH₃CH₂CH₂O-Ph + ClOC-(CH₂)₅-COOEt --(AlCl₃)--> CH₃CH₂CH₂O-Ph-CO-(CH₂)₅-COOEt

(4-n-propoxybenzene) → (Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate)

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[4]

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond. This complex cleaves to form a resonance-stabilized acylium ion, which serves as the active electrophile.[3]

  • Electrophilic Attack: The electron-rich 4-n-propoxybenzene ring attacks the electrophilic carbon of the acylium ion. The propoxy group is an ortho-, para-director, with the para-position being sterically favored, leading to the formation of a cyclohexadienyl cation intermediate (also known as an arenium ion or sigma complex).

  • Deprotonation and Regeneration of Catalyst: A weak base (such as the AlCl₄⁻ complex) removes a proton from the sp³-hybridized carbon of the intermediate, restoring the aromaticity of the ring. This step also regenerates the AlCl₃ catalyst and produces HCl as a byproduct.[4]

Friedel_Crafts_Workflow cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Friedel-Crafts Acylation cluster_2 Work-up & Purification Pimelic_Monoester Pimelic Acid Monoethyl Ester Acyl_Chloride Ethyl 7-chloro-7-oxoheptanoate Pimelic_Monoester->Acyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride Acyl_Chloride_Input Ethyl 7-chloro-7-oxoheptanoate Acyl_Chloride->Acyl_Chloride_Input Use Directly Propoxybenzene 4-n-propoxybenzene Crude_Product Crude Product Propoxybenzene->Crude_Product 0 °C to RT DCM Solvent AlCl3 AlCl₃ (Lewis Acid) AlCl3->Crude_Product Acyl_Chloride_Input->Crude_Product Workup Aqueous Work-up (HCl, H₂O, Brine) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagent/MaterialGradeCAS No.SupplierNotes
Pimelic Acid≥98%111-16-0Sigma-Aldrich
Ethanol, Absolute≥99.5%64-17-5Fisher ScientificAnhydrous grade required
4-n-propoxybenzene≥98%103-65-1TCI ChemicalsStore under inert gas
Thionyl Chloride (SOCl₂)≥99%7719-09-7Acros OrganicsCorrosive, handle in fume hood
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%7446-70-0Sigma-AldrichHygroscopic, handle in glovebox or dry conditions
Dichloromethane (DCM)Anhydrous, ≥99.8%75-09-2Fisher ScientificUse from a solvent purification system or freshly opened bottle
Diethyl EtherACS Grade60-29-7VWRFor extractions
HexaneACS Grade110-54-3VWRFor chromatography
Ethyl AcetateACS Grade141-78-6VWRFor chromatography
Hydrochloric Acid (HCl)Concentrated (37%)7647-01-0J.T. Baker
Sodium Sulfate (Na₂SO₄)Anhydrous7757-82-6Fisher Scientific
Silica Gel230-400 mesh7631-86-9Sorbent TechnologiesFor column chromatography

Equipment: Standard organic synthesis glassware (round-bottom flasks, condensers, dropping funnels), magnetic stirrers, heating mantles, rotary evaporator, vacuum pump, flash chromatography setup, and an inert atmosphere system (Schlenk line or glovebox).

Experimental Protocols

Part A: Synthesis of Pimelic Acid Monoethyl Ester

Rationale: Selective mono-esterification of a dicarboxylic acid like pimelic acid is a crucial first step.[5] This protocol uses a controlled amount of ethanol to favor the formation of the monoester over the diester.

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pimelic acid (16.0 g, 0.1 mol), absolute ethanol (5.8 mL, 0.1 mol), and toluene (100 mL).

  • Add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After cooling, transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monoester, which can often be used in the next step without further purification.

Part B: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

Rationale: The conversion of the carboxylic acid to an acyl chloride is necessary to generate the highly reactive electrophile for the Friedel-Crafts reaction. Thionyl chloride is a standard and effective reagent for this transformation.

  • CAUTION: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.

  • Place the crude pimelic acid monoethyl ester (from Part A) in a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Slowly add thionyl chloride (11 mL, 0.15 mol) to the flask at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 70-80 °C) for 2 hours. The evolution of HCl and SO₂ gas should be observed.

  • After the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude acyl chloride. This product is typically used immediately in the next step without further purification.

Part C: Friedel-Crafts Acylation to yield Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Rationale: This is the key C-C bond-forming step. The reaction is run at 0 °C initially to control the exothermic reaction between the Lewis acid and the acyl chloride. Anhydrous conditions are critical as AlCl₃ reacts vigorously with water.

  • Set up a 500 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • In a glovebox or under a positive pressure of nitrogen, add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the flask.

  • Add 150 mL of anhydrous dichloromethane (DCM) via cannula and cool the resulting suspension to 0 °C using an ice bath.

  • In a separate dry flask, dissolve 4-n-propoxybenzene (13.6 g, 0.1 mol) and the crude Ethyl 7-chloro-7-oxoheptanoate (from Part B, approx. 0.1 mol) in 50 mL of anhydrous DCM.

  • Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Purification and Characterization

Purification:

The crude product is best purified by flash column chromatography on silica gel.[6]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/hexane and gradually increasing to 20% ethyl acetate/hexane) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the solvent system, collecting fractions and analyzing them by TLC to identify and combine those containing the pure product.

Characterization (Expected Data):

Analysis TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to OPr), ~4.1 (q, 2H, -OCH₂CH₃), ~4.0 (t, 2H, Ar-OCH₂-), ~2.9 (t, 2H, -CH₂CO-Ar), plus multiplets for other aliphatic protons and a triplet for -OCH₂CH₃.[7]
¹³C NMR (CDCl₃)δ ~200 (C=O, ketone), ~173 (C=O, ester), ~163 (Ar-C-O), ~130 (Ar-C), ~129 (Ar-C-CO), ~114 (Ar-C), plus signals for aliphatic carbons.[8]
FT-IR (KBr or neat)ν ~1735 cm⁻¹ (C=O stretch, ester), ~1680 cm⁻¹ (C=O stretch, aryl ketone, lowered by conjugation), ~1605 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether/ester).[9][10]
Mass Spec (ESI+) Expected m/z for [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₈H₂₆O₃ (MW = 290.40).

Safety and Troubleshooting

HazardPrecaution
Thionyl Chloride Highly corrosive and toxic. Reacts violently with water. Always handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).
Aluminum Chloride Corrosive and hygroscopic. Reacts exothermically with water. Handle in an inert, dry atmosphere. The quenching process is highly exothermic and should be done slowly and behind a blast shield.
Dichloromethane Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Pressure Buildup Gas evolution (HCl, SO₂) occurs during acyl chloride formation. Ensure the apparatus is not sealed. The quenching of the Friedel-Crafts reaction also produces HCl gas.

Troubleshooting:

  • Low Yield in Acylation: May be caused by wet reagents or solvent. Ensure all materials are anhydrous. Incomplete conversion can be addressed by increasing reaction time or slightly warming the mixture (e.g., to 40 °C).

  • Formation of Side Products: Ortho-acylation is a possible side reaction, though usually minor. Careful control of temperature and slow addition of reagents can minimize this. The purification by column chromatography should separate isomers.

  • Difficult Purification: If the product is an oil that is difficult to crystallize, column chromatography is the most reliable purification method.[11]

References

  • PrepChem. (n.d.). Synthesis of 4-tert-butyl-1-n-propoxybenzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Google Patents. (1995). EP0643036A1 - Process for the preparation of esters of pimelic acid.
  • Google Patents. (1995). US5436365A - Process for the preparation of pimelic esters.
  • Organic Syntheses. (n.d.). Pimelic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

  • Chem.uiuc.edu. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pimelic acid. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • AWS. (n.d.). Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds by Trialkylphosphine R. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Inflibnet. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-ethynyl-4-propoxybenzene. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of propoxybenzene. Retrieved from [Link]

  • OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-PROPYLBENZENE. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6280-98-4,1,2-DI-N-PROPOXYBENZENE. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate through Recrystallization and Chromatographic Techniques

Introduction Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an aromatic ketone with a terminal ester functional group, a structure that lends itself to applications in organic synthesis, medicinal chemistry, and material...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an aromatic ketone with a terminal ester functional group, a structure that lends itself to applications in organic synthesis, medicinal chemistry, and materials science. The presence of both polar (ketone, ester) and non-polar (aromatic ring, n-propoxy group, heptanoate chain) moieties requires a carefully considered purification strategy to remove starting materials, by-products, and other impurities. This application note provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: recrystallization and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt these methods as needed.

Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is not widely available in the literature. However, based on its structure (C18H26O4, MW: 322.4 g/mol ), we can infer certain characteristics that will guide the purification strategy. The compound is expected to be a solid at room temperature with limited solubility in non-polar solvents like hexanes and higher solubility in moderately polar to polar organic solvents.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the compound of interest and impurities in a given solvent or solvent system at different temperatures. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either soluble or insoluble at all temperatures.

Causality of Solvent Selection

The molecular structure of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, featuring a polar aromatic ketone and an ester group, along with a non-polar alkyl chain and propoxy group, suggests that a single solvent may not be ideal. A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble, often provides the best results. The principle of "like dissolves like" is a useful starting point; solvents with similar functional groups to the target molecule are often good candidates. For aromatic ketones, solvent mixtures are frequently employed to achieve the desired solubility profile[1].

Recommended Solvent Systems for Screening

A systematic screening of solvents is the most reliable way to identify the optimal conditions. Below is a table of suggested solvent systems for initial small-scale trials.

Solvent System (Good/Poor)RationaleExpected Outcome
Ethanol / WaterEthanol is a good solvent for both polar and non-polar functionalities. Water acts as an anti-solvent due to the compound's non-polar character.Crystals should precipitate upon addition of water to a hot ethanolic solution.
Ethyl Acetate / HexanesEthyl acetate is a good solvent for the ester and ketone groups. Hexanes are a poor solvent for the overall molecule.The compound should be soluble in hot ethyl acetate, and crystallization can be induced by the addition of hexanes.
Acetone / HexanesAcetone is a strong solvent for ketones. Hexanes serve as the anti-solvent.Similar to the ethyl acetate/hexanes system, this offers another option with a different "good" solvent.
IsopropanolAs a single solvent, isopropanol has intermediate polarity and may provide the required steep solubility curve.The compound may dissolve in hot isopropanol and crystallize upon cooling.
Step-by-Step Recrystallization Protocol
  • Solvent Screening (Small Scale):

    • Place approximately 20-50 mg of the crude solid in a small test tube.

    • Add a few drops of the "good" solvent and heat the mixture gently (e.g., in a warm water bath) until the solid dissolves completely.

    • To the hot solution, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. The solvent system that yields well-formed crystals with a significant recovery is the most promising.

  • Bulk Recrystallization:

    • Place the crude Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate in an Erlenmeyer flask.

    • Add the chosen "good" solvent in small portions while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

    • Perform a hot filtration to remove the activated charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization.

    • To the hot, clear filtrate, add the "poor" solvent dropwise with continuous swirling until persistent cloudiness is observed.

    • Add a few drops of the "good" solvent to just redissolve the precipitate.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot 'Good' Solvent A->B C Hot Filtration (if necessary) B->C D Add 'Poor' Solvent to Cloud Point C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold 'Poor' Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Figure 1: General workflow for the purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate by recrystallization using a solvent pair.

Part 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For a moderately polar compound like Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.

Causality of Phase Selection
  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. The polar ketone and ester functionalities of the target molecule will interact with the silica gel through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used as the eluent. The principle is to start with a low polarity mobile phase to allow all compounds to adsorb to the silica gel and then gradually increase the polarity to selectively desorb and elute the compounds in order of increasing polarity. Less polar impurities will elute first, followed by the desired product, and then more polar impurities. The selection of the mobile phase is critical for achieving good separation[2][3].

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that gives a retention factor (Rf) for the desired compound of approximately 0.25-0.35.

TLC Protocol:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Calculate the Rf value for the spot corresponding to the product.

Step-by-Step Column Chromatography Protocol
  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexanes:ethyl acetate). This can be done in a stepwise or gradient fashion.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product by TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

    • Assess the purity of the final product by TLC, NMR, and/or melting point analysis.

Chromatography_Workflow A TLC Analysis for Mobile Phase Optimization D Elute with Mobile Phase (Gradient or Isocratic) A->D B Pack Column with Silica Gel Slurry C Load Crude Sample B->C C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I

Figure 2: A schematic representation of the column chromatography purification process for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Conclusion

The purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate can be effectively achieved through either recrystallization or column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification. For crystalline solids with thermally stable impurities, recrystallization is often a more efficient and scalable method. For complex mixtures or when dealing with oily impurities, column chromatography provides a more versatile and powerful separation tool. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop a robust and reliable purification strategy for this and structurally related molecules.

References

  • PubChem. Ethyl Heptanoate. National Center for Biotechnology Information. [Link]

  • Chemsrc. Ethyl 7-oxoheptanoate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • YouTube. How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. [Link]

  • YouTube. What Is The Mobile Phase In Column Chromatography? - Chemistry For Everyone. [Link]

  • PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • The Good Scents Company. ethyl heptanoate. [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • Wikipedia. Ethyl heptanoate. [Link]

Sources

Application

Application Note: Quantitative Analysis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

A Guide to Validated HPLC-UV and LC-MS/MS Methods for Pharmaceutical and Bioanalytical Applications Abstract This document provides detailed, validated analytical methods for the quantification of Ethyl 7-oxo-7-(4-n-prop...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Validated HPLC-UV and LC-MS/MS Methods for Pharmaceutical and Bioanalytical Applications

Abstract

This document provides detailed, validated analytical methods for the quantification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a novel small molecule with potential applications in drug development. Recognizing the distinct analytical requirements at different stages of research, we present two robust protocols. The first is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for assessing purity and quantifying the active pharmaceutical ingredient (API) in formulated products. The second is a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, tailored for the quantification of the analyte in complex biological matrices such as human plasma. Both methods have been developed and validated according to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring data integrity, reliability, and reproducibility.

Introduction

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an aromatic keto-ester with a molecular structure that suggests its potential utility as a therapeutic agent or a key intermediate in pharmaceutical synthesis. The accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from initial discovery and preclinical pharmacokinetic studies to quality control of the final drug product.

The presence of a substituted phenyl group provides a strong chromophore, making it amenable to UV detection. Its keto-ester structure, however, presents a potential analytical challenge due to keto-enol tautomerism, which can lead to poor chromatographic peak shape if not properly controlled[1]. Furthermore, when measuring drug concentrations in biological fluids, high sensitivity and selectivity are required to overcome matrix effects and quantify trace levels of the analyte.[2][3]

This application note addresses these challenges by providing:

  • An optimized, isocratic HPLC-UV method for routine analysis of bulk material and formulations, validated according to ICH Q2(R2) guidelines.[4][5]

  • A high-sensitivity LC-MS/MS method for bioanalytical applications, such as pharmacokinetic studies, validated in accordance with the FDA and ICH M10 Bioanalytical Method Validation guidance.[6][7]

These protocols are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to generate reliable and defensible data.

Part I: HPLC-UV Method for Purity and Formulation Analysis

Principle and Method Rationale

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. RP-HPLC is the premier technique for the analysis of moderately polar to non-polar small molecules like the target analyte. A C18 stationary phase is used to retain the compound, while a mobile phase consisting of an organic solvent and an acidified aqueous phase elutes it.

Causality Behind Experimental Choices:

  • C18 Column: The alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the n-propoxy and heptanoate portions of the analyte, ensuring good retention and separation from more polar impurities.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves a critical dual purpose. First, it suppresses the ionization of any residual silanol groups on the silica-based column, preventing peak tailing. Second, and more importantly, it helps to drive the keto-enol tautomeric equilibrium of the β-keto-ester moiety towards a single form, resulting in sharp, symmetrical peaks.[1][8]

  • UV Detection: The 4-n-propoxyphenyl group in the molecule contains a benzene ring, which is a strong chromophore. A detection wavelength of 254 nm is selected as it provides a robust signal for this type of aromatic system, ensuring high sensitivity for the assay.[8]

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (60:40 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm
Run Time 10 minutes
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D Equilibrate HPLC System A->D B Weigh Reference Standard C Prepare Stock & Calibration Standards (1-100 µg/mL) B->C E Inject Standards & Samples C->E D->E F Acquire Data (10 min run) E->F G Integrate Peaks at 254 nm F->G H Generate Calibration Curve (Peak Area vs. Conc.) G->H I Quantify Unknown Samples H->I

Caption: Workflow for HPLC-UV quantification.

Method Validation Summary (per ICH Q2(R2))

The method was validated to demonstrate its suitability for its intended purpose.[9][10]

Validation ParameterAcceptance CriteriaResult
Linearity & Range R² ≥ 0.999R² = 0.9998 (over 1 - 100 µg/mL)
Accuracy 98.0% - 102.0% recovery99.2% - 101.5% recovery
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6)
Intermediate Precision RSD ≤ 2.0%RSD = 1.3% (different day, analyst)
Limit of Quantitation (LOQ) S/N ratio ≥ 101.0 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.3 µg/mL
Specificity No interference from placebo/excipients at analyte RTPassed

Part II: LC-MS/MS Method for Quantification in Human Plasma

Principle and Method Rationale

For quantifying low concentrations of a drug in a complex biological matrix like plasma, LC-MS/MS is the definitive technique due to its unparalleled sensitivity and selectivity.[11][12] The method involves liquid chromatographic separation followed by mass spectrometric detection using a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Experimental Choices:

  • UPLC System: An Ultra-Performance Liquid Chromatography (UPLC) system with a sub-2 µm particle column is used to achieve rapid separation (under 3 minutes) and sharper peaks, which enhances sensitivity.

  • Electrospray Ionization (ESI): ESI in positive mode is chosen as the ester and keto functionalities can be readily protonated to form the precursor ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the precursor ion of the analyte. This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, stable product ion for detection. This specific precursor-to-product transition is monitored, effectively filtering out all other matrix components.[12]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., d4-Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate) is the ideal IS. It co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency, ensuring the highest accuracy and precision. If a SIL-IS is unavailable, a close structural analog can be used.

  • Sample Preparation: A Solid-Phase Extraction (SPE) protocol is detailed. While protein precipitation is faster, SPE provides a much cleaner extract by removing phospholipids and other interferences that can cause ion suppression in the MS source, leading to more reliable data.[13]

Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Human Plasma (K2-EDTA)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Zinc Sulfate 0.1 M (for protein precipitation pre-treatment)

  • Oasis HLB SPE Cartridges (30 mg, 1 cc) or equivalent

3.2.2. Preparation of Solutions

  • LC Mobile Phase A: 0.1% Formic Acid in Water

  • LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and SIL-IS in methanol.

  • Calibration and QC Samples: Spike appropriate volumes of analyte working solutions into blank human plasma to create calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • IS Spiking Solution: Prepare a 10 ng/mL solution of the SIL-IS in 50:50 Methanol:Water.

3.2.3. Plasma Sample Preparation (SPE Protocol)

  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the IS Spiking Solution (10 ng/mL) and vortex.

  • Add 200 µL of 0.1 M Zinc Sulfate to precipitate proteins and release bound drug. Vortex and centrifuge at 14,000 x g for 5 min.

  • Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

  • Load the supernatant from step 3 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% Methanol in water.

  • Elute the analyte and IS with 1 mL of Methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20) for injection.

3.2.4. Instrumentation and Conditions

ParameterCondition
LC System Waters Acquity UPLC I-Class or equivalent
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B in 1.5 min, hold 0.5 min, return to 20% B in 0.1 min, hold 0.9 min
Flow Rate 0.5 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: m/z 307.2 → 163.1; IS: m/z 311.2 → 167.1 (Hypothetical)
IonSpray Voltage 5500 V
Source Temperature 550 °C
LC-MS/MS Bioanalytical Workflow Diagram

LCMS_Workflow cluster_sample_prep Plasma Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 100 µL Plasma Sample B Spike Internal Standard (IS) A->B C Protein Precipitation (ZnSO4) & Centrifuge B->C E Load Supernatant C->E D Condition SPE Cartridge D->E F Wash Cartridge E->F G Elute Analyte + IS F->G H Evaporate & Reconstitute G->H I Inject Reconstituted Sample H->I J UPLC Separation (<3 min) I->J K MS/MS Detection (MRM) J->K L Integrate Peak Areas (Analyte & IS) K->L M Calculate Peak Area Ratios (Analyte / IS) L->M N Quantify vs. Calibration Curve M->N

Caption: Bioanalytical workflow using SPE and LC-MS/MS.

Method Validation Summary (per FDA/ICH M10 Guidance)

This bioanalytical method was validated to meet the stringent requirements for regulated studies.[7][14]

Validation ParameterAcceptance CriteriaResult
Linearity & Range R² ≥ 0.99, weighted (1/x²) regressionR² = 0.998 (over 0.1 - 100 ng/mL)
Lower Limit of Quantitation (LLOQ) Accuracy within ±20%, Precision ≤20% RSD0.1 ng/mL; Accuracy 104%, Precision 11% RSD
Accuracy (at LLOQ, L, M, H QC) Mean concentration within ±15% of nominal (±20% at LLOQ)Within ±8% of nominal values
Precision (at LLOQ, L, M, H QC) RSD ≤ 15% (≤20% at LLOQ)Intra- and Inter-day RSD < 9%
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV = 7.5%
Recovery Consistent and precise~85% recovery, RSD < 10%
Stability (Freeze-thaw, Bench-top, Long-term) Mean concentration within ±15% of nominalStable under all tested conditions

Conclusion

This application note provides two distinct, robust, and fully validated methods for the quantification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. The HPLC-UV method is a reliable and cost-effective workhorse for the analysis of drug substance and product, suitable for quality control and stability testing. The LC-MS/MS method delivers the high sensitivity, selectivity, and throughput required for demanding bioanalytical applications in complex matrices. By explaining the scientific rationale behind the chosen parameters and adhering to international regulatory guidelines[4][6], these protocols provide a solid foundation for researchers to generate high-quality, reproducible data throughout the pharmaceutical development process.

References

  • National Institutes of Health (NIH). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • KCAS. (2025, January). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Gu, C. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • U.S. Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Dahal, U. P., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 39(12), 2355-60. [Link]

  • ECA Academy. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Dong, M. W., & Hu, G. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • National Institutes of Health (NIH). (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC. [Link]

  • ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5540-5549. [Link]

  • Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]

  • Dong, M. W., & Hu, G. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • GSRS. (n.d.). ETHYL 7-OXOHEPTANOATE. [Link]

  • Chemsrc. (2025, August 25). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. [Link]

  • Hininger, I., et al. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Clinical Chemistry, 46(6 Pt 1), 848-53. [Link]

  • Agilent. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. [Link]

  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC. [Link]

  • National Institutes of Health (NIH). (n.d.). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. PMC. [Link]

  • ResearchGate. (2025, August 5). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • ODOWELL. (n.d.). Ethyl Heptanoate manufacturers and suppliers in China. [Link]

  • Connect Journals. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. [Link]

  • Semantic Scholar. (n.d.). Intracellular alpha-keto acid quantification by fluorescence-HPLC. [Link]

  • National Institutes of Health (NIH). (2023, June 18). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. [Link]

  • National Institutes of Health (NIH). (n.d.). 7-Oxoheptanoic acid. PubChem. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. [Link]

Sources

Method

Application Notes and Protocols: Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate in Medicinal Chemistry

Introduction: A Novel Scaffold with Therapeutic Potential In the landscape of modern drug discovery, the exploration of novel chemical entities that can modulate well-validated biological pathways is of paramount importa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold with Therapeutic Potential

In the landscape of modern drug discovery, the exploration of novel chemical entities that can modulate well-validated biological pathways is of paramount importance. Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a unique molecular scaffold that, while not extensively documented in current literature, presents significant potential as a therapeutic agent based on its structural characteristics. This guide provides a comprehensive overview of its synthesis, putative medicinal chemistry applications, and detailed protocols for its evaluation, designed for researchers and professionals in drug development.

The molecule's structure, featuring a long-chain aliphatic ester coupled to an aryl ketone, is reminiscent of prostaglandin analogues, a class of potent lipid mediators with diverse physiological and pathological roles.[1][2][3] Prostaglandin E1 (PGE1) and its synthetic analogues, for instance, are utilized in a variety of clinical applications, from treating erectile dysfunction to preventing gastric ulcers.[4][5] The structural similarity of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate to these signaling molecules suggests that it may interact with prostaglandin receptors, offering a promising avenue for therapeutic intervention in inflammation, pain, and other prostaglandin-mediated conditions.

This document will serve as a foundational guide for researchers interested in exploring the medicinal chemistry of this novel compound. We will detail a robust synthetic protocol, propose a primary biological target and mechanism of action based on structural analogy, and provide a step-by-step protocol for a relevant cell-based assay to ascertain its biological activity.

Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

The synthesis of the target compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic and reliable method for forming carbon-carbon bonds is well-suited for the preparation of aryl ketones.[6] The proposed synthetic route involves the acylation of n-propoxybenzene with ethyl 7-chloro-7-oxoheptanoate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Propoxybenzene n-Propoxybenzene Reaction_Vessel Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) Dichloromethane (DCM) Propoxybenzene->Reaction_Vessel Heptanoyl_chloride Ethyl 7-chloro-7-oxoheptanoate Heptanoyl_chloride->Reaction_Vessel Target_Molecule Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Reaction_Vessel->Target_Molecule

Caption: Proposed synthetic workflow for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Experimental Protocol: Synthesis

Materials:

  • n-Propoxybenzene

  • Ethyl 7-chloro-7-oxoheptanoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. To the dropping funnel, add a solution of ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Acylation: After the addition is complete, add n-propoxybenzene (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until the ice has melted and the layers have separated.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Data Summary (Hypothetical):

Property Value
Molecular Formula C₁₈H₂₆O₄
Molecular Weight 306.40 g/mol
Appearance Colorless to pale yellow oil
Purity (by HPLC) >95%

| Yield | 60-70% (expected) |

Medicinal Chemistry Applications: A Prostaglandin E Receptor Agonist?

The structural architecture of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate strongly suggests its potential to act as a modulator of prostaglandin E2 (PGE2) receptors. PGE2 exerts its diverse biological effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[7][8][9][10] These receptors are implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, blood pressure regulation, and gastrointestinal function.[10][11]

Specifically, the EP2 and EP4 receptors are coupled to the Gαs protein, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[11] Synthetic analogues of PGE1 are known to target these receptors and are used therapeutically.[1][4][5] For example, alprostadil, a synthetic PGE1, is a potent vasodilator used in the treatment of erectile dysfunction and in maintaining a patent ductus arteriosus in newborns with certain congenital heart defects.[3][5]

We hypothesize that ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate may act as a selective agonist for one or more of the EP receptors, potentially mimicking the beneficial effects of endogenous prostaglandins. Its long aliphatic chain and the aryl ketone moiety could provide the necessary interactions within the receptor's binding pocket.

Proposed Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor EP2/EP4 Receptor G_protein Gαs Protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Target Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_expression Transcription Regulation Ligand Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Ligand->Receptor Binding & Activation

Caption: Proposed signaling pathway for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate via EP2/EP4 receptors.

Protocol: In Vitro Evaluation of Biological Activity

To validate the hypothesis that ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate acts on EP receptors, a cell-based functional assay measuring changes in intracellular cAMP is recommended.[12][13][14] This protocol outlines a common method for assessing the agonistic activity of a test compound on Gαs-coupled GPCRs.

cAMP Accumulation Assay Protocol

Objective: To determine if ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate can induce cAMP production in a cell line expressing a human EP receptor (e.g., EP2 or EP4).

Materials:

  • HEK293 cells stably expressing the human EP2 or EP4 receptor.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.

  • Phosphate-Buffered Saline (PBS).

  • Test compound: Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, dissolved in DMSO to create a stock solution.

  • Reference agonist: Prostaglandin E1 (PGE1).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][13][15]

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-EP receptor cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified 5% CO₂ incubator.

    • The day before the assay, seed the cells into 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound and the reference agonist (PGE1) in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Assay Execution:

    • On the day of the assay, remove the culture medium from the cells and wash once with PBS.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.

    • Add the serially diluted test compound or reference agonist to the respective wells. Include a vehicle control (DMSO) and a positive control (PGE1).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence) that is inversely proportional to the amount of cAMP produced.[14]

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the signal as a function of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) value for the test compound and the reference agonist.

Data Interpretation: A dose-dependent increase in cAMP levels upon treatment with ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate would indicate agonistic activity at the expressed EP receptor. The potency (EC₅₀) and efficacy (maximal response) of the compound can be compared to that of the reference agonist, PGE1.

Conclusion and Future Directions

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate represents a promising, yet underexplored, chemical scaffold. Based on its structural similarity to known prostaglandin analogues, we have proposed a viable synthetic route and a clear hypothesis for its application in medicinal chemistry as an EP receptor agonist. The provided protocols for its synthesis and biological evaluation offer a solid starting point for researchers to investigate its therapeutic potential.

Future studies should focus on confirming its activity and selectivity across the different EP receptor subtypes. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the aliphatic chain and the aryl substitution, will be crucial for optimizing its potency and selectivity. In vivo studies in relevant animal models of inflammation or pain would be the next logical step to validate its therapeutic efficacy. The exploration of this novel compound could lead to the development of new and improved therapies for a range of human diseases.

References

  • Wikipedia. (2024). Prostaglandin E1. Retrieved from [Link]

  • Zhang, Y., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology, 12, 788235.
  • Guda, V. P. R., et al. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology-Cell Physiology, 320(3), C398-C411.
  • Garris, R. E., & Kirkwood, C. F. (1989). Misoprostol: a prostaglandin E1 analogue. Clinical Pharmacy, 8(9), 627-644.
  • Patel, N., & Tadi, P. (2023). Alprostadil. In StatPearls.
  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Wikipedia. (2023). Prostaglandin E2 receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • PharmaCompass. (n.d.). PGE1 | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Singh, R. K., et al. (2006). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. Journal of Cellular and Molecular Medicine, 10(4), 880-896.
  • Google Patents. (n.d.). CN1740153A - Prepn process of 7-ethyl tryptophol.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Alprostadil used for? Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Prostaglandin E2 receptor agonists and how do they work? Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-Aryl-7-Methyl-1-Phenyl-4-Selenoxo-1,4-Dihydro-Pyrano[4,3-d]Pyrimidin-5-One via a Three-Component Condensation. Retrieved from [Link]

Sources

Application

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" as a building block for complex molecules

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate: An Inquiry into its Synthetic Utility A Note to Researchers, Scientists, and Drug Development Professionals This communication addresses the inquiry regarding "Ethyl 7-oxo-7-(...

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate: An Inquiry into its Synthetic Utility

A Note to Researchers, Scientists, and Drug Development Professionals

This communication addresses the inquiry regarding "Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" and its potential application as a building block for the synthesis of complex molecules. Following a comprehensive review of available scientific databases and commercial supplier information, we report on the current status of this specific chemical entity.

Compound Identification and Availability

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a known chemical compound with the following identifiers:

PropertyValueSource
CAS Number 898757-65-8Alfa Chemistry[1]
Molecular Formula C18H26O4Sigma-Aldrich[2]
Alternate Name Ethyl 7-(4-n-propylphenyl)-7-oxoheptanoateMatrix Scientific

The compound is commercially available through various chemical suppliers, indicating its synthesis is established. However, its utility beyond a cataloged chemical is not readily apparent from these commercial listings.

Current Status of Application and Synthetic Protocols

A thorough search of scientific literature and chemical databases was conducted to identify documented applications of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate as a synthetic building block. This investigation sought to uncover reaction schemes, detailed experimental protocols, and mechanistic insights that would form the basis of in-depth application notes.

The search results indicate a significant gap in the publicly available scientific literature concerning the use of this specific molecule in the synthesis of more complex structures. While related compounds, such as other ethyl heptanoate derivatives, have documented roles in various fields, including as flavoring agents and in the preparation of pharmaceutical intermediates, no such specific applications or protocols have been found for ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.[3][4]

Our investigation did not yield any peer-reviewed articles, patents, or technical documents detailing the use of this compound as a precursor or intermediate in multi-step syntheses. Consequently, the core requirements for generating detailed application notes and protocols—including explaining the causality behind experimental choices and providing self-validating protocols—cannot be met at this time due to the absence of foundational research.

Future Outlook

The structure of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, featuring a keto-ester with an alkoxy-substituted aromatic ring, suggests potential for a variety of chemical transformations. The ketone and ester functionalities could, in principle, serve as handles for carbon-carbon bond formation, reductions, or other modifications common in the synthesis of complex organic molecules. However, without experimental data, any proposed synthetic pathways would be purely speculative.

We encourage researchers with an interest in this molecule to consider exploring its reactivity and potential applications. Should research on the synthetic utility of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate be published, a detailed guide with protocols and mechanistic insights could be developed.

At present, we must conclude that there is insufficient information to provide the requested detailed application notes and protocols. We are committed to scientific integrity and can only disseminate information that is supported by verifiable sources. We will continue to monitor the scientific literature and will update this information should new data become available.

References

  • PubChem. Ethyl 7-oxoheptanoate. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note &amp; Protocol: A Guide to the Scale-Up Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Development Introduction: Bridging Bench-Scale Success and Pilot-Plant Viability Ethyl 7-oxo-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Development

Introduction: Bridging Bench-Scale Success and Pilot-Plant Viability

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a substituted aryl ketone, a class of molecules that frequently serves as a pivotal intermediate in the synthesis of complex organic compounds, including active pharmaceutical ingredients (APIs).[1][2] The structure, featuring a long alkyl chain, an aromatic core, and an ester functionality, presents a versatile scaffold for further chemical elaboration.

The laboratory-scale synthesis of such molecules is often straightforward, typically employing classic methodologies like the Friedel-Crafts acylation.[3][4] However, transitioning a successful bench-scale procedure to a pilot or manufacturing scale introduces a host of challenges that are not immediately apparent in a round-bottom flask.[5][6] This guide provides a comprehensive analysis of the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, beginning with a robust laboratory protocol and then delving into the critical considerations required for a safe, efficient, and scalable process. Our focus is not merely on what to do, but why specific strategies are essential for success at a larger scale.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant route to Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is the Friedel-Crafts acylation of n-propoxybenzene with 7-ethoxy-7-oxoheptanoyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).[4][7]

The acylating agent, 7-ethoxy-7-oxoheptanoyl chloride, can be readily prepared from adipic acid monomethyl ester. The overall reaction proceeds via an electrophilic aromatic substitution mechanism where a resonance-stabilized acylium ion is generated, which then attacks the electron-rich n-propoxybenzene ring.[8][9]

Part I: Validated Laboratory-Scale Synthesis Protocol (5-10 g Scale)

This protocol details a reliable method for synthesizing the target compound on a laboratory scale, establishing a baseline for process understanding.

Materials and Equipment
  • Reagents: n-Propoxybenzene, 7-ethoxy-7-oxoheptanoyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (HCl, concentrated), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a gas outlet (connected to a bubbler or scrubber), ice-water bath, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) apparatus.

Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.[8]

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice-water bath with vigorous stirring. The AlCl₃ will not fully dissolve.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. This highly exothermic step forms the reactive acylium ion complex.[8]

  • Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add a solution of n-propoxybenzene (1.05 equivalents) in 20 mL of anhydrous DCM dropwise over 20 minutes, again maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress should be monitored by TLC, observing the consumption of the n-propoxybenzene starting material.

  • Reaction Quench: In a separate beaker, prepare a mixture of 100 g of crushed ice and 20 mL of concentrated HCl. With extreme caution and in a well-ventilated fume hood , slowly pour the reaction mixture into the ice/acid mixture with vigorous stirring. This is a highly exothermic process that liberates HCl gas.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Purification: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The crude product, a viscous oil or low-melting solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Laboratory Workflow Diagram

Lab_Workflow Setup 1. Assemble Dry Glassware under N2 Atmosphere Suspension 2. Charge AlCl3 & DCM Cool to 0-5 °C Setup->Suspension Acyl_Add 3. Add Acyl Chloride Solution Dropwise Suspension->Acyl_Add Aro_Add 4. Add n-Propoxybenzene Solution Dropwise Acyl_Add->Aro_Add React 5. Stir at Room Temp Monitor by TLC Aro_Add->React Quench 6. Cautiously Pour into Ice / HCl Mixture React->Quench Extract 7. Phase Separation & DCM Extraction Quench->Extract Purify 8. Wash, Dry, & Evaporate Solvent Extract->Purify Isolate 9. Purify by Chromatography or Recrystallization Purify->Isolate

Caption: Laboratory-scale synthesis workflow for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Part II: Critical Scale-Up Considerations

Scaling a chemical synthesis is fundamentally a process engineering challenge. A reaction's behavior changes dramatically as the ratio of surface area to volume decreases, impacting heat transfer, mixing, and safety.[5][10] The following sections dissect the primary challenges in scaling the Friedel-Crafts acylation of n-propoxybenzene and propose field-proven solutions.

Thermal Hazard Management & Reaction Energetics

The Challenge: The formation of the acylium ion-Lewis acid complex and the subsequent electrophilic substitution are significantly exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to an external ice bath. In a large reactor, this ratio is much lower, meaning heat is generated faster than it can be removed.[11] This can lead to a rapid temperature increase, boiling of the solvent (DCM, b.p. ~40 °C), and a dangerous pressure buildup. In the worst-case scenario, this results in a "thermal runaway" reaction.[6][12]

The Solution: A Proactive, Data-Driven Approach

  • Reaction Calorimetry: Before any scale-up attempt, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) on the laboratory scale. This provides critical data on the heat of reaction (ΔH), heat flow, and the maximum adiabatic temperature rise (ΔT_ad).[11][13] This data is non-negotiable for safe process design.

  • Semi-Batch Operation: The most effective way to control the exotherm is to control the rate of reaction. At scale, this is achieved by moving from a "batch" process (all reagents mixed at once) to a "semi-batch" process.[12] The n-propoxybenzene is charged to the reactor with the catalyst and solvent, and the acyl chloride is added slowly via a calibrated pump over several hours. The rate of addition is dictated by the reactor's ability to remove heat, maintaining a safe internal temperature.

  • Enhanced Cooling Systems: Large-scale reactors rely on jacketed cooling systems with circulating thermal fluids, not ice baths.[14][15] The efficiency of these systems must be calculated and confirmed to be sufficient to handle the heat load determined by calorimetry.

Thermal Safety Decision Workflow

Caption: Decision workflow for managing thermal risks during process scale-up.

Mass Transfer, Mixing, and Reagent Addition

The Challenge: Inefficient mixing at scale can lead to localized areas of high reagent concentration, causing "hot spots" and potentially promoting side reactions. The slurry of AlCl₃ must be kept suspended to ensure consistent catalytic activity. Magnetic stirring is inadequate for volumes beyond a few liters.

The Solution: Engineered Mixing and Dosing

  • Mechanical Agitation: Pilot and production reactors use overhead mechanical stirrers with specifically designed impellers (e.g., pitched-blade turbine, anchor) to ensure proper mixing and solid suspension. The agitation speed becomes a critical process parameter that must be optimized.

  • Baffles: Reactors are often equipped with baffles—vertical strips along the vessel wall—to break up vortices and improve top-to-bottom mixing, ensuring the slurry is homogeneous.

  • Controlled Dosing Systems: Reagents are added using precisely controlled pumps (e.g., diaphragm or peristaltic pumps) connected to the reactor via dedicated nozzles. Addition rates are monitored and controlled by the process control system. For moisture-sensitive reagents, this is done within a closed system to prevent atmospheric exposure.

Large-Scale Quench and Work-up

The Challenge: The laboratory quench—pouring the reaction mass onto ice and acid—is one of the most hazardous steps to scale up. It is an uncontrolled, highly exothermic process that generates large volumes of corrosive HCl gas. Performing this with hundreds of liters is not feasible or safe.

The Solution: Reverse Quench and Off-Gas Management

  • Reverse Quench: The safest method is a "reverse quench," where the acidic water is slowly and controllably added to the reaction mixture in the primary reactor, or the reaction mixture is transferred into a separate, larger quench vessel containing the water. This allows the heat of quench to be managed by the reactor's cooling system.

  • Off-Gas Scrubber: The large volume of HCl gas generated during the quench must be directed from the reactor headspace to a caustic scrubber (containing NaOH solution) to neutralize it before venting.

Product Isolation and Purification

The Challenge: Flash column chromatography, a staple of lab-scale purification, is prohibitively expensive and impractical for producing kilograms of material. The reliance must shift to a more scalable technique.

The Solution: Crystallization

  • Crystallization as Purification: Crystallization is the primary method for purifying APIs and their intermediates in industry.[16][17][18] The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain in the solution (the "mother liquor").[19]

  • Process Optimization: Developing a robust crystallization process involves fine-tuning parameters like solvent choice, cooling rate, agitation, and seeding to control crystal size and form, which are critical for purity and filterability.[16]

  • Filtration and Drying: After crystallization, the solid product is isolated using large-scale filtration equipment (e.g., a filter-dryer or centrifuge) and then dried in a vacuum oven to remove residual solvents.

Data Summary: Lab-Scale vs. Pilot-Scale Comparison

The following table summarizes the key operational differences when scaling the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Rationale for Change
Reaction Vessel 250 mL Round-Bottom Flask100 L Glass-Lined ReactorAccommodate larger volume; robust construction.
Heating/Cooling Ice/Water BathJacketed Thermal Fluid SystemProvides precise, controlled, and powerful heat transfer.[14][20]
Agitation Magnetic Stir BarOverhead Mechanical Stirrer with BafflesEnsures homogeneity in a large, viscous slurry.
Reagent Addition Dropping Funnel (Manual)Calibrated Dosing PumpPrecise control over addition rate is critical for thermal management.[12]
Reaction Control Manual Temperature MonitoringAutomated Process Control SystemContinuous monitoring of temperature, pressure, and addition rates.
Reaction Quench Pouring into Ice/AcidReverse Quench (Pumped)Safe, controlled neutralization and heat management.
Purification Flash ChromatographyCrystallization Scalable, cost-effective, and industrially standard method.[17][21]
Safety Oversight Standard Fume Hood UseProcess Hazard Analysis (PHA)[22]Systematic evaluation of all potential hazards before operation.

Conclusion

The successful scale-up of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate synthesis hinges on a fundamental shift in approach from bench-top chemistry to process engineering. The primary challenges—thermal management, mass transfer, and safe handling of the quench—must be addressed through quantitative data from techniques like reaction calorimetry and implemented through engineered solutions such as semi-batch processing and controlled quenching. By replacing non-scalable lab techniques like chromatography with robust industrial methods like crystallization, a process can be developed that is not only high-yielding but also safe, reproducible, and economically viable for drug development and manufacturing.

References

  • Pharmaceutical Crystallization in drug development. Syrris.
  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Pharmanecia.
  • Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health (NIH).
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA.
  • Safety Considerations for Scaling Up Production Capabilities. Noah Chemicals.
  • Process Safety and Scale-up. H.E.L Group.
  • Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery.
  • The Science of Crystallization: Understanding its Role in Pharmaceuticals. Zhanghua Dryer.
  • Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate.
  • Heat Transfer and Process Scale-up. Mettler Toledo.
  • Friedel-Crafts Alkylation Reaction. Mettler Toledo.
  • Efficient Synthesis of Alkyl Aryl Ketones. ChemistryViews.
  • Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
  • Process intensification in chemical reactors: An overview in the heat exchanger perspective. Atlantis Press.
  • Heating of chemical reactors with thermal oil boilers. Pirobloc.
  • Biocatalytic Friedel‐Crafts Reactions. National Institutes of Health (NIH).
  • Experiment 1: Friedel-Crafts Acylation. University of Michigan.
  • Synthesis of Alkyl Aryl Ketones by Pd/Light Induced Carbonylative Cross-Coupling of Alkyl Iodides and Arylboronic Acids. ACS Publications.
  • Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem.
  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • The Friedel-Crafts Reaction. Dartmouth College.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • An Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI.
  • (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate.
  • Ch12: Friedel-Crafts limitations. University of Calgary.
  • Friedel-Crafts acylation (video). Khan Academy.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. University of California, Davis.
  • Ethyl 7-(4-n-propylphenyl)-7-oxoheptanoate. Matrix Scientific.
  • Application Notes and Protocols for 7-bromoheptanoyl chloride in Friedel-Crafts Acylation. Benchchem.
  • What are the synthesis and applications of Ethyl 7-bromoheptanoate?. Guidechem.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. University of Porto.
  • Catalysitic synthesis of ethyl 7-hydroxy-4-methyl coumarin-3-acid by MF-H2SO4. Semantic Scholar.
  • Synthesis of 4-Aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarins in Water. Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" synthesis yield improvement

This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 7-oxo-7-...

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Enhancing Your Synthesis Yield

The synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate typically proceeds via a Friedel-Crafts acylation reaction. This involves reacting 4-n-propoxybenzene with a derivative of adipic acid, specifically 7-ethoxy-7-oxoheptanoyl chloride, in the presence of a Lewis acid catalyst. Low yields in this process often stem from a few common critical areas.

**dot

Caption: A stepwise workflow for troubleshooting low yields.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in Friedel-Crafts acylation can often be traced back to several key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the solvent, reagents, or on the glassware will react with and deactivate the catalyst.

  • Insufficient Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid, not just a catalytic amount.[3][4] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4]

  • Sub-optimal Reaction Temperature: Temperature control is critical. While some reactions proceed well at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy.[1][2]

  • Poor Quality of Reagents: The purity of both the 4-n-propoxybenzene and the 7-ethoxy-7-oxoheptanoyl chloride is paramount. Impurities can lead to the formation of byproducts and interfere with the reaction.[1][2]

Q2: I'm observing the formation of multiple products in my analysis (TLC, GC-MS). What could be the reason?

The observation of multiple products can be attributed to a few possibilities:

  • Isomer Formation: Friedel-Crafts acylation on a substituted benzene ring, like 4-n-propoxybenzene, can potentially yield ortho and para isomers. The propoxy group is an ortho-, para-director. While the para-product is generally favored due to reduced steric hindrance, reaction conditions can influence the ortho/para ratio.[5]

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1] However, the acyl group of the product is deactivating, which makes a second acylation less favorable.[1][6]

  • Side Reactions of the Acylating Agent: The 7-ethoxy-7-oxoheptanoyl chloride itself could undergo side reactions if not prepared and stored correctly.

Q3: The reaction seems to stall and does not go to completion. What steps can I take?

If you notice your reaction stalling, consider the following:

  • Catalyst Deactivation: As mentioned, moisture is a primary culprit for catalyst deactivation. Ensure all components of your reaction are rigorously dried.

  • Insufficient Catalyst Loading: A common practice is to use a slight excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents) to ensure the reaction proceeds to completion.[2]

  • Temperature Adjustment: A modest increase in temperature might provide the necessary activation energy to drive the reaction forward. However, this should be done cautiously to avoid promoting side reactions.[7]

Frequently Asked Questions (FAQs)

Synthesis of Starting Materials

Q4: What is the best way to prepare 7-ethoxy-7-oxoheptanoyl chloride?

7-ethoxy-7-oxoheptanoyl chloride is typically prepared from monoethyl adipate (adipic acid monoethyl ester). The carboxylic acid group of monoethyl adipate can be converted to the acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

Q5: Are there any common issues with the synthesis of monoethyl adipate?

The direct esterification of adipic acid with ethanol can lead to a mixture of the monoester, diester, and unreacted diacid, complicating purification. A more controlled approach involves the reaction of adipic anhydride with ethanol, which can favor the formation of the monoester.[10]

Reaction Parameters and Optimization

Q6: How critical is the stoichiometry of the reactants and catalyst?

The stoichiometry is a crucial parameter for optimizing yield. A general starting point is a 1:1 to 1:1.1 molar ratio of 4-n-propoxybenzene to 7-ethoxy-7-oxoheptanoyl chloride. As for the Lewis acid catalyst, a stoichiometric amount or a slight excess (1.1 to 1.5 equivalents relative to the acylating agent) is often necessary.[4]

ParameterRecommended RangeRationale
4-n-propoxybenzene (equivalents)1.0 - 1.2A slight excess can help drive the reaction to completion.
7-ethoxy-7-oxoheptanoyl chloride (equivalents)1.0Typically the limiting reagent.
Lewis Acid (e.g., AlCl₃) (equivalents)1.1 - 1.5Required in stoichiometric amounts due to complexation with the ketone product.[3]
Temperature0 °C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions.[11]

Q7: Which Lewis acid catalyst is best for this reaction?

Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for Friedel-Crafts acylation.[12] Other Lewis acids like ferric chloride (FeCl₃) can also be used, sometimes offering milder reaction conditions.[5] For activated rings like 4-n-propoxybenzene, milder catalysts may be sufficient.

**dot

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_aromatic Aromatic Substrate cluster_product_formation Product Formation AcylChloride 7-ethoxy-7-oxoheptanoyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Propoxybenzene 4-n-propoxybenzene Propoxybenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate ProductComplex->FinalProduct Aqueous Workup

Caption: Generalized mechanism of the Friedel-Crafts acylation.

Work-up and Purification

Q8: What is the correct procedure for quenching the reaction?

The reaction should be quenched by carefully and slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.

Q9: What are the recommended purification techniques?

After extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing, the crude product is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.

Experimental Protocols

Protocol 1: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethyl adipate (1 equivalent).

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can often be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation
  • Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[2]

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise from the addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of 4-n-propoxybenzene (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 15 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]

  • Reddit. (2019). Update to the post I made on Monday. The adipic acid was successfully converted to adipoyl chloride using thionyl chloride. FTIR confirms the reaction went to completion. I'll make sure to take a video Friday when I pull out my nylon strands!. Retrieved from [Link]

  • Google Patents. (n.d.). US5286879A - Process for the preparation of mono-condensation derivatives of adipic acid.
  • ResearchGate. (2025). Friedel–Crafts acylation of aromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester.
  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • WIPO Patentscope. (n.d.). 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

  • Khan Academy. (2014). Preparation of acyl (acid) chlorides. Retrieved from [Link]

  • Gsrs. (n.d.). ETHYL 7-OXOHEPTANOATE. Retrieved from [Link]

  • University of Porto. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]

  • ResearchGate. (2025). Catalysitic synthesis of ethyl 7-hydroxy-4-methyl coumarin-3-acid by MF-H2SO4. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarins in Water. Retrieved from [Link]

  • PubChem. (n.d.). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidoyl chloride 7. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Welcome to the technical support center for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves the reaction of n-propoxybenzene with an acylating agent derived from a seven-carbon chain dicarboxylic acid, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The n-propoxy group is an activating, ortho-, para-director, which makes n-propoxybenzene a reactive substrate, but also introduces challenges related to regioselectivity and potential side reactions.

This guide will address the critical aspects of this synthesis, from identifying and mitigating byproduct formation to effective purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in this Friedel-Crafts acylation can stem from several factors, often related to the reagents, reaction conditions, or work-up procedure.

Potential Causes:

  • Inadequate Catalyst Activity: Aluminum chloride is highly hygroscopic. Moisture in your solvent, glassware, or starting materials will deactivate the catalyst, halting the reaction.[3]

  • Insufficient Catalyst Loading: The ketone product can form a complex with AlCl₃, effectively sequestering the catalyst. Therefore, stoichiometric amounts of the catalyst are often required.[3]

  • Suboptimal Reaction Temperature: While the reaction needs to be initiated, excessive heat can promote side reactions and decomposition of the starting materials or product.

  • Dealkylation of the Propoxy Group: The strong Lewis acid can catalyze the cleavage of the propyl group from the ether, forming a less reactive phenol species.[4]

  • Impure Starting Materials: The purity of n-propoxybenzene and the acylating agent is crucial. Impurities can lead to a host of byproducts.

Troubleshooting Workflow:

start Low Yield Observed reagents Verify Reagent Quality & Purity start->reagents catalyst Address Catalyst Issues reagents->catalyst If reagents are pure conditions Optimize Reaction Conditions workup Refine Work-up & Purification conditions->workup If conditions are optimized catalyst->conditions If catalyst is active product Improved Yield workup->product

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol for Yield Improvement:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If not available, distill the solvent over an appropriate drying agent.

    • Use a fresh, unopened bottle of aluminum chloride or a freshly opened one that has been properly stored.

  • Optimize Catalyst Stoichiometry:

    • Start with at least 1.1 equivalents of AlCl₃ relative to the acylating agent.

    • If the yield is still low, consider a gradual increase up to 1.5 equivalents. Be aware that excess catalyst can increase the likelihood of side reactions.

  • Control Reaction Temperature:

    • Initiate the reaction at a low temperature (e.g., 0°C) by slowly adding the acylating agent to the mixture of n-propoxybenzene and AlCl₃ in the solvent.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50°C) can be explored if the reaction is sluggish, but monitor for byproduct formation by TLC.

Question 2: My NMR analysis shows multiple aromatic signals, suggesting the presence of isomers. How can I identify and separate them?

The n-propoxy group is an ortho-, para-directing group, meaning that acylation can occur at either the para (4-) or ortho (2-) position of the benzene ring. The para-isomer is generally the major product due to reduced steric hindrance.

Identifying Isomers:

  • ¹H NMR Spectroscopy:

    • Para-isomer: The aromatic region will typically show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

    • Ortho-isomer: The aromatic region will be more complex, often showing a multiplet due to the less symmetrical substitution pattern.

  • ¹³C NMR Spectroscopy: The number of aromatic signals will differ between the two isomers. The more symmetric para-isomer will have fewer signals than the ortho-isomer.

Separation Strategy: Column Chromatography

The polarity of the ortho and para isomers is often very similar, making separation challenging. However, it is usually achievable with careful column chromatography.

Step-by-Step Protocol for Isomer Separation:

  • Column Preparation:

    • Use a high-quality silica gel with a fine mesh size (e.g., 230-400 mesh) for better resolution.

    • Pack a long, narrow column for optimal separation.

  • Solvent System Selection:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • Begin with a low percentage of ethyl acetate (e.g., 5%) and monitor the separation by TLC. The less polar para-isomer should elute first.

    • If separation is poor, try other solvent systems. A small amount of a slightly more polar solvent like dichloromethane in hexanes can sometimes improve resolution.

  • Elution and Monitoring:

    • Elute the column slowly to allow for equilibrium between the stationary and mobile phases.

    • Collect small fractions and analyze them by TLC to identify the fractions containing the pure isomers.

CompoundExpected PolarityElution Order (Normal Phase)
Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Less PolarFirst
Ethyl 7-oxo-7-(2-n-propoxyphenyl)heptanoate More PolarSecond
Question 3: I have an impurity that appears to be phenolic. What is it and how can I remove it?

The presence of a phenolic impurity is likely due to the dealkylation of the n-propoxy group by the aluminum chloride catalyst, resulting in the formation of Ethyl 7-oxo-7-(4-hydroxyphenyl)heptanoate .

Identification:

  • ¹H NMR: A broad singlet in the aromatic region that is exchangeable with D₂O is indicative of a phenolic -OH group.

  • IR Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of an O-H stretch.

  • TLC: The phenolic byproduct will be significantly more polar than the desired product and will have a lower Rf value.

Removal Strategy:

  • Aqueous Base Wash:

    • During the reaction work-up, after quenching with acid, wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

    • The acidic phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which will partition into the aqueous layer.

    • Separate the organic layer, and then wash it with water and brine to remove any residual base.

  • Column Chromatography:

    • If the base wash is insufficient, the phenolic impurity can be easily removed by column chromatography due to its much higher polarity. It will either remain at the baseline or elute much later than the desired product.

start Phenolic Impurity Detected wash Aqueous NaOH Wash start->wash chromatography Column Chromatography wash->chromatography If impurity persists product Pure Product wash->product If impurity is removed chromatography->product

Caption: Workflow for removing phenolic byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the likely acylating agent for this synthesis?

The most probable acylating agent is the mono-acyl chloride of the mono-ethyl ester of heptanedioic acid, which is Ethyl 7-chloro-7-oxoheptanoate . This can be prepared from the mono-ethyl ester of heptanedioic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Q2: Can I use a different Lewis acid catalyst?

While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used. However, their reactivity may be lower, potentially requiring harsher reaction conditions. The choice of catalyst can also influence the regioselectivity of the reaction.

Q3: How can I purify the final product if it is an oil?

If the product does not crystallize, purification is typically achieved by column chromatography as described above. If the product is a high-boiling oil, vacuum distillation can also be an effective purification method, provided the byproducts have significantly different boiling points.

Q4: What are some suitable recrystallization solvents for the product, if it is a solid?

For aromatic ketones, common recrystallization solvents include ethanol, methanol, or mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[5] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold. This often requires some empirical testing with small amounts of the crude product.

Experimental Protocols

Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acylating Agent)

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add mono-ethyl heptanedioate (1 equivalent).

  • Slowly add thionyl chloride (1.2 equivalents) at room temperature with stirring.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Ethyl 7-chloro-7-oxoheptanoate is typically used in the next step without further purification.

Friedel-Crafts Acylation:

  • In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0°C in an ice bath.

  • Add n-propoxybenzene (1 equivalent) to the suspension with stirring.

  • Slowly add a solution of Ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in the same dry solvent to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water, 1 M NaOH solution (to remove any phenolic byproduct), water again, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • If the product is a solid, it can be further purified by recrystallization from a suitable solvent.

References

  • Experiment Synthesize 7-hydroxy 4-methyl coumarin. pharmrecord.com. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central (PMC). Available at: [Link]

  • Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester. Google Patents.
  • Method for preparing ethyl 7-chloro-2-oxyheptanoate. Google Patents.
  • Ethyl heptanoate. Wikipedia. Available at: [Link]

  • Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Chemsrc. Available at: [Link]

  • Do You Know Ethyl Heptanoate? What Are the Effects of Ethyl Heptanoate?. Nanjing Chemical Material Corp. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Ethyl Heptanoate | C9H18O2 | CID 7797. PubChem. Available at: [Link]

  • Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | C16H22O4 | CID 24727376. PubChem. Available at: [Link]

  • ethyl heptanoate, 106-30-9. The Good Scents Company. Available at: [Link]

  • Ethyl 7-bromoheptanoate | C9H17BrO2 | CID 122490. PubChem. Available at: [Link]

  • ETHYL 7-OXOHEPTANOATE. Gsrs. Available at: [Link]

  • Dealkylation of Alkyl and Aryl Ethers with AlCl3-NaI in the Free Solvent Condition. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Friedel–Crafts Acylation Reactions Using Esters | Request PDF. ResearchGate. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. Available at: [Link]

  • A Simple Regioselective Demethylation of p ‐Aryl Methyl Ethers Using Aluminum Chloride‐Dichloromethane System. ResearchGate. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC. gtfch.org. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Retention of ortho‐ and para‐Positional Isomers of Some Model Solutes on Polar Bonded Stationary Phases in Different Eluent Systems by HPTLC. ResearchGate. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Photocatalytic Dealkylation of Aryl Alkyl Ethers. PubMed. Available at: [Link]

  • Ethyl 7-bromo-2,2-dimethylheptanoate | C11H21BrO2 | CID 11265571. PubChem. Available at: [Link]

  • ethyl (2E)-7-hydroxy-2-(phenylhydrazono)heptanoate. ChemSynthesis. Available at: [Link]

Sources

Troubleshooting

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" reaction condition optimization (temperature, solvent, catalyst)

Welcome to the technical support guide for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, which typically proceeds via a Friedel-Crafts acylation. Our goal is to provide you with in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Understanding the Core Reaction: A Friedel-Crafts Acylation

The synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate involves the acylation of n-propoxybenzene with an acylating agent derived from adipic acid, specifically ethyl 6-(chloroformyl)hexanoate (or a related activated species). This is a classic electrophilic aromatic substitution (EAS) reaction. The n-propoxy group on the benzene ring is an activating, ortho-, para-director, meaning it promotes the reaction and directs the incoming acyl group to the positions opposite (para) and adjacent (ortho) to it. Due to steric hindrance from the long acyl chain, the para-substituted product is heavily favored.

A Lewis acid, most commonly aluminum chloride (AlCl₃), is used to generate the highly electrophilic acylium ion, which is then attacked by the electron-rich n-propoxybenzene ring.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the most common culprits?

Low yields in this Friedel-Crafts acylation can stem from several critical factors. Here’s a breakdown of the most probable causes and their solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[2] Any trace of water in your reagents, solvent, or glassware will react with and deactivate the catalyst. This is the most frequent cause of reaction failure.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. Handling the hygroscopic Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3][4]

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[2] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2]

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to the limiting reagent (either n-propoxybenzene or the acyl chloride). Often, a slight excess (1.1 to 2.0 equivalents) is employed to ensure the reaction goes to completion.[4]

  • Sub-optimal Reaction Temperature: Temperature control is crucial. While some reactions work at room temperature, others need heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[2]

    • Solution: A common strategy is to perform the initial addition of the acyl chloride to the mixture of the aromatic substrate and Lewis acid at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.

  • Poor Reagent Quality: The purity of your n-propoxybenzene and, especially, the acyl chloride is critical. Impurities can interfere with the catalyst and lead to byproduct formation.[2]

    • Solution: Use high-purity starting materials. If necessary, distill the n-propoxybenzene and ensure the acyl chloride is freshly prepared or from a reliable source.

Q2: I'm observing the formation of multiple products, including an isomer. How can I improve selectivity for the desired para-product?

While the bulky acylating agent naturally favors the para position, the formation of the ortho-isomer is a common byproduct.

  • Causality: The n-propoxy group is an ortho-, para-director. The ratio of para to ortho substitution is influenced by sterics and reaction conditions.

  • Optimization Strategies:

    • Solvent Choice: The polarity of the solvent can influence the transition state of the reaction and, consequently, the regioselectivity. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) often provide good selectivity.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product, as it gives the transition states more time to differentiate.

    • Steric Hindrance: While the acyl chain is fixed, the choice of Lewis acid can play a minor role. Larger, bulkier Lewis acid complexes might further disfavor attack at the more sterically hindered ortho position.

Q3: Which solvent is best for this reaction, and why is it so important?

The choice of solvent is critical for success. The ideal solvent must be inert to the highly reactive conditions and capable of dissolving the reactants and the intermediate complexes.[4]

  • Recommended Solvents:

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common choices as they are relatively inert and good at solvating the reaction components.

    • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, often leading to high yields. However, it is highly flammable and toxic, requiring careful handling.

    • Nitrobenzene: Can also be used and sometimes helps to dissolve the intermediate complexes, but it is a deactivated aromatic ring itself and can be difficult to remove during workup.

  • Key Consideration - Anhydrous Conditions: Regardless of the solvent chosen, it must be anhydrous. The presence of water will destroy the Lewis acid catalyst.[2][3]

Experimental Protocols & Data

General Experimental Protocol (Starting Point)
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Charging Reagents: To the flask, add anhydrous dichloromethane (DCM) as the solvent, followed by n-propoxybenzene (1.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution at 0 °C.

  • Acylating Agent Addition: Dissolve ethyl 6-(chloroformyl)hexanoate (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by dilute HCl (aq).

  • Workup & Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Impact of Reaction Parameters on Yield

This table summarizes the expected impact of key parameters on the reaction outcome based on established Friedel-Crafts acylation principles.

ParameterConditionExpected YieldExpected para-SelectivityRationale
Temperature 0 °C to RTModerate to GoodHighControlled reaction, favors thermodynamic product.[2]
> 60 °CPotentially LowerModerate to LowIncreased potential for side reactions and decomposition.[2]
Catalyst AlCl₃ (0.5 eq)LowN/AInsufficient catalyst due to product complexation.[2][4]
AlCl₃ (1.2 eq)Good to ExcellentHighStoichiometric amount overcomes product inhibition.[4]
Solvent DCM (Anhydrous)GoodHighInert, good solubility, standard choice.
DCM (Wet)Very Low / NoneN/ACatalyst is destroyed by moisture.[2][3]

Visualizing the Workflow and Logic

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues encountered during the synthesis.

TroubleshootingWorkflow Start Low or No Yield Catalyst Check Catalyst Start->Catalyst Conditions Check Conditions Start->Conditions Reagents Check Reagents Start->Reagents Moisture Moisture Contamination? Catalyst->Moisture Amount Sufficient Amount? (>1.1 eq) Catalyst->Amount Temp Optimal Temperature? Conditions->Temp Purity High Purity Reagents? Reagents->Purity Sol_Moisture Use Anhydrous Solvent/ Reagents & Dry Glassware Moisture->Sol_Moisture Sol_Amount Increase Catalyst to 1.2-1.5 Equivalents Amount->Sol_Amount Sol_Temp Optimize via TLC Monitoring (e.g., 0°C to RT) Temp->Sol_Temp Sol_Purity Purify Starting Materials Purity->Sol_Purity

Caption: A stepwise workflow for troubleshooting low yields.

Catalyst-Product Interaction

The following diagram illustrates the critical interaction between the Lewis acid catalyst and the ketone product, which necessitates the use of stoichiometric amounts of the catalyst.

CatalystComplexation cluster_reaction Reaction Cycle cluster_catalyst Catalyst Pool Acylium Acylium Ion (Electrophile) Aromatic n-Propoxybenzene (Nucleophile) Product Ketone Product Aromatic->Product + Acylium Ion Catalyst_Free AlCl3 (Free Catalyst) Catalyst_Complex Product-AlCl3 Complex (Inactive) Product->Catalyst_Complex Complexation Catalyst_Free->Acylium Activates Acyl Chloride

Caption: The role of the Lewis acid and its complexation with the product.

References

  • Troubleshooting low yield in Friedel-Crafts acyl
  • Troubleshooting Friedel-Crafts acylation catalyst deactiv
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • Optimization of Reaction Conditions.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Optimization of reaction conditions for Friedel-Crafts acyl

Sources

Optimization

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" stability and degradation issues

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Welcome to the technical support center for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Welcome to the technical support center for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the stability and handling of this molecule. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate the challenges you might encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Q1: What are the primary chemical liabilities of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate?

A1: The molecule possesses two primary functional groups susceptible to degradation: an ethyl ester and an aromatic ketone.

  • Ester Group: The ethyl ester is prone to hydrolysis, especially under acidic or basic conditions, which would yield 7-oxo-7-(4-n-propoxyphenyl)heptanoic acid and ethanol.[1] This reaction can be accelerated by heat.

  • Keto Group: The ketone, particularly its position adjacent to an aromatic ring, can be susceptible to certain oxidative and reductive conditions. Aromatic ketones are also known to be photosensitive and can undergo photoreduction or photooxidation upon exposure to light.[2][3]

  • γ-Keto Ester System: While this molecule is a γ-keto ester, it's important to note that β-keto esters are particularly susceptible to hydrolysis and subsequent decarboxylation.[1][4] Although the keto group is in the gamma position relative to the ester, the general principles of ester hydrolysis still apply.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to minimize exposure to moisture and oxygen. Storage at -20°C is ideal. Avoid repeated freeze-thaw cycles.

Q3: My sample of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate has developed a yellow tint over time. What could be the cause?

A3: A color change often indicates degradation. The most likely causes are:

  • Photodegradation: Exposure to light, especially UV light, can initiate photochemical reactions in aromatic ketones, leading to colored byproducts.[5]

  • Oxidation: Slow oxidation of the molecule, potentially at the aliphatic chain or the aromatic ring, could form chromophoric impurities.

To investigate, you should re-analyze the sample's purity using a validated analytical method, such as HPLC-UV.

Q4: Is this molecule prone to keto-enol tautomerism?

A4: Keto-enol tautomerism is a possibility for any compound with a ketone and an alpha-proton.[6] In this molecule, the protons on the carbon adjacent to the ketone (C6) can participate in tautomerization. While the equilibrium in simple ketones typically favors the keto form, the specific solvent environment can influence the percentage of the enol form.[7] This can be monitored by ¹H NMR spectroscopy.[6][7] For most applications, this equilibrium is managed by controlling the solvent and pH.

Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your HPLC or LC-MS chromatogram shows new impurity peaks that were not present in the initial analysis of the starting material.

Possible Causes & Diagnostic Workflow:

  • Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is highly likely if your experimental conditions involved water, acid, or base.

    • Diagnosis: The primary degradation product would be 7-oxo-7-(4-n-propoxyphenyl)heptanoic acid. In LC-MS, you would observe a peak with a mass corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen (+1 Da), a net change of -27 Da from the parent mass. The hydrolyzed product will also be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

  • Solvent-Induced Degradation: If using alcoholic solvents (e.g., methanol) under acidic or basic conditions, transesterification can occur, replacing the ethyl group with another alkyl group from the solvent.[8]

    • Diagnosis: In LC-MS, look for a mass corresponding to the swap of the ethyl group for the solvent's alkyl group (e.g., a change of -14 Da for methanol, resulting in the methyl ester).

  • Oxidative Degradation: Exposure to air (oxygen) or oxidizing reagents can lead to oxidation.

    • Diagnosis: Look for peaks in the LC-MS with an addition of 16 Da (or multiples thereof) to the parent mass, corresponding to the formation of hydroxylated or other oxidized species.

Workflow for Investigating Sample Degradation

G start Unexpected Peaks Observed in Chromatogram lcms_analysis Analyze by LC-MS Identify Mass of Impurity start->lcms_analysis check_hydrolysis Hypothesis 1: Hydrolysis (Acid/Base/Water Present?) mass_minus_27 Mass = Parent - 27 Da? check_hydrolysis->mass_minus_27 check_transesterification Hypothesis 2: Transesterification (Alcohol Solvent + Catalyst?) mass_swap Mass = Ester Swap? check_transesterification->mass_swap check_oxidation Hypothesis 3: Oxidation (Exposure to Air/Oxidants?) mass_plus_16 Mass = Parent + 16 Da? check_oxidation->mass_plus_16 lcms_analysis->check_hydrolysis lcms_analysis->check_transesterification lcms_analysis->check_oxidation mass_minus_27->mass_swap No confirm_hydrolysis Conclusion: Ester Hydrolysis Product: Carboxylic Acid mass_minus_27->confirm_hydrolysis Yes mass_swap->mass_plus_16 No confirm_transesterification Conclusion: Transesterification Product: New Ester mass_swap->confirm_transesterification Yes confirm_oxidation Conclusion: Oxidation Product: Oxidized Species mass_plus_16->confirm_oxidation Yes other Other Degradation Pathway (Further Investigation Needed) mass_plus_16->other No

Caption: Troubleshooting workflow for identifying unknown impurities.

Recommended Actions:

  • Confirm Structure: If possible, isolate the impurity peak using preparative HPLC and characterize its structure by NMR and high-resolution mass spectrometry.

  • Review Experimental Conditions: Carefully check the pH, temperature, and solvents used in your experiment. If acidic or basic conditions were used, consider if they were necessary or if milder conditions could be employed.[4]

  • Preventative Measures:

    • For reactions sensitive to hydrolysis, use anhydrous solvents and perform reactions under an inert atmosphere.[8]

    • Buffer your reaction mixture to maintain a neutral pH if compatible with your chemistry.

    • Degas solvents to remove dissolved oxygen if oxidation is suspected.

Problem 2: Low or Inconsistent Yield in a Reaction

Symptom: You are using Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate as a starting material, and the yield of your desired product is lower than expected or varies between batches.

Possible Causes:

  • Degradation During Reaction: The compound may be degrading under the reaction conditions (e.g., high temperature, strong acid/base).

    • Causality: Aromatic ketones and esters can have limited thermal stability.[9] For instance, the thermal decomposition of similar structures like PEEK (poly(ether ether ketone)) begins at temperatures above 500°C, but degradation can be initiated at lower temperatures over longer periods or in the presence of catalysts.[10][11] Ester cleavage in some aromatic polyesters can start at temperatures as low as 350°C.[12]

  • Purity of Starting Material: The starting material may have degraded during storage, containing impurities that do not participate in the reaction.

    • Causality: As discussed, hydrolysis or oxidation can occur during storage if conditions are not optimal.

  • Side Reactions: The compound might be participating in unexpected side reactions. For example, the enolizable protons at the C6 position could lead to undesired aldol-type reactions under certain basic conditions.

Recommended Actions:

  • Purity Check: Always verify the purity of your starting material by HPLC or ¹H NMR before starting a reaction.

  • Reaction Monitoring: Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, HPLC, GC-MS). This will allow you to observe the consumption of the starting material and the formation of both the desired product and any byproducts.

  • Run a Control Reaction: Set up a control experiment where the starting material is subjected to the reaction conditions (solvent, temperature, catalyst) but without the other key reagents. Analyze the mixture after the standard reaction time to see if any degradation has occurred.

Quantitative Data Summary: Stability Under Control Conditions

ConditionTime (h)Purity of Starting Material (%)Major Degradant (%)
80°C in Toluene24>99%<0.1%
80°C in 1M HCl (aq)2415%84% (Carboxylic Acid)
80°C in 1M NaOH (aq)24<1%>98% (Carboxylic Acid)
Room Temp, Ambient Light7298%1.5% (Unknown Photoproduct)

Note: This table presents illustrative data based on the expected chemical behavior of a γ-keto ester.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under a variety of stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[13]

Objective: To identify the degradation products of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • 30% Hydrogen Peroxide

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid in methanol to 1 mg/mL and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) to a photostability chamber with a light source (e.g., Xenon lamp) for a defined period (e.g., to achieve an overall illumination of not less than 1.2 million lux hours).

    • Analyze by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 2).

    • Use LC-MS to obtain the mass of the major degradation peaks to aid in identification.[13]

Forced Degradation Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidation (30% H2O2, RT) start->oxidation thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (Xenon Lamp) start->photo analysis Analyze All Samples by HPLC-UV and LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Pathways and Develop Stability-Indicating Method analysis->result

Caption: Workflow for conducting a forced degradation study.

Protocol 2: HPLC-UV Method for Purity and Stability Analysis

Objective: To provide a reliable reverse-phase HPLC method for quantifying the purity of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate and its degradation products.[14][15]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on the absorbance of the 4-alkoxybenzoyl chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Acetonitrile:Water (1:1) to a concentration of approximately 0.5 mg/mL.

System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Repeatability (RSD%): Inject the standard solution six times; the RSD for the peak area should be ≤ 2.0%.

This method should provide good separation between the relatively nonpolar parent compound and its more polar hydrolyzed degradant.

References

  • Starkey, J. A., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link][8]

  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(7), 205-223. [Link][4]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • AK Lectures. (2014). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link][1]

  • Li, Y., et al. (2017). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Acta Biomaterialia, 53, 294-303. [Link][16]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate. GC/MS chromatogram of keto acid methyl ester standard. [Link][17]

  • Hay, J. N., & Kemmish, D. J. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Polymer Degradation and Stability, 95(5), 709-718. [Link][18]

  • AK Lectures via YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link][19]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link][20]

  • Fesenko, D. O., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 1055-1059. [Link][7]

  • FAO. HPLC Method for Flavourings. [Link][21]

  • Cabasso, I., et al. (2012). Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. RSC Advances, 2(8), 3235-3244. [Link][10]

  • Davidson, R. S., et al. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 722-725. [Link][2]

  • ResearchGate. Method Validation for HPLC Assay. [Link][14]

  • Perassolo, M., et al. (2016). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Magnetic Resonance in Chemistry, 54(6), 488-493. [Link]

  • ResearchGate. Calculating Thermodynamic Stabilities of Keto–Enol Tautomers. [Link][6]

  • George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4429-4437. [Link][3]

  • Zhang, G., et al. (2017). Enantioselective α-Hydroxylation by Modified Salen-Zirconium(IV)-Catalyzed Oxidation of β-Keto Esters. Organic Letters, 19(3), 548-551. [Link][22]

  • MDPI. Quantification of Degradation Products Formed during Heat Sterilization. [Link]

  • Scholars Junction - Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. [Link][9]

  • CORE. Photochemical reactions of aromatic aldehydes and ketones. [Link]

  • Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S270-S280. [Link]

  • ResearchGate. Monitoring of active ester formation using ¹H NMR spectroscopy. [Link][23]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 351-356. [Link][15]

  • SciRP.org. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones. [Link]

  • Hsiao, S. H., & Huang, C. P. (2004). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 83(2), 235-244. [Link][12]

  • PubChem. Ethyl 7-bromoheptanoate. [Link]

  • Lamas, S., et al. (2001). NMR on-line monitoring of esterification catalyzed by cutinase. Magnetic Resonance in Chemistry, 39(8), 461-466. [Link][24]

  • Gao, L., et al. (2018). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. Se Pu, 36(4), 346-352. [Link][11]

  • MDPI. Photochemical Uncaging of Aldehydes and Ketones. [Link][5]

  • The Organic Chemistry Tutor via YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [Link]

  • PubChem. Ethyl 7-bromo-2,2-dimethylheptanoate. [Link]

  • Singh, S., & Bakshi, M. (2000). Identification of Major Degradation Products of Ketoconazole. Pharmaceutical Biology, 38(4), 302-307. [Link][13]

  • ProQuest. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. [Link][25]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Welcome to the technical support resource for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this keto-ester, which is typically prepared via a Friedel-Crafts acylation reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively.

Troubleshooting Guide: Addressing Failed Reactions

This section addresses specific, common problems encountered during the synthesis. The primary synthetic route involves the Friedel-Crafts acylation of n-propoxybenzene with 7-ethoxy-7-oxoheptanoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Q1: My reaction has a very low or no yield of the desired product. What are the primary factors to investigate?

This is the most common issue and usually points to a problem with one of three areas: the catalyst, the reagents, or the reaction conditions.

A1: Primary Causes and Solutions

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is the heart of the reaction, but it's highly sensitive.

    • Cause: Moisture is the primary culprit. AlCl₃ reacts violently with water, rendering it inactive.[1][2] Even trace amounts in your solvent, glassware, or reagents can kill the reaction.

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Use a high-purity, anhydrous grade of the Lewis acid from a freshly opened bottle.

      • Employ anhydrous solvents. If the solvent is from a previously opened bottle, consider using a fresh one or re-distilling it over a suitable drying agent.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.

    • Cause: The product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][4] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acyl chloride. For some substrates, even larger excesses may be necessary.

  • Poor Quality of Reagents:

    • Cause: The acyl chloride, 7-ethoxy-7-oxoheptanoyl chloride, can hydrolyze over time to its corresponding carboxylic acid (7-ethoxy-7-oxoheptanoic acid) if exposed to moisture. The carboxylic acid will not form the necessary acylium ion under standard Friedel-Crafts conditions.

    • Solution:

      • Synthesize the acyl chloride from 7-ethoxy-7-oxoheptanoic acid immediately before use using a reagent like thionyl chloride or oxalyl chloride.[5]

      • If using a commercial source, ensure it is of high purity and has been stored properly.

      • Verify the purity of your n-propoxybenzene starting material, as impurities can interfere with the reaction.

Q2: My TLC analysis shows multiple product spots. What are the likely side products and how can I minimize them?

The formation of multiple products typically indicates issues with regioselectivity or side reactions.

A2: Isomers and Byproducts

  • Ortho/Para Isomerization: The n-propoxy group is an ortho-, para-director. While the para-substituted product (your target) is usually favored due to reduced steric hindrance, the ortho-isomer can also form.

    • Cause: The n-propoxy group activates both the ortho and para positions for electrophilic aromatic substitution.[1] The ratio of ortho to para product can be influenced by the reaction temperature and solvent.

    • Solution:

      • Lowering the reaction temperature often increases the selectivity for the para product.

      • Choice of solvent can also play a role; less polar solvents may favor para substitution.

      • Purification via column chromatography is typically required to separate these isomers.

  • Cleavage of the Propoxy Group: Under harsh Friedel-Crafts conditions, the ether linkage can be cleaved.

    • Cause: The Lewis acid can coordinate to the ether oxygen, leading to cleavage, especially at elevated temperatures.[6] This can result in the formation of 4-hydroxyphenyl ketones.

    • Solution:

      • Maintain a controlled, moderate reaction temperature. Avoid excessive heating.

      • Use the minimum effective amount of Lewis acid.

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, it can occur if the reaction conditions are too harsh.

    • Cause: The acyl group added to the ring is deactivating, which strongly discourages a second acylation.[7][8] However, with highly activated rings or extreme conditions, it's a remote possibility.

    • Solution: This is rarely an issue in acylation. If suspected, ensure you are not using a large excess of the acylating agent and that temperatures are controlled.

Experimental Protocols & Data

Protocol 1: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-ethoxy-7-oxoheptanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Protocol 2: Friedel-Crafts Acylation
  • Set up a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar). Equip it with a magnetic stir bar, an addition funnel, and a thermometer.

  • Charge the flask with anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Cool the suspension to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, keeping the internal temperature below 5 °C.

  • After the addition, add a solution of n-propoxybenzene (1.1 eq) dropwise, again maintaining a low temperature.

  • Once all reagents are added, allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Perform a standard aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Impact of Reaction Parameters on Friedel-Crafts Acylation
ParameterEffect on ReactionRecommended Condition
Temperature Affects reaction rate and regioselectivity. Higher temperatures can lead to side reactions like ether cleavage.[1]0 °C for addition, then room temperature. Optimization may be required.
Catalyst Stoichiometry Stoichiometric amounts are needed to overcome product complexation. Insufficient amounts lead to low conversion.[4]1.1 - 1.3 equivalents (relative to acyl chloride).
Solvent Must be anhydrous. Polarity can influence reaction rate and isomer distribution.Dichloromethane (DCM), Dichloroethane (DCE), or Nitrobenzene for less reactive substrates.
Reagent Purity Critical for success. Moisture or acid impurities in starting materials will inhibit the reaction.[2]Use freshly opened anhydrous reagents or purify/prepare them immediately before use.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow Start Problem Observed: Low or No Product Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Reagent Issue? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Cause4 Multiple Products on TLC? Start->Cause4 Sol1a Moisture Contamination Cause1->Sol1a Sol1b Insufficient Stoichiometry Cause1->Sol1b Sol2a Acyl Chloride Hydrolyzed Cause2->Sol2a Sol2b Impure Propoxybenzene Cause2->Sol2b Sol3a Incorrect Temperature Cause3->Sol3a Sol3b Insufficient Reaction Time Cause3->Sol3b Sol4a Ortho/Para Isomers Cause4->Sol4a Sol4b Ether Cleavage Cause4->Sol4b Action1a Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Atm.) Sol1a->Action1a Action1b Action1b Sol1b->Action1b Action2a Use Freshly Prepared Acyl Chloride Sol2a->Action2a Action2b Purify Starting Material Sol2b->Action2b Action3a Optimize Temperature Profile Sol3a->Action3a Action3b Monitor by TLC to Ensure Completion Sol3b->Action3b Action4a Lower Temperature for Para-Selectivity Purify by Chromatography Sol4a->Action4a Action4b Avoid High Temperatures Sol4b->Action4b

Caption: A workflow for troubleshooting Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this reaction? A: This is an electrophilic aromatic substitution. The Lewis acid (AlCl₃) activates the 7-ethoxy-7-oxoheptanoyl chloride by abstracting the chloride, which generates a highly electrophilic, resonance-stabilized acylium ion. The electron-rich n-propoxybenzene ring then acts as a nucleophile, attacking the acylium ion to form a ketone, which is the desired product.[3][8]

Q: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing similar structures? A: Acylation has two major advantages. First, the acylium ion intermediate does not undergo carbocation rearrangements, which are a common problem in alkylations.[9][10] Second, the product ketone is deactivated towards further reaction, preventing the poly-substitution that often plagues alkylation reactions.[10][11]

Q: Can I use a different Lewis acid? A: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, AlCl₃ is the most common and often the most effective for acylating relatively activated rings like n-propoxybenzene. The choice of catalyst can sometimes influence the outcome and may require re-optimization.[9]

Q: How should the reaction be quenched? A: The quench must be done carefully and at a low temperature. The reaction mixture contains a large amount of unreacted Lewis acid and its ketone complex. Adding water directly can cause a violent exothermic reaction. The standard and safest procedure is to pour the reaction mixture slowly onto a slurry of crushed ice, often containing concentrated hydrochloric acid to help break up the aluminum complexes and move all aluminum salts into the aqueous layer.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • The Organic Chemistry Tutor. (2017).
  • BYJU'S. (n.d.).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts.
  • MCC Organic Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 7-Oxoheptanoic Acid Derivatives for Antibacterial Studies.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for 7-bromoheptanoyl chloride in Friedel-Crafts Acylation.
  • Total Synthesis. (2020).

Sources

Optimization

Technical Support Center: Purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers and drug development professionals encountering challenges in the purification of Ethyl 7-...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers and drug development professionals encountering challenges in the purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This molecule, a substituted aryl ketone, is commonly synthesized via Friedel-Crafts acylation, a powerful C-C bond-forming reaction that often introduces specific and predictable purification hurdles.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity for your target compound.

Section 1: Understanding the Primary Synthesis and Anticipating Impurities

The synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate typically involves the Friedel-Crafts acylation of n-propoxybenzene with an acylating agent like ethyl 7-(chloroformyl)heptanoate in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] Understanding this synthetic route is critical because the majority of purification challenges arise directly from its byproducts and unreacted starting materials.

Key Anticipated Impurities:

  • Isomeric Byproduct: Ethyl 7-oxo-7-(2-n-propoxyphenyl)heptanoate. The propoxy group is an ortho-, para-director. While the para-product is sterically favored, the formation of the ortho-isomer is a common byproduct that is often difficult to separate due to its similar polarity.

  • Unreacted Starting Materials: Residual n-propoxybenzene and the acylating agent or its hydrolysis product.

  • Lewis Acid Residues: Incomplete quenching of the AlCl₃ catalyst can lead to complexation with the product ketone, causing streaking during chromatography and poor analytical data.[3]

  • Polyacylated Products: While the ketone product is deactivating, forcing conditions can sometimes lead to a second acylation on highly activated rings.[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification workflow, from the initial work-up to final polishing.

Part 2.1: The Aqueous Work-up: Your First Line of Defense

A robust work-up is crucial for removing the bulk of catalyst-related and acidic/basic impurities before chromatography.

Q1: I've added my reaction mixture to ice/HCl, but I have a persistent emulsion that won't separate. What should I do?

A1: Emulsions are common when residual Lewis acids create fine particulates or when amphiphilic byproducts are present.

  • Causality: The ketone product itself has surfactant-like properties, and partially hydrolyzed aluminum salts can stabilize oil-in-water emulsions.

  • Solutions:

    • Add Brine: Transfer the entire mixture to a separatory funnel and add a significant volume of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out of solution and helping to break the emulsion.

    • Filter: If a fine precipitate is visible, attempt to filter the entire mixture through a pad of Celite®. Rinse the Celite® with your extraction solvent (e.g., ethyl acetate) to recover the product.

    • Patience & Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. If an emulsion forms, let it sit undisturbed for 10-30 minutes. Sometimes, time is the best solution.[5]

Q2: After quenching the reaction, a large amount of gooey precipitate has formed between the layers. How do I handle this?

A2: This is very common and is typically caused by aluminum hydroxides forming during the quench.[5]

  • Causality: Adding water or a weak base to the AlCl₃ complex raises the pH, causing the precipitation of various aluminum hydroxide species.

  • Solution: The goal is to keep these salts soluble. Instead of quenching with plain water or bicarbonate first, pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice and concentrated HCl. The acid will keep the aluminum salts soluble as Al(OH)ₓClᵧ species, which remain in the aqueous phase. After this, you can proceed with standard aqueous washes.

Part 2.2: The Main Purification Step: Flash Column Chromatography

For most labs, flash column chromatography is the primary method for purifying Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. The main challenge here is separating the desired para-isomer from the ortho-isomer.

Q3: My desired product and a major impurity have very similar Rf values on the TLC plate. How can I improve separation?

A3: This strongly suggests the impurity is the ortho-isomer. Standard solvent systems like hexane/ethyl acetate may not be sufficient.

  • Causality: Isomers often have nearly identical polarities. To separate them, you must exploit subtle differences in how they interact with the stationary phase.

  • Solutions:

    • Reduce Solvent Polarity: A less polar solvent system will cause all compounds to elute more slowly, increasing their residence time on the column and providing more opportunities for separation. Try switching from 20% EtOAc/hexane to 5% or 10%.

    • Introduce a Different Solvent: Replace ethyl acetate with a solvent that offers different interactions. For example, a hexane/dichloromethane or hexane/diethyl ether gradient can sometimes resolve isomers that co-elute in hexane/ethyl acetate.

    • Use a High-Performance Silica: Finer mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can significantly improve the resolution of closely eluting spots.

Q4: My compound is streaking badly on the TLC plate and the column, leading to poor separation and mixed fractions. Why is this happening?

A4: Streaking is often a sign of an acidic compound interacting strongly with the silica, or residual catalyst complexing with your product.

  • Causality: Silica gel is naturally acidic due to surface silanol (Si-OH) groups.[6] Ketones can be protonated or can chelate with residual metal ions, causing them to "stick" to the silica instead of eluting cleanly.

  • Solutions:

    • Neutralize the Silica: Prepare your column by flushing it with your starting eluent containing 0.5-1% triethylamine (NEt₃). This deactivates the acidic sites on the silica gel.

    • Ensure a Clean Work-up: If residual AlCl₃ is the cause, the best solution is to repeat the work-up, ensuring a thorough acid wash to remove all metal salts.

    • Check for Sample Insolubility: If the crude material is not fully dissolved in the loading solvent, it will precipitate at the top of the column and streak as it slowly redissolves. Ensure your sample is fully soluble before loading.

Q5: I ran my column, but my total yield is very low. Where could my product have gone?

A5: Product loss on a column can happen for several reasons.[6]

  • Causality: The compound may have decomposed on the acidic silica, it may be too nonpolar and eluted with the solvent front, or it may be too polar and has irreversibly stuck to the baseline.

  • Troubleshooting Steps:

    • Check for Decomposition: Run a stability test by spotting your crude product on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline or the original spot diminishes, your compound is not stable to silica.[6] In this case, consider switching to a less acidic stationary phase like alumina.

    • Analyze the First Fraction: Concentrate the very first fraction that comes off the column. Non-polar compounds can elute very quickly.

    • "Flush" the Column: After you've collected your expected fractions, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM). This will elute any highly polar material that was stuck at the origin.

Eluent System (v/v)Polarity IndexTypical Use Case & Notes
5-15% Ethyl Acetate in HexaneLowStarting point. Good for general purification and removing non-polar impurities like unreacted n-propoxybenzene.
10-30% Dichloromethane in HexaneLow-MediumAlternative non-polar system. Can sometimes improve separation of isomers where EtOAc/Hexane fails.
5-15% Diethyl Ether in HexaneLowDiethyl ether offers different hydrogen bonding characteristics than ethyl acetate and can alter the elution order.
Gradient ElutionVariableRecommended for isomer separation. Start at 5% EtOAc/Hexane and slowly increase to 20% over several column volumes.
  • TLC Analysis: Identify a solvent system where the desired product has an Rf of ~0.3.

  • Column Packing: Dry pack the column with silica gel (230-400 mesh). Wet the silica by running your initial, low-polarity eluent through it until the packing is translucent and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions regularly (e.g., every 20 mL for a medium-sized column).

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_reaction Synthesis cluster_workup Initial Cleanup cluster_purification Primary Purification cluster_final Final Steps crude Crude Reaction Mixture workup Aqueous Work-up (Quench, Wash, Dry) crude->workup Remove catalyst & water-soluble impurities chromatography Flash Column Chromatography workup->chromatography Separate isomers & close-eluting impurities tlc_check TLC Analysis of Fractions chromatography->tlc_check purity_check Purity & Identity Check (NMR, IR, MS) tlc_check->purity_check Combine pure fractions recrystallization Optional: Recrystallization (for high purity solid) purity_check->recrystallization Impurities still present OR product is solid final_product Pure Product purity_check->final_product Purity >95% recrystallization->final_product

Caption: General workflow for the purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Part 2.3: High Purity Polishing: Recrystallization

If your product is a solid after chromatography, recrystallization is an excellent final step to remove trace impurities and achieve high analytical purity.

Q6: I dissolved my solid in hot solvent, but upon cooling it "oiled out" instead of forming crystals. What went wrong?

A6: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[7]

  • Causality: This usually means the solvent is too non-polar for your compound, or the solution is too concentrated.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly more dilute.[7]

    • Use a More Polar Solvent: Choose a solvent in which your compound is less soluble. A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but very soluble when hot.

    • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM). Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexane) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Section 3: Purity and Identity Validation

Final confirmation of purity and structure is essential.

Q7: How can I use ¹H NMR to definitively confirm I have the desired para-isomer and not the ortho-isomer?

A7: The aromatic region of the ¹H NMR spectrum is the most diagnostic tool for this.

  • Causality: The symmetry and substitution pattern on the aromatic ring dictate the splitting pattern of the aromatic protons.

  • Expected Spectra:

    • Para-isomer (Target): The molecule is symmetrical. You will see two distinct signals in the aromatic region, both appearing as doublets (an AA'BB' system). One doublet will be for the two protons ortho to the ketone, and the other for the two protons ortho to the propoxy group.

    • Ortho-isomer (Impurity): The molecule is unsymmetrical. You will see four distinct signals in the aromatic region, likely as a complex multiplet, as each of the four aromatic protons is in a unique chemical environment.

Q8: What are the key signals to look for in the IR and ¹³C NMR spectra?

A8:

  • IR Spectroscopy: Look for two strong carbonyl (C=O) stretches. The aryl ketone C=O will typically appear around 1685 cm⁻¹, and the ester C=O will be at a higher frequency, around 1735 cm⁻¹.

  • ¹³C NMR Spectroscopy: Expect two signals in the carbonyl region: one for the ketone (~199 ppm) and one for the ester (~173 ppm). You should also be able to identify the carbons of the propoxy group and the ethyl ester group.

Caption: A decision tree for troubleshooting the purification strategy.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • GeeksforGeeks. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • Wang, Y., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]

  • Scribd. Organic Compound Purification Guide. Available from: [Link]

  • Reddy, B. V. S., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules. Available from: [Link]

  • Hartwig, J. F., et al. (2002). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society. Available from: [Link]

  • PubChem. Ethyl Heptanoate. National Center for Biotechnology Information. Available from: [Link]

  • Johansson, C. C. C., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Global Substance Registration System. ETHYL 7-OXOHEPTANOATE. Available from: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

  • Lipshutz, B. H., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Organic Letters. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]

  • Pinto, D. C. G. A., et al. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link]

  • Catalysts. (2022). Catalysitic synthesis of ethyl 7-hydroxy-4-methyl coumarin-3-acid by MF-H2SO4. Available from: [Link]

  • Jin, T. S., et al. (2012). Synthesis of 4-Aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarins in Water. Asian Journal of Chemistry. Available from: [Link]

  • Desenko, S. M., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. Available from: [Link]

  • PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product. National Center for Biotechnology Information. Available from: [Link]

  • Canada, K. A., et al. (2020). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Welcome to the technical support guide for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its multi-step synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose and resolve common experimental challenges.

The most prevalent synthetic route involves a two-stage process: first, the preparation of the acylating agent, 7-ethoxy-7-oxoheptanoyl chloride, from adipic acid, followed by a Friedel-Crafts acylation of n-propoxybenzene. This guide is structured to address pitfalls in both stages of this synthesis.

Part 1: FAQ - Synthesis of the Acylating Agent (7-ethoxy-7-oxoheptanoyl chloride)

This initial stage involves converting a symmetrical dicarboxylic acid into an asymmetrical monoester mono-acyl chloride. Success here is critical for the final Friedel-Crafts step.

Q1: My mono-esterification of adipic acid to produce ethyl hydrogen adipate results in low yields and a significant amount of the diethyl adipate byproduct. How can I improve the selectivity?

A1: This is a classic challenge of selectivity. The formation of the diester is a competing reaction that becomes dominant under unfavorable conditions.

Root Cause Analysis: The statistical probability of esterifying either of the two identical carboxylic acid groups on adipic acid is initially equal. Once the monoester is formed, the remaining carboxylic acid can still be esterified, leading to the diester. To favor the monoester, you must manipulate the kinetics and reaction equilibrium.

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a molar excess of adipic acid relative to ethanol. This increases the probability that an ethanol molecule will react with an adipic acid molecule rather than with an already-formed monoester molecule. A 3:1 molar ratio of adipic acid to ethanol is a good starting point for batch processes.

  • Reaction Conditions: The Fischer esterification is an equilibrium process. While driving the reaction to completion is often desired, in this case, you want to limit it.

    • Temperature and Time: Avoid prolonged heating or excessively high temperatures, which will favor the formation of the more thermodynamically stable diester. Monitor the reaction progress closely using TLC or GC and stop it once the optimal monoester concentration is reached. .

    • Water Removal: Standard Fischer esterification often involves removing water to drive the equilibrium forward.[1][2] For mono-esterification, this can be counterproductive as it will also accelerate the second esterification. A better approach is to accept a lower conversion per pass and recycle the unreacted adipic acid.

  • Alternative Published Protocol: A reliable method involves reacting adipic acid with an excess of absolute alcohol and toluene with a catalytic amount of sulfuric acid.[1] An azeotropic mixture of alcohol, toluene, and water is distilled off to control the reaction.[1][2]

Q2: I'm experiencing incomplete conversion of ethyl hydrogen adipate to 7-ethoxy-7-oxoheptanoyl chloride. What are the best practices for this conversion?

A2: The conversion of a carboxylic acid to an acyl chloride is a robust but technique-sensitive reaction. Incomplete conversion typically stems from reagent quality or inadequate reaction conditions.

Root Cause Analysis: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to form the acyl chloride.[3][4] These reagents are highly reactive and susceptible to hydrolysis from atmospheric moisture. Furthermore, the reaction produces gaseous byproducts (SO₂ and HCl for thionyl chloride) that must be effectively removed to drive the reaction to completion.[3]

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle of thionyl chloride or one that has been properly stored to prevent moisture contamination.

  • Choice of Reagent:

    • Thionyl Chloride (SOCl₂): This is a common and effective choice. The reaction byproducts are gaseous, which simplifies purification.[3] The reaction typically requires heating to reflux for 1-2 hours to ensure completion.[5]

    • Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack reaction conditions), it works at lower temperatures but is more expensive.

  • Complete Reagent Removal: After the reaction, excess thionyl chloride must be thoroughly removed under reduced pressure. Its boiling point (76 °C) is relatively low, but co-evaporation with an inert, dry solvent like toluene can aid in its complete removal. Any residual thionyl chloride can interfere with the subsequent Friedel-Crafts reaction.

Part 2: Troubleshooting Guide - The Friedel-Crafts Acylation

This electrophilic aromatic substitution is the cornerstone of the synthesis, but it is also the most common point of failure.

Q3: My Friedel-Crafts reaction has a very low yield or fails to proceed entirely. What are the primary causes?

A3: Low or no yield in a Friedel-Crafts acylation almost always points to issues with the Lewis acid catalyst or the overall reaction environment.

Root Cause Analysis: The reaction requires the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acyl chloride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[6][7] This process is highly sensitive to inhibitors, primarily water.

Troubleshooting & Optimization:

  • Catalyst Inactivity: AlCl₃ is extremely hygroscopic. Any moisture in the solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst.[8] Always use anhydrous solvents (like dichloromethane or 1,2-dichloroethane) and freshly opened or sublimed AlCl₃.

  • Insufficient Catalyst Loading: The product ketone forms a stable complex with AlCl₃, effectively sequestering it.[8] Therefore, Friedel-Crafts acylation requires at least a stoichiometric amount of the catalyst relative to the acylating agent. It is common to use 1.1 to 1.3 molar equivalents.

  • Poor Reagent Quality: Ensure the n-propoxybenzene is pure and the 7-ethoxy-7-oxoheptanoyl chloride prepared in the previous step is free of residual acid or thionyl chloride.

Q4: I'm observing a significant byproduct that appears to be the 4-hydroxyphenyl ketone derivative, not my target 4-propoxyphenyl product. What is causing this?

A4: This is a critical and common pitfall resulting from ether cleavage .

Root Cause Analysis: The n-propoxy group on your aromatic substrate is an ether. Under the strongly acidic conditions of the Friedel-Crafts reaction, the Lewis acid (AlCl₃) can catalyze the cleavage of this C-O bond.[9][10] This side reaction is often accelerated by higher temperatures and longer reaction times. The mechanism involves protonation (or Lewis acid coordination) of the ether oxygen, followed by nucleophilic attack or elimination, ultimately cleaving the propyl group.[10][11]

Troubleshooting & Optimization:

  • Lower the Reaction Temperature: This is the most effective first step. Perform the addition of the acyl chloride at 0 °C and allow the reaction to proceed at 0 °C or slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the harsh conditions.

  • Consider a Milder Lewis Acid: While AlCl₃ is highly reactive, it is also harsh. Milder Lewis acids are less prone to causing ether cleavage.

Lewis AcidRelative ReactivityRisk of Ether CleavageNotes
AlCl₃ Very HighHighThe standard, most active catalyst. Requires careful temperature control.
FeCl₃ HighModerateA good alternative, generally less harsh than AlCl₃.
SnCl₄ ModerateLow to ModerateOften used for activated rings; requires anhydrous conditions.
ZnCl₂ LowVery LowGenerally requires higher temperatures; may not be active enough.
Q5: My product is a mixture of isomers. How can I improve the regioselectivity for the desired para-product?

A5: The n-propoxy group is an ortho-, para-directing activator. While the para product is sterically favored, the formation of the ortho isomer is a common side reaction.

Root Cause Analysis: The selectivity between the ortho and para positions is influenced by steric hindrance and reaction conditions. The bulky acylium ion electrophile will preferentially attack the less sterically hindered para position. However, factors like solvent and temperature can affect the transition state energies and alter this ratio.

Troubleshooting & Optimization:

  • Steric Hindrance: The use of a bulky solvent or a bulkier Lewis acid-electrophile complex can increase the steric demand of the attack, further favoring the para position.

  • Solvent Choice: Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are sometimes reported to favor para substitution compared to more polar solvents like dichloroethane, although the effect can be substrate-dependent.

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the sterically less-hindered para product.

Protocols & Visual Guides

Optimized Synthesis Protocol

Step 1: Synthesis of Ethyl Hydrogen Adipate

  • In a round-bottom flask, combine adipic acid (3.0 eq) and absolute ethanol (1.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq).

  • Heat the mixture gently under reflux, monitoring by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid).

  • Once the desired amount of monoester is formed (typically 4-6 hours), cool the reaction.

  • Quench with cold water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify via vacuum distillation or recrystallization to separate from unreacted adipic acid and the diethyl adipate byproduct.

Step 2: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride

  • In a dry, three-necked flask under a nitrogen atmosphere, add ethyl hydrogen adipate (1.0 eq).

  • Cool the flask in an ice bath and slowly add thionyl chloride (1.5 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The solution should become clear.

  • Carefully remove the excess thionyl chloride by distillation, followed by vacuum, to obtain the crude acyl chloride, which should be used immediately in the next step.[5]

Step 3: Friedel-Crafts Acylation

  • Assemble a dry, three-necked flask with a dropping funnel and nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of n-propoxybenzene (1.0 eq) and the crude 7-ethoxy-7-oxoheptanoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Once complete, quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄ and concentrate.

  • Purify the crude oil by column chromatography on silica gel (e.g., gradient elution with Hexane:Ethyl Acetate) to isolate the pure para product.

Visual Workflow and Troubleshooting

SynthesisWorkflow cluster_0 Part 1: Acylating Agent Prep cluster_1 Part 2: Friedel-Crafts Acylation AdipicAcid Adipic Acid + Ethanol Monoester Ethyl Hydrogen Adipate AdipicAcid->Monoester H₂SO₄ (Control Stoich.) AcylChloride 7-ethoxy-7-oxoheptanoyl chloride Monoester->AcylChloride SOCl₂ (Anhydrous) FinalProduct Target Molecule AcylChloride->FinalProduct AlCl₃, DCM, 0 °C (Key Step) Propoxybenzene n-Propoxybenzene Propoxybenzene->FinalProduct

Troubleshooting Start Low Yield in Friedel-Crafts Step? CheckMoisture Are all reagents, solvents & glassware perfectly anhydrous? Start->CheckMoisture CheckStoich Is AlCl₃ loading >1.1 equivalents? CheckMoisture->CheckStoich Yes FixMoisture Dry all components. Use fresh AlCl₃. CheckMoisture->FixMoisture No EtherCleavage Side Product: 4-Hydroxyphenyl Ketone? CheckStoich->EtherCleavage Yes FixStoich Increase AlCl₃ to 1.2 equivalents. CheckStoich->FixStoich No CheckTemp Was reaction run at low temp (0 °C)? FixCleavage Maintain 0 °C. Consider milder Lewis Acid (FeCl₃). CheckTemp->FixCleavage No Success Yield Improved CheckTemp->Success Yes EtherCleavage->CheckTemp No EtherCleavage->FixCleavage Yes FixMoisture->Start FixStoich->Start FixCleavage->Start Failure Consult Further

References

  • LookChem. (n.d.). Synthesis of Ethyl adipate. Chempedia. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl adipate. Retrieved from [Link]

  • Riva, R., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Tarbell, D. S., & Kincaid, J. F. (1942). THE CLEAVAGE OF ETHERS. Journal of the American Chemical Society. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • Clark, J. (n.d.). Making Acyl Chlorides (Acid Chlorides). Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Welcome to the technical support center for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and a comparative analysis of synthetic routes. Our goal is to equip you with the necessary insights to navigate the potential challenges in the synthesis of this valuable aryl ketone intermediate.

I. Overview of Synthetic Strategies

The synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a versatile building block in medicinal chemistry, can be approached through several synthetic routes. The most common and direct method is the Friedel-Crafts acylation.[1] However, alternative strategies involving Grignard reagents and organocadmium compounds offer different advantages and present unique challenges. This guide will explore these methodologies, providing a framework for selecting the most appropriate route for your specific research needs.

Comparative Analysis of Synthetic Routes
Synthetic RouteKey Starting MaterialsKey ReagentsReaction ConditionsEstimated Yield (%)Key AdvantagesPotential Challenges
Friedel-Crafts Acylation n-Propoxybenzene, Ethyl 7-chloro-7-oxoheptanoateAluminum chloride (AlCl₃)0°C to room temperature, 2-4 hours60-70%Direct, widely applicableStoichiometric Lewis acid, potential for side reactions
Grignard-based Acylation 1-Bromo-4-n-propoxybenzene, Ethyl 7-chloro-7-oxoheptanoateMagnesium (Mg)-10°C to -15°CHigh (not specified)High reactivityStrict anhydrous conditions required, potential for di-addition
Organocadmium-based Acylation 1-Bromo-4-n-propoxybenzene, Ethyl 7-chloro-7-oxoheptanoateCadmium chloride (CdCl₂), Magnesium (Mg)Reflux42-59% (for similar keto esters)Selective for mono-acylationToxicity of cadmium reagents, moisture sensitive

II. Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the synthesis of aryl ketones from an aromatic compound and an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2][3]

A. Synthetic Workflow

Friedel-Crafts Acylation Workflow cluster_0 Stage 1: Preparation of Acyl Chloride cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Work-up and Purification Monoethyl pimelate Monoethyl pimelate Ethyl 7-chloro-7-oxoheptanoate Ethyl 7-chloro-7-oxoheptanoate Monoethyl pimelate->Ethyl 7-chloro-7-oxoheptanoate SOCl₂, Reflux Thionyl chloride Thionyl chloride Target_Molecule Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Ethyl 7-chloro-7-oxoheptanoate->Target_Molecule n-Propoxybenzene, AlCl₃, 0°C to RT n-Propoxybenzene n-Propoxybenzene AlCl3 AlCl3 Quench Ice/HCl quench Target_Molecule->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for Friedel-Crafts Acylation.

B. Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: Aluminum chloride is highly hygroscopic and can be deactivated by moisture.1. Ensure Anhydrous Conditions: Use freshly opened or properly stored AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
2. Poor Quality Acyl Chloride: The precursor, ethyl 7-chloro-7-oxoheptanoate, may have decomposed.2. Verify Acyl Chloride Purity: Prepare the acyl chloride immediately before use or purify it by distillation. The quality of the starting monoethyl pimelate is also crucial.[4]
3. Deactivated Aromatic Ring: The n-propoxy group is an activating group, but any deactivating contaminants could hinder the reaction.3. Purify Starting Materials: Ensure the purity of n-propoxybenzene through distillation.
Formation of Multiple Products (Isomers) 1. Ortho/Para Isomerization: Friedel-Crafts acylation on substituted benzenes can lead to a mixture of ortho and para products. The para product is generally favored due to steric hindrance.1. Control Reaction Temperature: Running the reaction at lower temperatures (0°C) can improve para-selectivity.
Reaction Does Not Go to Completion 1. Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.[3]1. Optimize Catalyst Loading: Gradually increase the molar equivalents of AlCl₃. A slight excess (e.g., 1.1-1.3 equivalents) is often beneficial.
2. Short Reaction Time: The reaction may require more time to reach completion.2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials.[5]
C. Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ needed in a Friedel-Crafts acylation?

A1: The aluminum chloride not only acts as a catalyst to generate the acylium ion electrophile but also forms a complex with the carbonyl group of the resulting aryl ketone product. This complexation deactivates the product towards further acylation and requires a stoichiometric amount of the Lewis acid for the reaction to proceed to completion.[3]

Q2: Can other Lewis acids be used instead of AlCl₃?

A2: Yes, other Lewis acids such as FeCl₃, BF₃, and ZnCl₂ can be used. However, AlCl₃ is generally the most effective and commonly used catalyst for this transformation due to its strong Lewis acidity. The choice of catalyst can sometimes influence the regioselectivity and yield of the reaction.

Q3: How should the reaction be quenched?

A3: The reaction should be carefully quenched by pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.

III. Grignard Reagent-Based Routes

An alternative approach involves the use of a Grignard reagent derived from a halo-n-propoxybenzene, which then reacts with an appropriate acylating agent. This method can be highly efficient but requires stringent control of reaction conditions.

A. Synthetic Workflow

Grignard Route Workflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Acylation cluster_2 Stage 3: Work-up and Purification 1-Bromo-4-n-propoxybenzene 1-Bromo-4-n-propoxybenzene Grignard_Reagent 4-n-propoxyphenylmagnesium bromide 1-Bromo-4-n-propoxybenzene->Grignard_Reagent Mg, THF Mg Mg Target_Molecule Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Grignard_Reagent->Target_Molecule Ethyl 7-chloro-7-oxoheptanoate, -10 to -15°C Ethyl 7-chloro-7-oxoheptanoate Ethyl 7-chloro-7-oxoheptanoate Quench Aqueous NH₄Cl quench Target_Molecule->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for Grignard Reagent-Based Synthesis.

B. Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Failure to Form Grignard Reagent 1. Moisture or Oxygen: Grignard reagents are highly reactive towards water and oxygen.1. Strict Anhydrous and Inert Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents (e.g., THF, diethyl ether).[6] Perform the reaction under a positive pressure of an inert gas.
2. Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide.2. Activate Magnesium: Briefly grind the magnesium turnings in a mortar and pestle or use a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Low Yield of Ketone, Formation of Tertiary Alcohol 1. Over-addition of Grignard Reagent: The initially formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.1. Slow Addition at Low Temperature: Add the Grignard reagent slowly to the acyl chloride solution at a low temperature (-10 to -15°C) to minimize the formation of the tertiary alcohol byproduct.[7]
Wurtz Coupling Side Product 1. Reaction of Grignard with Starting Halide: The Grignard reagent can react with the starting aryl halide.1. Controlled Addition: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
C. Frequently Asked Questions (FAQs)

Q1: What is the "Gilman test" and how can it be used?

A1: The Gilman test is a colorimetric test used to detect the presence of Grignard reagents.[4] A sample of the reaction mixture is treated with a solution of Michler's ketone, followed by hydrolysis and addition of iodine. A positive test (greenish-blue color) indicates the presence of the Grignard reagent.

Q2: Why is THF often a better solvent than diethyl ether for Grignard reactions?

A2: Tetrahydrofuran (THF) is a more polar solvent than diethyl ether and can better solvate the Grignard reagent.[8] Its higher boiling point also allows for reactions to be conducted at higher temperatures if necessary.

Q3: Can organocadmium reagents be used as an alternative to Grignard reagents for this synthesis?

A3: Yes, organocadmium reagents, prepared by the reaction of a Grignard reagent with cadmium chloride, are less reactive than Grignard reagents and are highly selective for the formation of ketones from acyl chlorides, without the competing formation of tertiary alcohols.[4] However, the high toxicity of cadmium compounds is a significant drawback.

IV. Purification and Characterization

Regardless of the synthetic route chosen, the final product, Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, will require purification, typically by column chromatography on silica gel or vacuum distillation.[1]

A. Purification Strategy
Technique Mobile Phase/Conditions Expected Outcome
Column Chromatography Hexane/Ethyl Acetate gradientSeparation of the target ketone from unreacted starting materials and nonpolar byproducts.
Vacuum Distillation High vacuum, appropriate temperaturePurification of thermally stable, liquid products.
B. Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and ester (C-O) stretching frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

This technical support guide provides a comprehensive overview of the primary synthetic routes to Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, along with practical troubleshooting advice and scientific explanations. By understanding the nuances of each method, researchers can optimize their synthetic strategy to achieve their desired outcomes efficiently and effectively.

References

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate. (n.d.). Google Patents.
  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
  • GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. Retrieved January 17, 2026, from [Link]

  • ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-Aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarins in Water. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Novel Synthetic Routes to New 3-Substituted-4-oxo-3,4,5,6,7,8-hexahydropyrido[4?,3?,4,5]thieno [2,3-d]pyrimidine-7-carboxylic Acid Ethyl Ester Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ETHYL 7-OXOHEPTANOATE. (n.d.). gsrs. Retrieved January 17, 2026, from [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). Retrieved January 17, 2026, from [Link]

  • methyl 4-keto-7-methyloctanoate. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Catalysitic synthesis of ethyl 7-hydroxy-4-methyl coumarin-3-acid by MF-H2SO4. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" managing reaction impurities

Welcome to the technical support guide for the synthesis and purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This resource is designed for researchers, chemists, and process development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the synthesis of this molecule, with a specific focus on identifying, managing, and mitigating reaction impurities.

Introduction: The Synthetic Challenge

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is typically synthesized via a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution involves reacting n-propoxybenzene with an acylating agent, such as ethyl 7-chloro-7-oxoheptanoate or a related anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] While effective, this reaction is susceptible to several side reactions, leading to impurities that can complicate purification and compromise the final product's quality. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue and can often be attributed to several factors:

  • Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated reagents. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Any water present in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Competing Side Reactions: The formation of significant amounts of side products, particularly the ortho-isomer or dealkylation products (see Q2), will naturally consume the starting materials and reduce the yield of the desired para-substituted product.

  • Product Loss During Workup: The product forms a complex with the Lewis acid catalyst, which must be hydrolyzed during the workup step, typically by quenching with cold acid.[1] Inefficient extraction or premature product precipitation during this phase can lead to significant losses.

Q2: I've isolated my product, but analytical data (¹H NMR, LC-MS) shows several impurities. What are they likely to be?

The presence of multiple peaks in your analytical data points to the formation of side products. The most common impurities in this specific synthesis are outlined below:

Impurity NameTypical Analytical SignatureCausative Factor
Ortho-isomer A distinct set of aromatic peaks in ¹H NMR with different splitting patterns. Often co-elutes or elutes very close to the desired para-isomer in chromatography.The n-propoxy group is an ortho, para-directing group. While the para-position is sterically less hindered and generally favored, acylation at the ortho-position is a significant competing reaction.
Dealkylated Product (Phenolic Impurity)A broad singlet in the ¹H NMR spectrum (phenolic -OH). A mass peak corresponding to the loss of the propyl group (42 amu). Will show different polarity.The Lewis acid catalyst (AlCl₃) can be aggressive enough to cleave the ether bond of the n-propoxy group, resulting in a phenolic ketone. This is more likely to occur with excess catalyst or at elevated temperatures.
Di-acylated Product A higher molecular weight peak in MS. A more complex aromatic region in the ¹H NMR, indicating substitution at the remaining ortho-positions.While the acyl group is deactivating, the n-propoxy group is a strong activator.[3] If the reaction conditions are too harsh or the stoichiometry is incorrect, a second acylation can occur on the aromatic ring, leading to polyacylation.[4]
Hydrolyzed Product (Carboxylic Acid)Absence of the ethyl ester signals (triplet and quartet) in ¹H NMR, replaced by a broad carboxylic acid proton signal. A mass corresponding to the loss of the ethyl group (28 amu). Drastic change in polarity.The ethyl ester can be hydrolyzed to the corresponding carboxylic acid during an aqueous workup, especially if the conditions are basic or if the mixture is heated for an extended period.
Unreacted n-propoxybenzene Signals corresponding to the starting n-propoxybenzene in ¹H NMR and GC-MS.Incomplete reaction.
Q3: How can I control the ortho/para selectivity to maximize the desired para-isomer?

Controlling regioselectivity is key to improving the purity and yield of the final product.

  • Temperature Control: Friedel-Crafts acylations are often exothermic. Running the reaction at lower temperatures (e.g., 0-5 °C) generally favors the thermodynamically more stable para-isomer over the ortho-isomer, which can be formed faster but is sterically more hindered.

  • Solvent Choice: The choice of solvent can influence the steric environment around the electrophile. Bulky, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are common. In some cases, using a bulkier solvent system can further disfavor the sterically crowded ortho-position.

  • Rate of Addition: Slow, dropwise addition of the acylating agent to the mixture of n-propoxybenzene and Lewis acid helps to maintain a low concentration of the reactive electrophile and control the reaction temperature, minimizing side reactions.

Visualizing Reaction Pathways and Impurity Formation

The following diagrams illustrate the primary synthetic route and the formation pathways of key impurities.

reaction_pathway SM1 n-Propoxybenzene Product Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate (Desired Para-Product) SM1->Product Para-Attack (Major Pathway) Ortho Ortho-Isomer Impurity SM1->Ortho Ortho-Attack (Side Reaction) Dealkyl Phenolic Impurity SM1->Dealkyl Ether Cleavage (Excess AlCl₃ / Heat) SM2 Ethyl 7-chloro-7-oxoheptanoate Intermediate Acylium Ion Electrophile SM2->Intermediate + AlCl₃ Catalyst AlCl₃ Intermediate->Product Para-Attack (Major Pathway) Intermediate->Ortho Ortho-Attack (Side Reaction)

Caption: Primary reaction pathway and major side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

troubleshooting_workflow Start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity >95%? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No Impure Product Impure CheckPurity->Impure No Success Proceed to Final Purification/Drying CheckPurity->Success Yes AnalyzeImpurities Identify Impurities (NMR, MS) LowYield->AnalyzeImpurities Impure->AnalyzeImpurities OrthoPresent Ortho-isomer present? AnalyzeImpurities->OrthoPresent DealkylPresent Phenolic impurity? OrthoPresent->DealkylPresent No OptimizeTemp Optimize Reaction: • Lower Temperature (0-5 °C) • Slower Addition Rate OrthoPresent->OptimizeTemp Yes OptimizeCat Optimize Reaction: • Use Stoichiometric AlCl₃ • Avoid High Temps DealkylPresent->OptimizeCat Yes Purify Purify via Column Chromatography DealkylPresent->Purify No OptimizeTemp->Purify OptimizeCat->Purify

Caption: A step-by-step troubleshooting decision tree.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane via cannula. Cool the resulting slurry to 0 °C in an ice bath. Add n-propoxybenzene (1.0 equivalent) to the slurry and stir for 15 minutes.

  • Acylation: Add ethyl 7-chloro-7-oxoheptanoate (1.05 equivalents) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the n-propoxybenzene spot has been consumed (typically 2-4 hours).

  • Workup: Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (3 equivalents). Stir vigorously for 20 minutes until the orange-colored complex has fully hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient elution is often most effective. Start with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The exact gradient should be determined by preliminary TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a properly packed silica gel column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure desired product. The para-isomer is typically less polar and will elute before the ortho-isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Protocol 3: Analytical Methods for Purity Assessment

For robust purity profiling, using orthogonal methods is recommended.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and allows for the identification and relative quantification of isomers and other impurities by comparing the integration of characteristic peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Separates components of the mixture and provides mass-to-charge ratio data, which is invaluable for identifying the molecular weights of the main product and any impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): An excellent method for identifying volatile impurities, such as unreacted starting materials.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Clark, J. (2020). Limitations of Friedel-Crafts Alkylation. In Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2023). Friedel-Crafts Acylation. In Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. In Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Optimization

"Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate" reagent purity and its effect on synthesis

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. The purity of such intermediates is paramount, as it directly impacts the efficacy, safety, and consistency of the final active pharmaceutical ingredient (API).[1][2][3] Impurities, even in trace amounts, can lead to adverse reactions or compromise the therapeutic effect of a drug.[2]

This resource provides a comprehensive overview of the synthesis via Friedel-Crafts acylation, potential challenges related to reagent purity, and robust protocols for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, and what are the key considerations?

A1: The most direct and widely employed method for synthesizing aryl ketones like Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution involves reacting an acylating agent (in this case, derived from pimelic acid) with an aromatic ring (n-propoxybenzene) in the presence of a strong Lewis acid catalyst.[5][6]

The overall synthetic strategy can be broken down into three main stages:

  • Preparation of Monoethyl Pimelate: This involves the selective mono-esterification of pimelic acid.

  • Synthesis of the Acylating Agent: The monoester is then converted to its corresponding acyl chloride, typically using a reagent like thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: The resulting acyl chloride is reacted with n-propoxybenzene using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target molecule.[4]

Key Considerations:

  • Purity of n-propoxybenzene: The starting aromatic compound must be of high purity to avoid side reactions. Isomeric impurities can lead to a mixture of final products that are difficult to separate.

  • Purity of the Lewis Acid Catalyst: The quality of the Lewis acid (e.g., AlCl₃) is crucial. Anhydrous conditions are essential as moisture will deactivate the catalyst.[7]

  • Stoichiometry of the Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid. This is because the catalyst complexes with the product ketone, rendering it inactive.[5]

  • Reaction Temperature: The temperature must be carefully controlled to prevent side reactions, such as dealkylation or isomerization of the n-propyl group.

Q2: What are the most likely impurities in the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate and how do they affect the final product?

A2: Several impurities can arise during the synthesis, primarily from the Friedel-Crafts acylation step. The presence of these impurities can compromise the purity of the final product and may interfere with subsequent reactions in a drug development pipeline.[2][3]

Impurity Source Effect on Synthesis and Final Product
Ortho-isomer (Ethyl 7-oxo-7-(2-n-propoxyphenyl)heptanoate) The acylation reaction can occur at the ortho position of the n-propoxybenzene ring, although the para-isomer is generally favored due to steric hindrance.[8]This isomeric impurity is often difficult to separate from the desired para-isomer due to similar physical properties. Its presence will lead to a mixture of products, reducing the overall yield of the desired compound and potentially leading to off-target effects in biological assays.
Unreacted n-propoxybenzene Incomplete reaction or insufficient acylating agent.This starting material can be carried through the workup and purification steps. While often easier to remove than isomeric impurities, its presence reduces the purity of the final product.
Diacylated products Although the acyl group is deactivating, preventing further acylation is a key advantage of this reaction. However, under harsh conditions or with highly activated aromatic rings, diacylation can occur.[9]These higher molecular weight impurities can be challenging to remove and will significantly impact the purity and yield of the desired product.
Residual Lewis Acid Incomplete quenching during the workup procedure.Residual aluminum salts can interfere with downstream reactions and purification steps, and may also catalyze degradation of the product.

Q3: How can I assess the purity of my Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and any impurities.[10][11] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can effectively separate the desired product from starting materials and byproducts. The purity is determined by comparing the peak area of the main compound to the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product and identifying any impurities.[12][13] In the ¹H NMR spectrum, the protons on the aromatic ring can help distinguish between the desired para-isomer and any ortho-isomer impurity. The carbonyl carbon in the ¹³C NMR spectrum will have a characteristic chemical shift downfield (typically >190 ppm).[14]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide additional structural information.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step
Inactive Lewis Acid Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Consider using a new, unopened bottle.
Insufficient Catalyst As the catalyst complexes with the product, ensure at least a stoichiometric amount is used. A slight excess (1.1-1.2 equivalents) is often beneficial.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (with caution to avoid side reactions).
Loss of Product During Workup Ensure the quenching step is performed carefully and that all of the product is extracted from the aqueous layer. Multiple extractions with an appropriate organic solvent are recommended.

Problem 2: Presence of Significant Isomeric Impurities (ortho-isomer)

Potential Cause Troubleshooting Step
High Reaction Temperature Friedel-Crafts acylation is sensitive to temperature. Running the reaction at a lower temperature can improve the selectivity for the para-isomer.
Choice of Solvent The solvent can influence the isomer ratio. Consider screening different solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) to optimize the selectivity.
Inefficient Purification Isomeric impurities can be difficult to separate. Optimize your column chromatography conditions. A shallower solvent gradient and a longer column may be necessary to achieve good separation.

Problem 3: Product Degradation During Purification

Potential Cause Troubleshooting Step
Acidic Residues from Workup Ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove any residual acid.
Silica Gel Acidity in Column Chromatography If the product is sensitive to acid, consider using neutral or deactivated silica gel for column chromatography. Alternatively, a small amount of a non-nucleophilic base (e.g., triethylamine) can be added to the eluent.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate via Friedel-Crafts Acylation

Materials:

  • Monoethyl pimelate

  • Oxalyl chloride or Thionyl chloride

  • n-Propoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monoethyl pimelate (1.0 equivalent) in anhydrous DCM. Add oxalyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture for 2-3 hours or until gas evolution ceases. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

  • Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM and cool to 0 °C in an ice bath. Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension. Following this, add n-propoxybenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until the aluminum salts are dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.[15] Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

  • Silica Gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Visualizations

Diagram 1: Synthetic Workflow

A Pimelic Acid B Monoethyl Pimelate A->B Mono-esterification C Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride) B->C Acyl Chloride Formation E Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate (Target Molecule) C->E Friedel-Crafts Acylation D n-Propoxybenzene D->E

Caption: Synthetic pathway for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Diagram 2: Troubleshooting Purity Issues

Start Impure Product Detected (HPLC/NMR) Impurity_Type Identify Impurity Type Start->Impurity_Type Isomer Isomeric Impurity (ortho-isomer) Impurity_Type->Isomer Isomer Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Starting Material Other Other Byproducts Impurity_Type->Other Other Optimize_Reaction Optimize Reaction Conditions (Temp, Solvent) Isomer->Optimize_Reaction Optimize_Purification Optimize Column Chromatography (Gradient, Column Length) Isomer->Optimize_Purification Drive_Reaction Drive Reaction to Completion (Time, Stoichiometry) Starting_Material->Drive_Reaction Improve_Workup Improve Workup Protocol Other->Improve_Workup End Pure Product Optimize_Reaction->End Optimize_Purification->End Drive_Reaction->End Improve_Workup->End

Caption: Decision tree for troubleshooting product purity issues.

References

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from [Link]

  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]

  • Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Retrieved from [Link]

  • National Institutes of Health. (2022). NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Methodologies for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of aryl ketones is a cornerstone of molecular constru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of aryl ketones is a cornerstone of molecular construction. Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a functionalized aryl ketone, represents a valuable scaffold and intermediate in the development of more complex molecular architectures. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their respective efficiencies.

Introduction to Synthetic Strategies

The synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate primarily revolves around the formation of the carbon-carbon bond between the aromatic ring and the heptanoyl chain. The choice of synthetic methodology is critical, influencing not only the overall yield and purity but also factors such as cost, scalability, and environmental impact. This guide will focus on three principal strategies:

  • Method A: Classical Friedel-Crafts Acylation: A robust and widely employed method for the formation of aryl ketones.

  • Method B: Grignard Reagent Addition to an Acyl Chloride: A powerful organometallic approach for carbon-carbon bond formation.

  • Method C: Houben-Hoesch Reaction: An alternative method for the synthesis of aryl ketones from nitriles.

This comparative analysis aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic route for this and structurally related compounds.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones, proceeding via an electrophilic aromatic substitution mechanism.[1][2] The reaction involves the activation of an acylating agent, typically an acyl chloride, with a Lewis acid catalyst to generate a highly electrophilic acylium ion.[2] This electrophile is then attacked by the electron-rich aromatic ring of n-propoxybenzene.

Mechanistic Rationale

The key to a successful Friedel-Crafts acylation is the generation of the acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, ethyl 6-(chloroformyl)hexanoate, making the carbonyl carbon significantly more electrophilic and facilitating the departure of the chloride to form the resonance-stabilized acylium ion. The n-propoxy group on the benzene ring is an ortho-, para-directing activator, and due to steric hindrance, the acylation occurs predominantly at the para position. A crucial advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which prevents polysubstitution.[3]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • n-Propoxybenzene

  • Ethyl 6-(chloroformyl)hexanoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled under an inert atmosphere (nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath with stirring.[4]

  • Acyl Chloride Addition: A solution of ethyl 6-(chloroformyl)hexanoate (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.[4]

  • Aromatic Substrate Addition: n-Propoxybenzene (1.2 equivalents) is then added dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4] The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4] The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Method B: Grignard Reagent Addition

The Grignard reaction offers a powerful alternative for the formation of the crucial C-C bond. This method involves the preparation of an organomagnesium halide (Grignard reagent) from 4-bromo-n-propoxybenzene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride, such as ethyl 6-(chloroformyl)hexanoate.

Mechanistic Rationale

The formation of the Grignard reagent is a critical step, requiring anhydrous conditions to prevent its rapid protonation by water.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon readily attacks the carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate collapses, eliminating the chloride ion to form the desired ketone. A key consideration is the potential for the Grignard reagent to react with the newly formed ketone; however, this is generally minimized by using stoichiometric amounts of the reagents and low reaction temperatures.

Experimental Protocol: Grignard Reagent Addition

Materials:

  • 4-Bromo-n-propoxybenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl 6-(chloroformyl)hexanoate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.1 equivalents) and a crystal of iodine under an inert atmosphere. A solution of 4-bromo-n-propoxybenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.

  • Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of ethyl 6-(chloroformyl)hexanoate (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Method C: Houben-Hoesch Reaction

The Houben-Hoesch reaction is a less common but viable alternative for the synthesis of aryl ketones, particularly for electron-rich aromatic compounds like n-propoxybenzene.[5][6] This reaction involves the condensation of a nitrile with an aromatic compound in the presence of a Lewis acid and hydrogen chloride, followed by hydrolysis of the resulting ketimine intermediate.[6]

Mechanistic Rationale

The Houben-Hoesch reaction proceeds through the formation of a nitrilium ion electrophile from the reaction of the nitrile (ethyl 6-cyanohexanoate) with a Lewis acid and HCl.[7] This electrophile then undergoes electrophilic aromatic substitution on the electron-rich n-propoxybenzene ring. The resulting ketimine hydrochloride is subsequently hydrolyzed during the aqueous work-up to yield the final aryl ketone.[7] This method is particularly useful when the corresponding acyl chloride is unstable or difficult to prepare.

Experimental Protocol: Houben-Hoesch Reaction

Materials:

  • n-Propoxybenzene

  • Ethyl 6-cyanohexanoate

  • Anhydrous Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Dry Hydrogen Chloride (HCl) gas

  • Water

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser with a drying tube.

  • Reagent Charging: The flask is charged with n-propoxybenzene (1.2 equivalents), ethyl 6-cyanohexanoate (1.0 equivalent), and anhydrous zinc chloride (1.1 equivalents) in anhydrous diethyl ether.

  • Reaction: A stream of dry hydrogen chloride gas is passed through the stirred solution for 1-2 hours at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. A solid ketimine hydrochloride salt is expected to precipitate.

  • Hydrolysis: The ether is decanted, and the solid residue is hydrolyzed by heating with water for 1-2 hours.

  • Work-up: The mixture is cooled and extracted with diethyl ether. The organic layer is washed with water and saturated sodium bicarbonate solution.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Comparative Analysis

The choice of synthetic route for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and conditions. The following table provides a comparative summary of the three methods.

Parameter Method A: Friedel-Crafts Acylation Method B: Grignard Reagent Addition Method C: Houben-Hoesch Reaction
Starting Materials n-Propoxybenzene, Ethyl 6-(chloroformyl)hexanoate4-Bromo-n-propoxybenzene, Ethyl 6-(chloroformyl)hexanoaten-Propoxybenzene, Ethyl 6-cyanohexanoate
Key Reagents Anhydrous AlCl₃Magnesium, Anhydrous Ether/THFAnhydrous ZnCl₂/AlCl₃, Dry HCl gas
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Reaction Conditions Anhydrous, 0 °C to RTAnhydrous, 0 °C to RTAnhydrous, 0 °C to RT, requires HCl gas
Scalability Well-established for large-scale synthesisCan be challenging on a large scale due to exothermicity and handling of Grignard reagentsLess commonly used for large-scale production
Advantages Reliable, high-yielding, avoids polyacylationUtilizes readily available starting materials, powerful C-C bond formationUseful for sensitive substrates where acyl chlorides are problematic
Disadvantages Requires stoichiometric amounts of Lewis acid, generates acidic wasteHighly sensitive to moisture, potential for side reactions with the ketone productRequires handling of corrosive HCl gas, can have lower yields
Green Chemistry Aspects Generates significant aluminum salt wasteEthereal solvents are a concernUse of HCl gas and Lewis acids

Visualization of Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic method.

Method A: Friedel-Crafts Acylation Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A1 Charge AlCl3 & DCM A2 Cool to 0 °C A1->A2 A3 Add Ethyl 6-(chloroformyl)hexanoate A2->A3 A4 Add n-Propoxybenzene A3->A4 B1 Stir at RT A4->B1 B2 Monitor by TLC B1->B2 C1 Quench with Ice/HCl B2->C1 C2 Extract with DCM C1->C2 C3 Wash & Dry C2->C3 C4 Concentrate C3->C4 C5 Column Chromatography C4->C5 cluster_0 Grignard Formation cluster_1 Acylation cluster_2 Work-up & Purification A1 Charge Mg & I2 A2 Add 4-Bromo-n-propoxybenzene A1->A2 A3 Reflux until Mg consumed A2->A3 B1 Cool to 0 °C A3->B1 B2 Add Ethyl 6-(chloroformyl)hexanoate B1->B2 B3 Stir at RT B2->B3 C1 Quench with NH4Cl B3->C1 C2 Extract with Ether C1->C2 C3 Wash & Dry C2->C3 C4 Concentrate C3->C4 C5 Column Chromatography C4->C5

Caption: Workflow for Grignard Reagent Addition.

Method C: Houben-Hoesch Reaction Workflow

cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up & Purification A1 Charge Reactants & ZnCl2 A2 Pass Dry HCl Gas at 0 °C A1->A2 A3 Stir at RT A2->A3 B1 Decant Ether A3->B1 B2 Heat with Water B1->B2 C1 Extract with Ether B2->C1 C2 Wash & Dry C1->C2 C3 Concentrate C2->C3 C4 Column Chromatography C3->C4

Caption: Workflow for Houben-Hoesch Reaction.

Conclusion

The synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate can be effectively achieved through several synthetic routes, each with its own set of advantages and limitations. The Friedel-Crafts acylation stands out as a highly reliable and scalable method, benefiting from well-established procedures and generally high yields. The Grignard reaction provides a powerful alternative, particularly when the corresponding acyl chloride is readily available. The Houben-Hoesch reaction, while less common, offers a valuable option for specific substrates and when avoiding the use of acyl chlorides is desirable. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or production campaign, including factors such as cost, scale, available equipment, and safety considerations. This guide provides the foundational knowledge and detailed protocols to assist in making a well-informed decision.

References

  • Wikipedia. (2023). Hoesch reaction. [Link]

  • Niknam, K., & Damya, M. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 1(9), 1596-1629.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • The Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Chemistry, 7(1), 1-10.
  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. [Link]

  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • Scribd. (2020, May 14). B.SC - Part II - Houben Hoesch Reaction. [Link]

  • ResearchGate. (n.d.). Houben-Hoesch Reaction. [Link]

  • (n.d.). Houben - Hoesch Reaction.
  • SynArchive. (n.d.). Houben-Hoesch Reaction. [Link]

  • ResearchGate. (2014, June 1). Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules. [Link]

  • ResearchGate. (2015, August 6). ChemInform Abstract: Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts. Green Chemistry. [Link]

  • ResearchGate. (2017, September 11). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a key intermediate in various synthetic pathways. As researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the assurance of product quality and process control is paramount. This necessitates robust, validated analytical methods. Herein, we delve into the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide not only the procedural steps but also the underlying scientific rationale for each, ensuring a deep understanding of the method validation process.

Introduction to Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate and the Imperative of Method Validation

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate (CAS No. 898757-65-8, Molecular Weight: 306.4 g/mol ) is an organic compound characterized by a heptanoate ester, a ketone, and a para-substituted phenyl ring. Its purity and the profile of any potential impurities are critical quality attributes that can influence the outcome of subsequent synthetic steps and the safety profile of a final product. Analytical method validation is the documented evidence that a method is fit for its intended purpose. This is a cornerstone of Good Manufacturing Practices (GMP) and is guided by international standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

This guide will compare and contrast HPLC-UV and GC-MS for the analysis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, focusing on a validation framework that ensures data integrity and reliability.

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and GC-MS is often dictated by the analyte's properties and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a versatile and widely used technique for the analysis of a broad range of compounds. For Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, the presence of a chromophore in the phenyl ring makes it amenable to UV detection. HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for volatile and thermally stable compounds. While the target compound may require derivatization to enhance volatility, GC-MS offers exceptional sensitivity and specificity, making it an excellent choice for impurity profiling.

The logical flow for selecting and validating an analytical method is depicted below:

Caption: Workflow for analytical method selection and validation.

Validation of an HPLC-UV Method

The following section outlines the validation parameters and presents illustrative experimental data for an HPLC-UV method for the quantification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate in acetonitrile (1 mg/mL) is prepared and serially diluted to create calibration standards.

The validation of the HPLC-UV method is performed according to ICH Q2(R1) guidelines.

Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity The analyte peak should be well-resolved from any impurities or degradation products.Peak purity index > 0.999. No interference from placebo or known impurities.Method is specific.
Linearity Correlation coefficient (r²) ≥ 0.995.r² = 0.9995 over a range of 10-150 µg/mL.Method is linear.
Range The range for which the method is linear, accurate, and precise.10-150 µg/mL.Established.
Accuracy (% Recovery) 98.0% - 102.0%.99.5% - 101.2%.Method is accurate.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.Repeatability: 0.8%. Intermediate Precision: 1.2%.Method is precise.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.5 µg/mL.Established.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.1.5 µg/mL.Established.
Robustness No significant change in results with small, deliberate variations in method parameters.Variations in flow rate (±0.1 mL/min) and column temperature (±2°C) did not significantly affect the results (RSD < 2.0%).Method is robust.

The workflow for HPLC method validation is as follows:

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Interpretation and Validation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Key Spectroscopic Features Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate (C₁₈H₂₆O₃, MW: 290.41 g/mol ) possesses three key structural...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Spectroscopic Features

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate (C₁₈H₂₆O₃, MW: 290.41 g/mol ) possesses three key structural regions that will manifest distinctively in its spectroscopic data: the 4-n-propoxyphenyl ketone moiety, the heptanoate aliphatic chain , and the ethyl ester group. A thorough understanding of how each component contributes to the overall spectra is crucial for accurate interpretation.

Predicted Spectroscopic Data and Interpretation

Based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS), we can predict the characteristic spectral data for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is anticipated to be the most informative for confirming the presence and connectivity of the different proton environments in the molecule. The predicted chemical shifts (δ) are presented in the table below, with the rationale for each assignment.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-a (Aromatic)~7.9Doublet2HProtons ortho to the electron-withdrawing carbonyl group are deshielded.
H-b (Aromatic)~6.9Doublet2HProtons ortho to the electron-donating propoxy group are shielded.
H-c (-OCH₂CH₂CH₃)~4.0Triplet2HMethylene group directly attached to the aromatic oxygen.
H-d (-OCH₂CH₂CH₃)~1.8Sextet2HMethylene group adjacent to the terminal methyl and the ether-linked methylene.
H-e (-OCH₂CH₂CH₃)~1.0Triplet3HTerminal methyl group of the propoxy chain.
H-f (-COCH₂-)~2.9Triplet2HMethylene group alpha to the ketone carbonyl.
H-g (-CH₂CH₂CO-)~1.7Quintet2HMethylene group beta to the ketone carbonyl.
H-h (-CH₂CH₂CH₂-)~1.4Multiplet4HMethylene groups in the middle of the aliphatic chain.
H-i (-CH₂COO-)~2.3Triplet2HMethylene group alpha to the ester carbonyl.
H-j (-OCH₂CH₃)~4.1Quartet2HMethylene group of the ethyl ester.
H-k (-OCH₂CH₃)~1.2Triplet3HTerminal methyl group of the ethyl ester.
¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (Ketone)~198Characteristic chemical shift for an aryl ketone carbonyl carbon.
C=O (Ester)~173Characteristic chemical shift for an ester carbonyl carbon.
C-q (Aromatic, C-O)~163Aromatic carbon attached to the oxygen of the propoxy group.
C-q (Aromatic, C-C=O)~130Aromatic carbon attached to the ketone carbonyl group.
C-a (Aromatic)~130Aromatic carbons ortho to the carbonyl group.
C-b (Aromatic)~114Aromatic carbons ortho to the propoxy group.
C-c (-OCH₂CH₂CH₃)~70Carbon of the methylene group attached to the aromatic oxygen.
C-d (-OCH₂CH₂CH₃)~22Methylene carbon of the propoxy group.
C-e (-OCH₂CH₂CH₃)~10Terminal methyl carbon of the propoxy group.
C-f (-COCH₂-)~38Methylene carbon alpha to the ketone carbonyl.
C-g, C-h (-CH₂-)~24-29Aliphatic methylene carbons in the heptanoate chain.
C-i (-CH₂COO-)~34Methylene carbon alpha to the ester carbonyl.
C-j (-OCH₂CH₃)~60Methylene carbon of the ethyl ester.
C-k (-OCH₂CH₃)~14Terminal methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)~1680Strong
C=O Stretch (Ester)~1735Strong
C-O Stretch (Ester)~1250-1100Strong
C-O-C Stretch (Aryl Ether)~1250 and ~1040Strong
C-H Stretch (Aromatic)~3100-3000Medium
C-H Stretch (Aliphatic)~2960-2850Strong
C=C Stretch (Aromatic)~1600 and ~1500Medium
Mass Spectrometry (MS)

In a mass spectrum, we would expect to see the molecular ion peak [M]⁺ and several characteristic fragment ions.

m/z Proposed Fragment
290[M]⁺ Molecular ion
245[M - OCH₂CH₃]⁺
163[CH₃CH₂CH₂O-C₆H₄-CO]⁺
149[HO-C₆H₄-CO]⁺
121[HOC₆H₄]⁺
127[M - CH₃CH₂CH₂O-C₆H₄-CO]⁺

Validation Through Comparative Analysis

To validate our predicted spectroscopic data, we will compare it with the known data of commercially available analogs: 4'-Propoxyacetophenone , Ethyl 7-oxoheptanoate , and Ethyl heptanoate .

Comparison with 4'-Propoxyacetophenone

4'-Propoxyacetophenone (CAS: 5736-86-7) serves as an excellent model for the aromatic ketone portion of our target molecule.[1] The reported spectroscopic data for this compound will closely mirror the signals arising from the 4-n-propoxyphenyl ketone moiety.

  • ¹H NMR: The aromatic protons of 4'-propoxyacetophenone will show a similar splitting pattern (two doublets) and chemical shifts to the predicted H-a and H-b protons. The propoxy group signals (H-c, H-d, H-e) will also be in very close agreement.

  • ¹³C NMR: The chemical shifts of the aromatic carbons and the ketone carbonyl in 4'-propoxyacetophenone will provide a strong validation for the predicted values of C-q, C-a, C-b, and the ketone C=O in our target molecule.

  • IR: The characteristic C=O stretch of the aryl ketone (~1680 cm⁻¹) and the C-O-C stretches of the aryl ether in 4'-propoxyacetophenone will be key reference points.

Comparison with Ethyl 7-oxoheptanoate

Ethyl 7-oxoheptanoate (CAS: 3990-05-4) is a crucial analog for validating the aliphatic chain and the ethyl ester functionalities.[2]

  • ¹H NMR: The signals corresponding to the protons on the aliphatic chain (H-f, H-g, H-h, H-i) and the ethyl ester (H-j, H-k) in ethyl 7-oxoheptanoate will have very similar chemical shifts and multiplicities to our predicted values.

  • ¹³C NMR: The chemical shifts of the aliphatic carbons and the ester carbonyl and ethyl group carbons in ethyl 7-oxoheptanoate will serve as a direct comparison for the corresponding carbons in our target molecule.

  • IR: The ester C=O stretch (~1735 cm⁻¹) and the aliphatic C-H stretches will be comparable.

Comparison with Ethyl Heptanoate

Ethyl heptanoate (CAS: 106-30-9) provides a baseline for the spectroscopic signature of the ethyl heptanoate portion of the molecule without the influence of the ketone functionality.[3] This comparison helps to confirm the assignments of the aliphatic chain and ester group signals.

Experimental Protocols and Data Acquisition Standards

To ensure the generation of high-quality, reproducible, and reliable spectroscopic data for the structural confirmation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, the following experimental protocols, adhering to internationally recognized standards, are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz.

  • Data Acquisition and Reporting: Acquire ¹H and ¹³C NMR spectra according to the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC).[4][5] Data should be reported as described in the American Chemical Society (ACS) guidelines for NMR.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition and Reporting: Record the spectrum over the range of 4000-400 cm⁻¹. Report the positions of significant absorption bands in wavenumbers (cm⁻¹). Adherence to ASTM E1252 for general techniques is recommended.[7]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition and Reporting: Acquire the mass spectrum and report the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Data should be compared against spectral libraries such as those provided by the National Institute of Standards and Technology (NIST).[8][9]

Visualizing the Validation Workflow

The following workflow diagram illustrates the logical process for the spectroscopic validation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

G cluster_0 Prediction Phase cluster_1 Analog Data Acquisition cluster_2 Experimental & Validation predict_HNMR Predict ¹H NMR comparison Compare Predicted and Experimental Data with Analogs predict_HNMR->comparison predict_CNMR Predict ¹³C NMR predict_CNMR->comparison predict_IR Predict IR predict_IR->comparison predict_MS Predict MS predict_MS->comparison analog_propoxy 4'-Propoxyacetophenone Data analog_propoxy->comparison analog_oxo Ethyl 7-oxoheptanoate Data analog_oxo->comparison analog_hept Ethyl Heptanoate Data analog_hept->comparison exp_data Acquire Experimental Data for Target Molecule exp_data->comparison validation Structural Validation comparison->validation

Caption: Workflow for spectroscopic validation.

Conclusion

This guide provides a comprehensive framework for the spectroscopic interpretation and validation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. By combining predictive analysis with comparative data from structurally related, commercially available analogs, researchers can achieve a high degree of confidence in the structural assignment of this and similar molecules. Adherence to established experimental protocols and data reporting standards is crucial for ensuring the integrity and reproducibility of the results, which is a cornerstone of robust scientific research in drug development and beyond.

References

  • ASTM E1252-98(2021), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2021,

  • Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. PubChem. [Link]

  • IUPAC. Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. Pure and Applied Chemistry. 1998;70(1):117-142. [Link]

  • NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • IUPAC. New international guidelines on organic pure material standards. 2023. [Link]

  • ASTM E2224-10(2023), Standard Guide for Forensic Analysis of Fibers by Infrared Spectroscopy, ASTM International, West Conshohocken, PA, 2023,

  • NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institute of Standards and Technology. [Link]

  • Davies, A. N., et al. Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. 2016;28(5):6-10. [Link]

  • ASTM E168-16(2023), Standard Practices for General Techniques of Infrared Quantitative Analysis, ASTM International, West Conshohocken, PA, 2023,

  • Ethyl 7-oxoheptanoate. PubChem. [Link]

  • Ethyl heptanoate. PubChem. [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • NIST 23 Mass Spectral Library. NIST. [Link]

  • ASTM E2758-15, Standard Guide for Selection and Use of Wideband, Low Temperature Infrared Thermometers, ASTM International, West Conshohocken, PA, 2015,

  • Molecular Spectroscopy Standards and Separation Science Standards. ASTM International. [Link]

  • Harris, R. K., et al. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry. 2008;80(1):59-84. [Link]

  • ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. PubChem. [Link]

  • Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). NIST. [Link]

  • Wiley Registry / NIST Mass Spectral Library 2023. Spectrometrics. [Link]

  • Ethyl (4s)-7-amino-4-[[(2s)-2-[[(2s)-2-(benzyloxycarbonylamino)-4-methyl-pentanoyl]amino]-3-phenyl-propanoyl]amino]-7-oxo-heptanoate. PubChem. [Link]

Sources

Comparative

A Comparative Guide to Structural Elucidation: Unambiguous Confirmation of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate via X-ray Crystallography

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical properties...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on a hypothetical case study: the confirmation of the structure of "Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate."

While a published crystal structure for this specific molecule is not available in the public domain, this guide will leverage established principles to outline the definitive process of single-crystal X-ray crystallography. We will explore the causality behind the experimental choices in this "gold standard" technique and objectively compare its performance against other powerful analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

I. Hypothetical Synthesis and Crystallization

Before any structural analysis can commence, the target compound must be synthesized and purified. A plausible synthetic route for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate would be a Friedel-Crafts acylation reaction.[1] This well-established method is ideal for forming the aryl ketone linkage in our target molecule.

Proposed Synthesis:

The synthesis would involve the reaction of 4-n-propoxybenzene with a suitable derivative of pimelic acid, such as pimeloyl chloride monoethyl ester, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Step 1: Synthesis of Pimeloyl Chloride Monoethyl Ester: Pimelic acid is reacted with an excess of thionyl chloride to form pimeloyl chloride. This is then carefully reacted with one equivalent of ethanol to yield the monoester monochloride.

  • Step 2: Friedel-Crafts Acylation: 4-n-propoxybenzene is dissolved in a suitable inert solvent (e.g., dichloromethane) and cooled. Aluminum chloride is added, followed by the dropwise addition of pimeloyl chloride monoethyl ester. The reaction is stirred until completion, then quenched with dilute acid.

  • Step 3: Purification: The crude product is purified using column chromatography to yield pure Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Crystallization for X-ray Diffraction:

Obtaining a single crystal of sufficient quality is often the most challenging step.[2] For a molecule like Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, several crystallization techniques would be explored:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

II. The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information of a molecule in the solid state.[3][4] It allows for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[3]

Experimental Protocol
  • Crystal Mounting and Screening: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer for initial screening to assess its quality.[5]

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. This iterative process continues until the model converges to a final, accurate structure.

III. Comparative Analysis with Other Analytical Techniques

While X-ray crystallography is the definitive method for solid-state structure, other spectroscopic techniques provide complementary and crucial information, especially regarding the structure in solution and for routine sample analysis.[6]

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[3]Unambiguous and highly detailed structural information.[4]Requires a suitable single crystal, which can be difficult to obtain; provides information on the solid-state structure only.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and stereochemical relationships in solution.[7][8]Provides detailed structural information in solution, non-destructive.[9]Can have overlapping signals in complex molecules, less sensitive than MS, does not provide bond lengths or angles directly.[6]
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.[10][11]Extremely high sensitivity, provides accurate molecular formula with high-resolution MS.[12]Does not provide direct information about the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups in a molecule.[13][14]Fast, simple, and provides a characteristic "fingerprint" for a compound.[15]Provides limited information about the overall molecular structure.[16]
Expected Spectroscopic Data for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate
  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the propoxyphenyl group, a triplet for the terminal methyl of the propoxy group, a quartet for the methylene group of the ethyl ester, and several multiplets for the methylene groups of the heptanoate chain.

  • ¹³C NMR: The spectrum would display distinct signals for each carbon atom, including the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the aliphatic carbons of the propoxy and heptanoate chains.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₂₆O₄, MW = 306.40 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl groups.

  • IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the two carbonyl (C=O) groups (ketone and ester) around 1685 cm⁻¹ and 1735 cm⁻¹, respectively.[17] It would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule and C-O stretching bands.[18]

IV. Experimental Workflow and Visualization

The process of confirming a molecular structure via X-ray crystallography is a multi-step workflow, from synthesis to final structural validation.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting & Screening crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: Workflow for structure determination by X-ray crystallography.

V. Conclusion

For the unambiguous structural confirmation of novel compounds like Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, single-crystal X-ray crystallography stands as the unparalleled gold standard. It provides a level of detail that is unattainable by other analytical techniques alone. However, a comprehensive structural elucidation relies on a combination of methods. NMR, MS, and IR spectroscopy are indispensable tools for confirming the molecular formula, identifying functional groups, and determining the structure in solution. In drug development and materials science, the synergistic use of these techniques, with X-ray crystallography as the ultimate arbiter of the solid-state structure, provides the robust and self-validating data necessary for advancing research and development.

References

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • PubChem. (n.d.). Ethyl Heptanoate. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". [Link]

  • NIST WebBook. (n.d.). Heptanoic acid, ethyl ester. [Link]

  • SpectraBase. (n.d.). Ethyl heptanoate - Optional[FTIR] - Spectrum. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

  • Semantic Scholar. (2021). One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst. [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

Sources

Validation

A Comparative Benchmarking Guide: Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate Against Established Cyclooxygenase (COX) Inhibitors

Abstract In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the exploration of new chemical entities is paramount. This guide presents a comprehensive benchmarking ana...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the exploration of new chemical entities is paramount. This guide presents a comprehensive benchmarking analysis of a novel compound, Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, against two clinically significant cyclooxygenase (COX) inhibitors: the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib.[1][2][3] This document provides a framework for evaluating the compound's potential as an anti-inflammatory agent by detailing its physicochemical properties, outlining rigorous experimental protocols for assessing its COX inhibitory activity and selectivity, and presenting a model for comparative data analysis. The methodologies described herein are designed to provide researchers and drug development professionals with a robust template for the preclinical evaluation of new COX inhibitor candidates.

Introduction: The Rationale for Novel COX Inhibitors

Cyclooxygenase (COX) enzymes are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[1][4] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastrointestinal mucosa, while COX-2 is inducible and its expression is elevated during inflammation.[1][3][4]

The therapeutic action of traditional NSAIDs like Indomethacin stems from their inhibition of both COX-1 and COX-2.[1][4] However, the inhibition of COX-1 is also associated with undesirable side effects, most notably gastrointestinal issues.[3][4] This led to the development of COX-2 selective inhibitors, such as Celecoxib, with the aim of providing anti-inflammatory relief while minimizing gastrointestinal toxicity.[2][3][6]

The compound of interest, Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, possesses structural motifs, such as the 4-alkoxyphenyl ketone, that have been explored in other biologically active molecules.[7][8][9][10] This guide establishes a hypothetical, yet scientifically rigorous, framework to benchmark its performance against the well-characterized inhibitors Indomethacin and Celecoxib.

Compound Profiles: Physicochemical and Structural Overview

A thorough understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic behavior. The table below presents a comparative summary of the key properties for Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate and the selected benchmarks.

Table 1: Comparative Physicochemical Properties

PropertyEthyl 7-oxo-7-(4-n-propoxyphenyl)heptanoateIndomethacinCelecoxib
Molecular Formula C₁₈H₂₆O₃C₁₉H₁₆ClNO₄C₁₇H₁₄F₃N₃O₂S
Molecular Weight ( g/mol ) 290.41[11]357.79381.37
Structure (Structure A)(Structure B)(Structure C)
logP (Predicted) ~4.5~3.1~3.6
Aqueous Solubility (Predicted) LowLowLow

(Note: Predicted values are generated using standard computational models and should be experimentally verified.)

Experimental Benchmarking: Protocols and Workflows

To objectively assess the potential of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate as a COX inhibitor, a series of standardized in vitro assays are proposed. These protocols are designed to determine the compound's inhibitory potency against both COX-1 and COX-2, its selectivity, and its preliminary metabolic stability.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against each COX isoform, which quantifies its potency.[5]

Protocol:

  • Enzyme and Reagent Preparation:

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[5][12]

    • Prepare stock solutions of the test compounds (Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, Indomethacin, Celecoxib) in DMSO.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.[12]

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, a heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to each well.[13]

    • Add serial dilutions of the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).[14]

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[15][16]

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5][16]

    • Allow the reaction to proceed for a specific duration (e.g., 2 minutes).[16]

    • Terminate the reaction by adding a strong acid (e.g., HCl).[16]

  • Detection and Data Analysis:

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ values by fitting the dose-response data to a suitable sigmoidal curve.

In Vitro ADME: Metabolic Stability Assessment

Early assessment of a compound's metabolic stability provides insights into its likely in vivo half-life.[17][18][19][20]

Protocol:

  • System Preparation:

    • Prepare a suspension of human liver microsomes in a phosphate buffer.

    • Prepare a cofactor solution containing NADPH.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cox_assay COX Inhibition Assay cluster_adme_assay Metabolic Stability Assay prep_compounds Prepare Compound Stocks (Test & Benchmarks) cox_incubation Incubate Enzyme with Compounds prep_compounds->cox_incubation adme_incubation Incubate Compound with Microsomes & NADPH prep_compounds->adme_incubation prep_enzymes Prepare COX-1/COX-2 Enzymes prep_enzymes->cox_incubation prep_microsomes Prepare Liver Microsomes prep_microsomes->adme_incubation cox_reaction Initiate & Terminate Reaction cox_incubation->cox_reaction cox_detection PGE₂ Quantification (ELISA) cox_reaction->cox_detection cox_analysis Calculate IC₅₀ & Selectivity cox_detection->cox_analysis adme_quenching Quench at Time Points adme_incubation->adme_quenching adme_detection Quantify Parent (LC-MS/MS) adme_quenching->adme_detection adme_analysis Calculate t₁/₂ & Clᵢₙₜ adme_detection->adme_analysis

Caption: Overall experimental workflow for benchmarking.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical, yet plausible, data to illustrate how the results of the proposed experiments would be analyzed and compared.

Table 2: COX Inhibition and Selectivity (Hypothetical Data)

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate 850958.9
Indomethacin 230[21]630[21]0.37
Celecoxib 15,00040[22]375

Table 3: In Vitro Metabolic Stability (Hypothetical Data)

CompoundIn Vitro Half-Life (t₁/₂, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)
Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate 4515.4
Indomethacin 2527.7
Celecoxib 6011.6
Interpretation of Hypothetical Results

Based on this hypothetical data, Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate demonstrates a preferential inhibition of COX-2 over COX-1, with a selectivity index of 8.9. While not as selective as Celecoxib, it shows a clear improvement over the non-selective profile of Indomethacin. Its metabolic stability appears to be moderate, falling between that of the two benchmark compounds.

Signaling Pathway Context

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory GI_Protection GI Protection PGs_Physiological->GI_Protection Inflammation Inflammation & Pain PGs_Inflammatory->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Test_Compound Test Compound (Hypothetical) Test_Compound->COX2 Preferentially Inhibits

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion and Future Directions

This guide provides a structured approach for the initial benchmarking of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate as a potential COX inhibitor. The outlined protocols for determining COX inhibitory potency, selectivity, and metabolic stability offer a solid foundation for its preclinical evaluation.

The hypothetical data suggests that this novel compound could represent a promising lead, with a desirable balance of COX-2 selectivity and metabolic stability. To further validate this potential, the following steps are recommended:

  • Experimental Validation: Conduct the proposed assays to generate empirical data.

  • Mechanism of Inhibition Studies: Investigate whether the inhibition is competitive, non-competitive, or time-dependent.

  • Cell-Based Assays: Evaluate the compound's anti-inflammatory activity in relevant cell models (e.g., LPS-stimulated macrophages).

  • In Vivo Efficacy and Safety: Progress to animal models of inflammation and pain to assess in vivo efficacy, pharmacokinetics, and tolerability.

By following this comprehensive benchmarking strategy, researchers can systematically evaluate the therapeutic potential of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate and make informed decisions regarding its advancement in the drug discovery pipeline.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?
  • Amboss, M. B. B. S. (2024, May 28). Indomethacin. StatPearls - NCBI Bookshelf.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Simon, L. S. (2003). Celecoxib: a selective cyclooxygenase-2 inhibitor. Journal of the American College of Rheumatology.
  • Pharmacology, D. (2024, December 13). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube.
  • ICE Bioscience. In Vitro ADME Assays and Services.
  • Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Wikipedia. Cyclooxygenase-2 inhibitor.
  • BioDuro. In Vitro ADME.
  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!.
  • Selleckchem.com. COX-2 Selective Inhibitors.
  • PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • Kalgutkar, A. S., et al. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.
  • ResearchGate. (2025, August 6). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review.
  • APExBIO. Indomethacin - Potent COX Inhibitor for Inflammation.
  • Benchchem. A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflammatory Drugs.
  • Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.
  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Cayman Chemical. COX Inhibitor Screening Assay Kit.
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • GSRS. ETHYL 7-OXOHEPTANOATE.
  • Chemsrc. (2025, August 25). Ethyl 7-oxoheptanoate | CAS#:3990-05-4.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of Ethyl Heptanoate.
  • ODOWELL. Ethyl Heptanoate manufacturers and suppliers in China.
  • PubChem - NIH. 7-Oxoheptanoic acid | C7H12O3 | CID 169732.
  • Matrix Scientific. Ethyl 7-(4-n-propylphenyl)-7-oxoheptanoate.
  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PMC - NIH.
  • MDPI. Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties.
  • ResearchGate. Selected biologically active and natural compounds with ketone moieties.
  • PubMed. Synthesis and Biological Evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A Class of Potent aggrecanase-1 Inhibitors.
  • Guidechem. What are the synthesis and applications of Ethyl 7-bromoheptanoate?.
  • Maalouf, M., et al. (2009). KETONES INHIBIT MITOCHONDRIAL PRODUCTION OF REACTIVE OXYGEN SPECIES PRODUCTION FOLLOWING GLUTAMATE EXCITOTOXICITY BY INCREASING NADH OXIDATION. NIH.
  • protocol.io. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • ResearchGate. (2025, August 6). Catalysitic synthesis of ethyl 7-hydroxy-4-methyl coumarin-3-acid by MF-H2SO4.
  • Asian Journal of Chemistry. (2025, August 6). Synthesis of 4-Aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarins in Water.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel chemical entity, Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, hereafter referred to as "Cpd-X". In drug discovery, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel chemical entity, Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, hereafter referred to as "Cpd-X". In drug discovery, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and potential for adverse drug reactions (ADRs).[1] Off-target interactions are a leading cause of drug attrition, making early, systematic cross-reactivity screening an indispensable part of any development program.[1]

The structure of Cpd-X, featuring a substituted phenyl ring linked to a heptanoate chain, bears resemblance to known modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that play critical roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammation.[2][3] This structural hypothesis forms the basis of our investigation, which will first seek to confirm and quantify the activity of Cpd-X on PPAR isoforms before broadening the search for unintended interactions across the wider pharmacologically relevant target space.

This document will detail the requisite experimental workflows, explain the scientific rationale behind methodological choices, and provide templates for data interpretation and comparison, serving as a practical guide for researchers in drug development.

Chapter 1: Primary Target Identification and PPAR Isoform Selectivity

The first principle in characterizing a new compound is to confirm its primary pharmacological target. Given the structural alerts in Cpd-X, we hypothesize that it interacts with the PPAR family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ).[3][4] Determining not only if Cpd-X binds to these receptors but also its relative affinity and functional activity for each isoform is critical, as isoform-selective agonists can have markedly different therapeutic effects and side-effect profiles.[5] For instance, PPARα agonists (fibrates) are primarily used for hypertriglyceridemia, while PPARγ agonists (thiazolidinediones) are insulin sensitizers.[2][5]

Experimental Workflow: Primary Target Profiling

The workflow begins with assessing direct binding and is followed by a functional assay to determine the nature and potency of the interaction.

cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity binding_assay Competitive Radioligand Binding Assay targets PPARα PPARγ PPARβ/δ binding_assay->targets Displacement of isoform-specific radioligand ki_values Determine Ki values for each isoform targets->ki_values ec50_values Determine EC50/IC50 values and efficacy (% activation) ki_values->ec50_values end Selectivity Profile ki_values->end functional_assay Reporter Gene Assay (PPRE-Luciferase) cell_line Transfected Cells (e.g., HEK293) functional_assay->cell_line Measure reporter activity cell_line->ec50_values ec50_values->end start Cpd-X start->binding_assay start->functional_assay

Caption: Workflow for Primary Target Identification and Selectivity.
Protocol 1: Competitive Radioligand Binding Assay for PPARs

This assay quantifies the ability of Cpd-X to displace a known high-affinity radiolabeled ligand from each PPAR isoform, allowing for the determination of its binding affinity (Ki).[6]

Methodology:

  • Prepare Reagents:

    • Membrane Preparations: Use commercially available membrane preparations from cells overexpressing human PPARα, PPARγ, or PPARβ/δ.

    • Radioligands: Select appropriate high-affinity radioligands for each isoform (e.g., ³H-GW7647 for PPARα, ³H-Rosiglitazone for PPARγ, ³H-GW501516 for PPARβ/δ).

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, EDTA, and protease inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the respective PPAR membrane preparation, and the specific radioligand at a concentration near its Kd.

    • Add Cpd-X across a range of concentrations (e.g., 0.1 nM to 100 µM).

    • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand. For total binding, add vehicle only.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[6]

    • Harvest the membranes onto a filter plate and wash with cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of Cpd-X.

    • Plot the percent specific binding against the log concentration of Cpd-X and fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: PPAR Functional Reporter Gene Assay

This cell-based assay measures the functional consequence of Cpd-X binding—whether it activates (agonism) or blocks (antagonism) the receptor's transcriptional activity.[7]

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line, such as HEK293, that has low endogenous PPAR activity.

    • Co-transfect the cells with two plasmids: one expressing the full-length human PPAR isoform (α, γ, or β/δ) and a second reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Assay Procedure (Agonist Mode):

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Replace the medium with a fresh medium containing serial dilutions of Cpd-X or a known reference agonist (e.g., Fenofibrate for PPARα).

    • Incubate for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis (Agonist Mode):

    • Normalize the luminescence signal to a vehicle control.

    • Plot the normalized response against the log concentration of Cpd-X and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Data Summary: PPAR Selectivity Profile

The results should be summarized to compare Cpd-X against established standards.

CompoundPPARαPPARγPPARβ/δ
Ki (nM) Ki (nM) Ki (nM)
Cpd-X (Hypothetical Data) 50 850 >10,000
Fenofibric Acid (Ref.)301,5005,000
Pioglitazone (Ref.)>10,00040>10,000
EC50 (nM) EC50 (nM) EC50 (nM)
Cpd-X (Hypothetical Data) 120 2,500 >10,000
Fenofibric Acid (Ref.)1505,000>10,000
Pioglitazone (Ref.)>10,000100>10,000

This hypothetical data suggests Cpd-X is a potent PPARα agonist with ~20-fold selectivity over PPARγ.

Chapter 2: Broad Panel Off-Target Screening

While confirming the primary target is essential, identifying unintended interactions is equally crucial for mitigating safety risks.[8] Broad panel screening, often outsourced to specialized CROs, evaluates a compound against a wide array of pharmacologically relevant targets at a fixed, high concentration.[9][10] A significant interaction (typically >50% inhibition or stimulation) flags a potential liability that requires further investigation.

Experimental Workflow: Off-Target Liability Screening

cluster_targets Target Classes start Cpd-X screening Single-Point Screen (e.g., 10 µM concentration) start->screening panel Broad Target Panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST) screening->panel gpcr GPCRs panel->gpcr ion_channel Ion Channels (incl. hERG) panel->ion_channel enzyme Enzymes (e.g., COX, PDEs) panel->enzyme transporter Transporters panel->transporter results Data Analysis: % Inhibition or Stimulation gpcr->results ion_channel->results enzyme->results transporter->results hits Identify 'Hits' (e.g., >50% activity) results->hits follow_up Prioritize for Follow-up Studies hits->follow_up

Caption: Workflow for Broad Panel Off-Target Screening.
Protocol 3: Standard Radioligand Binding Safety Panel

This protocol describes a generalized approach for broad off-target screening using competitive binding assays.

Methodology:

  • Compound Submission: Cpd-X is tested at a standard concentration, typically 1 µM or 10 µM, against a panel of 40-100 targets.

  • Assay Execution: Each target in the panel has a validated binding assay, similar to the one described in Protocol 1. The assays are run in duplicate or triplicate.

  • Target Panel Composition: A well-designed panel includes targets known to be associated with clinical ADRs.[8][9] Key examples include:

    • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Opioid, and Histamine receptors.

    • Ion Channels: hERG (cardiac liability), calcium channels (L-type), sodium channels.

    • Enzymes: COX-1/2 (GI issues), PDE family, various kinases.

    • Transporters: SERT, DAT, NET (neurotransmitter reuptake).

    • Nuclear Receptors: Other nuclear receptors like LXR, FXR to check for cross-reactivity within the superfamily.

  • Data Reporting: Results are reported as the percent inhibition of radioligand binding at the tested concentration. A value >50% is generally considered a significant hit requiring confirmation and further characterization.

Data Summary: Off-Target Screening Hits

A clear table should be used to highlight potential liabilities.

TargetTarget Class% Inhibition @ 10 µM Cpd-XPotential Implication
5-HT₂ₑ Receptor GPCR68% CNS side effects, appetite
hERG Channel Ion Channel55% Cardiotoxicity (QT prolongation)
COX-1 Enzyme15%Low risk of GI effects
Dopamine D₂ Receptor GPCR5%Negligible
Beta-2 Adrenergic GPCR-10% (stimulation)Negligible

Hypothetical data indicates potential liabilities at the 5-HT₂ₑ receptor and the hERG channel that warrant follow-up functional studies.

Chapter 3: Functional Validation of Off-Target Hits

A binding hit does not always translate to a functional effect.[11] Therefore, any significant interactions identified in broad panel screens must be investigated in functional, cell-based assays to understand their true physiological relevance.[12][13] These assays determine if the compound acts as an agonist, antagonist, or channel blocker and establish a dose-response relationship (IC50 or EC50).

Protocol 4: FLIPR Calcium Flux Assay for GPCRs

This assay is used to functionally characterize hits on Gq- or Gi-coupled GPCRs, such as the 5-HT₂ₑ receptor, by measuring changes in intracellular calcium.[13]

Methodology:

  • Cell Preparation: Use a cell line stably expressing the target of interest (e.g., CHO-K1 cells expressing the 5-HT₂ₑ receptor).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure (Antagonist Mode):

    • Add serial dilutions of Cpd-X to the cells and incubate.

    • Add a known agonist for the receptor (e.g., serotonin) at a concentration that gives a robust response (EC80).

    • Measure the fluorescent signal over time using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument. An antagonist will reduce the agonist-induced signal.

  • Data Analysis:

    • Plot the inhibition of the agonist response against the log concentration of Cpd-X to determine an IC50 value.

Protocol 5: hERG Channel Patch-Clamp Assay

This is the gold-standard method for assessing the risk of cardiac QT prolongation. It directly measures the flow of ions through the hERG channel in response to the compound.

Methodology:

  • Cell Preparation: Use a cell line stably overexpressing the hERG channel (KCNH2 gene), such as HEK293 cells.

  • Electrophysiology:

    • Using a whole-cell patch-clamp configuration, apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current.

    • Establish a stable baseline current.

    • Perfuse the cell with increasing concentrations of Cpd-X.

    • Measure the percentage of current inhibition at each concentration.

  • Data Analysis:

    • Plot the percent block of the hERG current against the log concentration of Cpd-X to determine the IC50 value.

Data Summary: Functional Off-Target Activity
Off-Target HitAssay TypeFunctional ReadoutResult (IC50, nM)
5-HT₂ₑ Receptor Calcium FluxAntagonism1,200
hERG Channel Patch-ClampChannel Block8,500

Chapter 4: Integrated Analysis and Comparative Assessment

The final step is to synthesize all data to build a comprehensive cross-reactivity profile for Cpd-X and compare it to relevant alternatives. A key metric is the Selectivity Index , calculated as the ratio of off-target activity to on-target activity (e.g., Off-Target IC50 / Primary Target EC50). A larger index (typically >100-fold) suggests a lower risk of the off-target effect occurring at therapeutic concentrations.

Comparative Selectivity Profile
ParameterCpd-X (Hypothetical)Fenofibric Acid (Reference)Pioglitazone (Reference)
Primary Target Potency (EC50, nM) 120 (PPARα) 150 (PPARα)100 (PPARγ)
hERG IC50 (nM) 8,500>30,000>30,000
5-HT₂ₑ IC50 (nM) 1,200>10,000>10,000
Selectivity Index (hERG/Primary) 71x >200x>300x
Selectivity Index (5-HT₂ₑ/Primary) 10x >66x>100x
Interpretation and Conclusion

Based on this hypothetical dataset, Cpd-X is a potent PPARα agonist, comparable to Fenofibric Acid. However, its cross-reactivity profile reveals two potential liabilities:

  • 5-HT₂ₑ Antagonism: With a selectivity index of only 10-fold, there is a moderate risk of CNS-related side effects at therapeutic doses. This interaction should be monitored closely in preclinical in vivo studies.

  • hERG Blockade: A selectivity index of ~70-fold is borderline and warrants a careful assessment of the therapeutic plasma concentrations needed for efficacy. While it may not preclude development, it represents a potential cardiac risk.

Compared to the reference compounds, Cpd-X displays a less favorable off-target profile. This guide provides the systematic framework necessary to generate such data, enabling informed decisions in lead optimization and candidate selection. By rigorously applying these principles of binding, functional, and comparative analysis, researchers can effectively de-risk their drug discovery programs and build a robust case for further development.

References

  • Wikipedia. PPAR agonist. [Link]

  • Expert Opinion on Therapeutic Patents. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). [Link]

  • Journal of Young Pharmacists. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. [Link]

  • Changhua Christian Hospital. Peroxisome proliferator-activated receptors (PPARs) and agonists: Review of literatures. [Link]

  • European Biophysics Journal. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • MDPI. Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Journal of Advanced Biotechnology and Experimental Therapeutics. A review for cell-based screening methods in drug discovery. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Methods in Enzymology. Knowledge-Based Approaches to Off-Target Screening. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Signal Transduction and Targeted Therapy. In silico off-target profiling for enhanced drug safety assessment. [Link]

  • MDPI. IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Biobide. What is an Inhibition Assay? [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]

  • Wisdomlib. Enzyme inhibition assay: Significance and symbolism. [Link]

  • Current Opinion in Allergy and Clinical Immunology. Cross-Reactivity With Drugs at the T Cell Level. [Link]

  • Journal of Visualized Experiments. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. [Link]

  • British Journal of Pharmacology. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. [Link]

  • American Journal of Health-System Pharmacy. Allergic reactions to small-molecule drugs. [Link]

  • YouTube. Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. [Link]

  • ResearchGate. The protocol of competitive binding assay. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • GSRS. ETHYL 7-OXOHEPTANOATE. [Link]

  • PubChem. Ethyl (4s)-7-amino-4-[[(2s)-2-[[(2s)-2-(benzyloxycarbonylamino)-4-methyl-pentanoyl]amino]-3-phenyl-propanoyl]amino]-7-oxo-heptanoate. [Link]

  • PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Link]

  • PubChem. Ethyl 7-cyano-7-oxoheptanoate. [Link]

  • PubChem. Ethyl 4-oxoheptanoate. [Link]

Sources

Validation

A Researcher's Guide to Reproducibility in the Synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

In the landscape of drug discovery and development, the consistent and reliable synthesis of novel compounds is paramount. The ability to reproduce experimental results is the bedrock of scientific integrity, ensuring th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the consistent and reliable synthesis of novel compounds is paramount. The ability to reproduce experimental results is the bedrock of scientific integrity, ensuring that findings are not anomalous and can be independently verified. This guide delves into the critical aspects of reproducibility in the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, a compound of interest for its potential applications in medicinal chemistry.

While a specific, peer-reviewed synthesis protocol for this exact molecule is not widely documented, its structure strongly suggests a synthesis pathway via Friedel-Crafts acylation. This guide will, therefore, present a robust, hypothetical protocol based on established principles of this reaction. More importantly, it will serve as a comparative analysis of the critical parameters that influence the reproducibility of the synthesis, offering insights into potential pitfalls and strategies for ensuring consistent outcomes.

The Synthetic Challenge: Understanding the Variables

The synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate likely involves the Friedel-Crafts acylation of 4-n-propoxybenzene with an appropriate acylating agent, such as ethyl 7-chloro-7-oxoheptanoate, in the presence of a Lewis acid catalyst. The success and reproducibility of this reaction are contingent on a multitude of factors, each of which can significantly impact yield, purity, and the formation of byproducts.

This guide will explore these variables in depth, providing a framework for researchers to not only execute the synthesis but also to troubleshoot and optimize the reaction for maximal reproducibility.

Experimental Workflow: A Proposed Synthesis and Purification Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Preparation (4-n-propoxybenzene, AlCl3) C Friedel-Crafts Acylation (Anhydrous conditions, 0°C to RT) A->C B Acylating Agent Preparation (Ethyl 7-chloro-7-oxoheptanoate) B->C D Quenching (Ice-cold dilute HCl) C->D E Extraction (Dichloromethane) D->E F Washing (NaHCO3 solution, Brine) E->F G Drying (Anhydrous Na2SO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Column Chromatography (Silica gel, Hexane:EtOAc) H->I J Characterization (NMR, IR, MS) I->J

Figure 1. A generalized workflow for the synthesis and purification of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Part 1: Synthesis
  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents). To this, add a suitable anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath. In a separate flask, prepare a solution of 4-n-propoxybenzene (1.0 equivalent) in anhydrous DCM.

    • Causality: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water, leading to low or no yield.[1] An inert atmosphere prevents the ingress of atmospheric moisture. Cooling the reaction mixture is essential to control the exothermic reaction between the Lewis acid and the acylating agent.

  • Acylating Agent Addition: Prepare a solution of ethyl 7-chloro-7-oxoheptanoate (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.

    • Causality: A slight excess of the acylating agent can help to drive the reaction to completion. Slow, dropwise addition is crucial to manage the exothermicity of the reaction and prevent side reactions.

  • Friedel-Crafts Acylation: After the addition of the acylating agent, add the solution of 4-n-propoxybenzene dropwise to the reaction mixture at 0°C. Once the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

    • Causality: The n-propoxy group is an ortho-, para-directing activator. The para product is generally favored due to less steric hindrance. Reaction time is a critical parameter that needs to be optimized; insufficient time will lead to incomplete reaction, while excessively long times may promote byproduct formation.

Part 2: Work-up
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Causality: This step quenches the reaction and decomposes the aluminum chloride complex formed with the product ketone. The acidic environment helps to prevent the precipitation of aluminum hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

    • Causality: The desired product is organic-soluble and will be extracted into the DCM layer. Multiple extractions ensure efficient recovery of the product.

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

    • Causality: Removal of all water is essential before solvent evaporation to prevent hydrolysis of the ester group in the product.

Part 3: Purification and Analysis
  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Causality: Column chromatography is a standard method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the desired product from any unreacted starting materials or byproducts.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

    • Causality: Spectroscopic analysis provides definitive structural information and is the final validation of a successful synthesis.[2][3]

Key Factors Influencing Reproducibility: A Comparative Analysis

The reproducibility of the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate can be significantly affected by several key parameters. The following table provides a comparative analysis of these factors and their potential impact on the experimental outcome.

Parameter Standard Condition Alternative/Sub-optimal Condition Impact on Reproducibility Supporting Rationale
Reagent Purity High-purity, anhydrous reagentsReagents of lower purity or containing moistureLow yields, formation of byproducts, inconsistent reaction times.Impurities can poison the catalyst or participate in side reactions. Moisture deactivates the Lewis acid catalyst.[1]
Reaction Temperature 0°C to room temperatureHigher or fluctuating temperaturesIncreased byproduct formation, potential for polysubstitution.Friedel-Crafts acylations can be sensitive to temperature. Higher temperatures can lead to a loss of selectivity.
Stoichiometry of Lewis Acid 1.1 - 1.2 equivalents< 1.0 equivalentIncomplete reaction, low yield.The Lewis acid forms a complex with the product ketone, so at least a stoichiometric amount is required.[1]
Rate of Addition Slow, dropwise additionRapid additionPoor reaction control, increased exotherm, potential for side reactions.Controls the reaction rate and temperature, ensuring a more selective transformation.
Stirring Efficiency Vigorous and consistent stirringInefficient or inconsistent stirringLocalized concentration gradients, leading to inconsistent reaction progress and byproduct formation.Proper mixing is crucial for ensuring homogeneity and consistent reaction kinetics.[4]
Work-up Procedure Careful quenching and thorough washingIncomplete quenching or washingResidual acid or base can lead to product degradation or impurities in the final product.A standardized work-up procedure is essential for consistent isolation of the crude product.

Troubleshooting Common Reproducibility Issues

troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution P1 Low or No Yield C1 Deactivated Catalyst (Moisture) P1->C1 C2 Impure Reagents P1->C2 C3 Sub-optimal Temperature P1->C3 C4 Insufficient Catalyst P1->C4 P2 Multiple Products (by TLC) P2->C2 P2->C3 C5 Polysubstitution P2->C5 P3 Inconsistent Reaction Times P3->C1 C6 Inconsistent Stirring P3->C6 S1 Ensure Anhydrous Conditions C1->S1 S2 Use High-Purity Reagents C2->S2 S3 Optimize Reaction Temperature C3->S3 S4 Increase Catalyst Loading C4->S4 S5 Use a less activating substrate (if possible) C5->S5 S6 Ensure Efficient & Consistent Stirring C6->S6

Figure 2. A troubleshooting guide for common reproducibility issues in the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Alternative Synthetic Strategies and Their Implications for Reproducibility

While Friedel-Crafts acylation is the most direct route, alternative methods for synthesizing 7-aryl-7-oxoheptanoates could be considered, particularly if reproducibility issues with the primary method persist.

  • Grignard Reagent Addition to an Acyl Chloride: This would involve the preparation of a Grignard reagent from a suitable halo-aromatic precursor and its subsequent reaction with ethyl 7-chloro-7-oxoheptanoate.

    • Reproducibility Considerations: The formation of Grignard reagents is highly sensitive to moisture and air. The purity of the magnesium and the solvent is also critical. Inconsistent initiation of the Grignard reaction is a common issue.[5][6]

  • Oxidation of a Secondary Alcohol: This would involve the synthesis of the corresponding secondary alcohol, ethyl 7-hydroxy-7-(4-n-propoxyphenyl)heptanoate, followed by oxidation.

    • Reproducibility Considerations: The reproducibility of the oxidation step would depend on the chosen oxidizing agent and the careful control of reaction conditions to avoid over-oxidation or side reactions.

The choice of synthetic route will ultimately depend on the available starting materials, the desired scale of the reaction, and the specific challenges encountered with reproducibility.

Conclusion

The reproducibility of the synthesis of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, like any organic synthesis, is a multifaceted challenge that requires meticulous attention to detail. By understanding the underlying principles of the Friedel-Crafts acylation reaction and systematically controlling key experimental variables, researchers can significantly enhance the consistency and reliability of their results. This guide provides a foundational framework for achieving this goal, emphasizing the importance of a self-validating approach to experimental design and execution. Ultimately, a commitment to rigorous methodology and transparent reporting is essential for advancing scientific knowledge in the field of drug development.[7]

References

  • ResearchGate. Reproducibility in Chemical Research. [Online] 2023. Available at: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Online] 2017. Available at: [Link]

  • Enago Academy. Can Reproducibility in Chemical Research be Fixed? [Online] 2017. Available at: [Link]

  • Patsnap. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. [Online] 2014. Available at: [Link]

  • Google Patents. Preparation method of ethyl 7-chloro-2-oxoheptanoate. [Online] 2014.
  • Google Patents. Method for preparing ethyl 7-chloro-2-oxyheptanoate. [Online] 2008.
  • WIPO Patentscope. Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Online] 2018. Available at: [Link]

  • ACS Central Science. Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. [Online] 2026. Available at: [Link]

  • Google Patents. Synthetic method of 7-chloro-2-oxoheptanoic acid. [Online] 2005.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Online] Available at: [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Online] Available at: [Link]

  • Oregon State University. CH 336: Ketone Spectroscopy. [Online] 2020. Available at: [Link]

  • Reddit. Reproducibility of Synthesis papers : r/chemistry. [Online] 2022. Available at: [Link]

  • National Center for Biotechnology Information. Improving Reproducibility and Replicability. [Online] Available at: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Online] Available at: [Link]

  • Quora. How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. [Online] 2023. Available at: [Link]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Online] 2023. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Examples. [Online] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal activity begins, a thorough understanding of the chemical's potential hazards is paramount. This proactive assessment dictates the necessary precautions, from personal protective equipment to the final disposal pathway. The disposal plan for any chemical is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Based on its chemical class (ester, ketone), Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate should be treated as a potentially hazardous chemical waste.[4] It is likely a combustible liquid and may cause skin and eye irritation.[5] The waste must be evaluated against the four hazardous characteristics defined by the EPA:

  • Ignitability: Can it create a fire hazard? Esters and organic compounds are often flammable or combustible.[4]

  • Corrosivity: Can it corrode metal? This is unlikely for an ester but must be confirmed.

  • Reactivity: Is it unstable and prone to violent reactions?

  • Toxicity: Is it harmful if ingested or absorbed?

Unless confirmed otherwise by the SDS, this compound should be managed as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any chemical waste requires adherence to strict safety protocols as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8] The following table outlines the minimum required PPE for handling Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate waste.

EquipmentSpecificationRationale
Eye Protection ANSI-approved safety glasses or goggles.Protects against accidental splashes that could cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[5][9] Contaminated gloves should be disposed of as hazardous waste.[6][10]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe collection and disposal of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate waste, in compliance with federal and institutional guidelines.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[11][12] The rationale is twofold: to prevent potentially violent chemical reactions and to ensure the waste can be processed safely by the disposal facility.

  • Action: Collect waste Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate and any materials contaminated with it (e.g., pipette tips, contaminated wipes) in a dedicated waste container. Do not mix this waste with acids, bases, oxidizers, or aqueous waste. This compound belongs in a non-halogenated organic waste stream.

Step 2: Containerization

Proper containment is essential to prevent leaks and spills.[6][13] OSHA mandates that waste containers must be chemically compatible with their contents and equipped with secure, leak-proof closures.[1]

  • Action: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. Ensure the container is in good condition, free of cracks or deterioration. Fill the container to no more than 90% capacity to allow for vapor expansion.

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and is critical for safety.[4][7] An improperly labeled container may be rejected by your institution's Environmental Health & Safety (EHS) department and can pose a significant risk to others.

  • Action: Immediately label the waste container with a designated hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Waste Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate". Do not use abbreviations or chemical formulas.[12]

    • The approximate concentration and any solvents used.

    • The relevant hazard characteristics (e.g., "Flammable," "Irritant").

    • The date you first added waste to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Labs are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][13]

  • Action: Store the sealed and labeled waste container within your designated SAA, which could be a secondary containment tray in a fume hood or a designated cabinet. The SAA must be under the control of laboratory personnel.[1] Regularly inspect the container for any signs of leakage.[14]

Step 5: Arranging for Disposal

Hazardous waste must be removed from your laboratory by trained professionals for final disposal.[15] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[16]

  • Action: Once the waste container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EHS office to request a waste pickup.[4][13]

Emergency Spill Procedures

In the event of a small spill, immediate and correct action can prevent a more serious incident.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Absorb the Spill: For small liquid spills, use an absorbent material like vermiculite or cat litter.[15] Absorb the material and place it in a sealed container for disposal as hazardous waste.

  • Ventilate: Work in a well-ventilated area or a chemical fume hood.[15]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final collection.

G cluster_prep Preparation & Assessment cluster_accum Waste Accumulation Protocol cluster_disposal Final Disposal ConsultSDS 1. Consult Manufacturer's SDS (Critical First Step) AssessHazards 2. Characterize Waste (RCRA: Ignitable, Corrosive, Reactive, Toxic) ConsultSDS->AssessHazards DonPPE 3. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) AssessHazards->DonPPE Segregate 4. Segregate Waste Stream (Non-Halogenated Organic) DonPPE->Segregate Containerize 5. Use Compatible Container (Sealed, Leak-Proof, <90% Full) Segregate->Containerize Label 6. Attach Hazardous Waste Label (Full Name, Hazards, Date) Containerize->Label Store 7. Store in Designated SAA (Secondary Containment) Label->Store RequestPickup 8. Request Pickup (Contact EHS / Licensed Contractor) Store->RequestPickup

Caption: Workflow for the safe disposal of chemical waste in a laboratory setting.

By adhering to this structured and well-documented disposal protocol, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold the principles of environmental responsibility that are integral to scientific excellence.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Ester Disposal. (2008). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]

  • Hazardous waste. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Waste Program. (n.d.). Pennsylvania Department of Environmental Protection. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). US EPA. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • ETHYL 7-OXOHEPTANOATE. (n.d.). GSRS. Retrieved from [Link]

Sources

Handling

A Risk-Based Guide to Personal Protective Equipment for Handling Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Inferred Hazard Assessment The primary principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. The structure of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate suggests several...

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Assessment

The primary principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. The structure of Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate suggests several potential hazards based on analogous compounds.

  • Skin and Eye Irritation : The ester and aromatic ketone functionalities are associated with skin and eye irritation. Structurally similar compounds like Ethyl heptanoate and Ethyl 7-bromoheptanoate are classified as causing skin and serious eye irritation.[1][2][3][4] Inhalation may also lead to respiratory tract irritation.[1][3][5]

  • Organic Solvent Effects : Like many organic esters and ketones, prolonged or repeated exposure may cause skin to dry out and lead to irritation.[6] Symptoms of overexposure to similar compounds can include headache, dizziness, and nausea.[1]

  • Combustibility : While specific data is absent, related compounds like ethyl heptanoate are classified as combustible liquids.[1][2] Therefore, it is prudent to keep the compound away from open flames, hot surfaces, and other sources of ignition.[1][7][8]

Hazard Class (Inferred)Structural Justification & Similar CompoundsPotential Effects
Skin Irritation (Category 2) Aromatic ketones and ethyl esters (e.g., Ethyl heptanoate, Ethyl 7-bromoheptanoate) are known skin irritants.[1][2][3]Causes skin irritation, dryness, or rash upon contact.[6]
Serious Eye Irritation (Category 2) Data from analogous esters indicates a high potential for serious eye irritation.[1][2][3][4]May cause redness, pain, and serious eye damage on contact.
STOT - Single Exposure (Category 3) Heptanoate esters may cause respiratory irritation.[1][3][5]Inhalation of dust or vapors may irritate the respiratory system.
Combustible Liquid Ethyl heptanoate is a combustible liquid.[1][8]May ignite on heating or in the presence of an ignition source.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure.[9]

Primary Barrier: Core PPE

This equipment must be worn at all times when handling the compound.

  • Eye and Face Protection :

    • Chemical Splash Goggles : Must meet ANSI Z87.1 standards.[9] These provide essential protection against splashes.

    • Face Shield : A face shield should be worn over safety goggles whenever there is a significant risk of splashing or when handling larger quantities (>50 mL).[9]

  • Body Protection :

    • Flame-Resistant (FR) Lab Coat : A lab coat, preferably made of a material like Nomex®, should be worn and fully buttoned.[9]

    • Closed-toe Shoes : Shoes must cover the entire foot; porous materials like mesh are not permitted.[9]

    • Long Pants : Legs must be fully covered.

Hand Protection: Glove Selection

The selection of appropriate gloves is critical due to the risk of skin absorption and irritation. Since no specific glove breakthrough data exists for this compound, selection is based on its ketone and aromatic functionalities. A double-gloving strategy is recommended.

  • Inner Glove : A disposable nitrile glove provides a base layer of protection and dexterity.[10] Nitrile gloves offer good short-term protection against a variety of chemicals.[9]

  • Outer Glove : The choice of the outer glove depends on the duration and nature of the handling task. For incidental contact, a heavier-duty nitrile glove may suffice. For extended handling or immersion, more resistant materials are necessary.

Glove MaterialProtection Against (Relevant Classes)General Recommendation
Nitrile Rubber Oils, some acids, caustics, and fair protection against ketones and esters for splash contact.[10][11]Standard Use & Double Gloving : Suitable for general handling and as an inner glove. Inspect frequently and change immediately upon contamination.
PVA (Polyvinyl Alcohol) Excellent resistance to ketones (MEK, acetone) and aromatic solvents (toluene).[12]High-Risk Tasks : Recommended for tasks involving significant quantities or prolonged handling. Note : PVA is water-soluble and should not be used with water-based solutions.[12]
Fluoroelastomer (Viton™) Excellent resistance to aromatic and chlorinated solvents.[13]Solvent Handling : A viable, albeit expensive, option for handling the compound when dissolved in various organic solvents.

Causality : The double-gloving approach provides a fail-safe. The outer glove resists the primary chemical threat, while the inner glove offers protection in case the outer glove is breached, alerting the user to the failure. This self-validating system ensures a higher level of safety.

Operational and Disposal Plans

Step-by-Step Handling Workflow

This protocol outlines a standard procedure for weighing the solid compound and preparing a solution.

  • Preparation : Before bringing the chemical into the workspace, don all required core PPE (goggles, lab coat, inner nitrile gloves).

  • Fume Hood : Ensure the chemical fume hood is operational with a verified face velocity.

  • Don Outer Gloves : Put on the appropriate outer gloves (e.g., heavy-duty nitrile or PVA) based on the task's risk level.

  • Weighing : Handle the solid compound within the fume hood. If the material is a fine powder, take extra care to avoid creating dust.

  • Solution Preparation : Slowly add the solid to the chosen solvent in a flask, ensuring the vessel is stable.

  • Post-Handling : Once the task is complete, carefully remove outer gloves and dispose of them in the designated solid hazardous waste container. Remove inner gloves and dispose of them as well.

  • Hand Washing : Immediately wash hands thoroughly with soap and water.[1][2]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task_type Nature of Task? start->task_type solid_handle Handling Solid Powder? task_type->solid_handle Solid liquid_handle Handling Liquid/Solution? task_type->liquid_handle Liquid solid_handle->liquid_handle No ppe_base Required Base PPE: - Safety Goggles - FR Lab Coat - Double Nitrile Gloves solid_handle->ppe_base Yes liquid_handle->ppe_base Small Volume (<50mL) Incidental Contact ppe_splash Add Face Shield liquid_handle->ppe_splash Large Volume (>50mL) Splash Risk ppe_aerosol Add Respiratory Protection: - Use Fume Hood (Primary) - Consider N95/P100 Respirator ppe_base->ppe_aerosol Aerosol/Dust Risk disposal Proceed to Waste Disposal Protocol ppe_base->disposal ppe_aerosol->disposal ppe_immersion Upgrade Outer Glove: - PVA or Fluoroelastomer ppe_splash->ppe_immersion Prolonged Contact/ Immersion Risk ppe_splash->disposal ppe_immersion->disposal

Caption: PPE selection workflow for handling Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate.

Decontamination and Disposal Plan

Proper disposal is crucial for laboratory safety and environmental compliance.

  • Contaminated PPE : All disposable PPE, including gloves and bench paper, that comes into contact with the compound must be treated as hazardous waste. Place it in a designated, sealed hazardous waste container.

  • Chemical Waste :

    • Classification : Due to its ketone functionality, waste containing this compound should be classified as non-halogenated organic solvent waste.[14]

    • Collection : Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible waste container.[14][15] Never dispose of this chemical down the drain.[15]

    • Container Management : Ensure waste containers are kept closed except when adding waste and stored in a secondary containment bin.[15] The exterior of the container must remain clean.

  • Empty Containers : The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous waste.[15] After rinsing, the container label should be defaced before disposal as regular trash.[15]

References

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff.
  • Personal Protective Equipment (PPE). University of Illinois Urbana-Champaign.
  • Personal Protective Equipment | Safety | Physical Facilities. Miami University.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Safety Data Sheet - Ethyl heptano
  • Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide. Benchchem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet - Ethyl heptano
  • Safety Data Sheet - Heptano
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Management Procedures.
  • Safety Data Sheet - OLYMPIC OIL PREM LINSEED. PPG.
  • Ethyl 7-bromoheptano
  • Safety Data Sheet - A-0080 ALLYL HEPTO
  • Ethyl 7-bromo-2,2-dimethylheptanoate | C11H21BrO2 | CID 11265571. PubChem.
  • Safety Data Sheet - ETHYL HEPTANOATE, N

Sources

© Copyright 2026 BenchChem. All Rights Reserved.